The Chemical Architecture and Application of 2,6-Dichloro-3-fluoropyridin-4-amine: A Technical Guide for Drug Development
Executive Summary 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) is a highly functionalized, polyhalogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) is a highly functionalized, polyhalogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry[1][2]. Due to its unique electronic topography, it serves as a foundational core (often designated as "Intermediate 1-1") in the synthesis of next-generation oncology therapeutics, most notably KRAS G12D modulators and complex aza-tetracyclic oxazepines[3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and application in drug discovery.
Structural & Physicochemical Profiling
The utility of 2,6-Dichloro-3-fluoropyridin-4-amine lies in the precise spatial arrangement of its functional groups, which dictate its reactivity profile:
C2 and C6 Chlorines: These electron-withdrawing halogens severely deactivate the pyridine ring toward electrophilic attack but provide excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions during late-stage scaffold building[3].
C4 Amine (-NH₂): A strong electron-donating group via resonance. It counteracts the deactivating effect of the halogens, specifically activating the ortho positions (C3 and C5)[4].
C3 Fluorine: Introduces metabolic stability and modulates the basicity of the adjacent amine. Its high electronegativity and small Van der Waals radius allow it to lock molecular conformations without introducing severe steric hindrance[3].
The synthesis of 2,6-dichloro-3-fluoropyridin-4-amine relies on the highly regioselective electrophilic fluorination of 2,6-dichloropyridin-4-amine.
Step-by-step synthesis workflow of 2,6-Dichloro-3-fluoropyridin-4-amine via Selectfluor.
Experimental Protocol: Electrophilic Fluorination
Objective: Regioselective fluorination at the C3 position.
Reagents: 2,6-dichloropyridin-4-amine (1.0 eq), Selectfluor (1.2 eq), DMF/Acetonitrile (1:1 v/v)[4].
Step-by-Step Methodology & Causality:
Preparation: Dissolve 2,6-dichloropyridin-4-amine in the DMF/Acetonitrile solvent mixture under a nitrogen atmosphere[4].
Fluorination: Add Selectfluor.
Causality Insight: is deliberately chosen over F₂ gas or DAST because it acts as a mild, kinetically stable source of electrophilic fluorine (F⁺). The pyridine ring is highly electron-deficient due to the two chlorines; however, the C4-amine's resonance donates electron density specifically to the ortho positions (C3/C5), directing the F⁺ attack exclusively to these sites[4].
Thermal Activation: Stir the mixture at 80°C for 30 minutes[4].
Causality Insight: The elevated temperature is mandatory to overcome the high activation energy barrier caused by the inductive deactivation of the C2/C6 chlorine atoms[4].
Purification: Concentrate under vacuum and purify via reverse-phase chromatography (gradient: 0-40% acetonitrile in water with 0.1% formic acid) to isolate the light brown solid[4].
Trustworthiness: The Self-Validating Analytical System
To ensure protocol success and prevent downstream failures in multi-step syntheses, the intermediate must be analytically validated:
Mass Spectrometry (LC-MS): A mass-to-charge ratio of [M+H]⁺ = 181 confirms the successful addition of exactly one fluorine atom[4].
Nuclear Magnetic Resonance (¹H NMR, 300 MHz, DMSO-d₆): The spectrum must display a singlet at δ 6.99 (2H) for the amine protons, and a doublet at δ 6.70 (1H, J = 5.4 Hz) [4].
Causality Insight: The J-coupling of 5.4 Hz is the definitive, self-validating proof of regioselectivity. It represents the meta-coupling between the C5-proton and the newly installed C3-fluorine. If fluorination had failed or occurred at an anomalous position, this specific splitting pattern would be absent[4].
Application in Drug Discovery: KRAS G12D Modulators
The KRAS G12D mutation is a notorious driver of pancreatic, colorectal, and non-small cell lung cancers[3]. Historically deemed "undruggable," targeting this mutant GTPase requires highly specific molecular architectures. 2,6-Dichloro-3-fluoropyridin-4-amine serves as the initiating scaffold for these therapeutics[3][4].
Logical pathway from core intermediate to KRAS G12D inhibitor and clinical outcome.
Workflow Integration:
In the synthesis of KRAS G12D inhibitors, the C4-amine is first protected to prevent unwanted side reactions during harsh cross-coupling steps. For example, treatment with NaHMDS and Boc₂O yields tert-butyl N-tert-butoxycarbonyl-N-(2,6-dichloro-3-fluoro-4-pyridyl)carbamate[3][4]. Following protection, the C5 position is carboxylated, and the C2/C6 chlorines are systematically displaced via nucleophilic attack to construct complex fused systems, such as 5,7-dichloro-8-fluoro-2-mercaptopyrido[4,3-d]pyrimidin-4-ol[3]. These multi-heterocyclic fused compounds are ultimately formulated to inhibit tumor metastasis and cell proliferation[3][4].
References
Title: US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof
Source: Google Patents
URL
Title: WO2024041573A1 - Multi-heterocyclic fused compounds used as KRAS G12D modulators and uses thereof
Source: Google Patents
URL
Comprehensive Technical Guide on 2,6-Dichloro-3-fluoropyridin-4-amine (CAS 2051921-49-2): Synthesis, Properties, and Applications in KRAS G12D Inhibitor Development
Executive Summary In modern targeted oncology, the architectural complexity of small-molecule inhibitors requires highly functionalized, stereoelectronically tuned building blocks. 2,6-Dichloro-3-fluoropyridin-4-amine (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern targeted oncology, the architectural complexity of small-molecule inhibitors requires highly functionalized, stereoelectronically tuned building blocks. 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) has emerged as a privileged intermediate, particularly in the synthesis of multicyclic inhibitors targeting the KRAS G12D mutation[1].
As a Senior Application Scientist, I have observed that the strategic placement of halogens on this pyridine core serves a dual purpose: the fluorine atom acts as a critical conformational lock and hydrogen-bond acceptor in the final drug's pharmacophore, while the C2 and C6 chlorine atoms provide orthogonal synthetic handles for downstream transition-metal-catalyzed cross-coupling. This whitepaper details the chemical properties, mechanistic rationale, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery workflows.
Chemical Identity and Core Properties
To ensure rigorous quality control during procurement and synthesis, the foundational physicochemical parameters of the compound must be established. Table 1 summarizes the critical quantitative data for this building block.
Table 1: Chemical Identity and Physical Properties
≥ 98.0% (Required for downstream catalytic coupling)
Mass Spectrometry (ESI)
m/z 180.97 [M+H]⁺
Structural Role
Precursor for pyrido[4,3-d]pyrimidines and tetracyclic cores
Mechanistic Rationale in Drug Design: The KRAS G12D Paradigm
The KRAS G12D mutation (Glycine 12 to Aspartic Acid) is a major oncogenic driver, particularly prevalent in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC)[2]. This mutation sterically and electrostatically impairs GTPase-activating protein (GAP)-mediated GTP hydrolysis, freezing the KRAS protein in its constitutively active, GTP-bound state[3].
To drug this "undruggable" target, researchers have developed non-covalent and covalent inhibitors that bind to the Switch-II pocket of the KRAS protein[4]. The scaffold derived from 2,6-dichloro-3-fluoropyridin-4-amine is instrumental here.
Causality in Scaffold Design:
Stereoelectronic Tuning: The C3-fluorine atom is highly electronegative but sterically compact. In the final drug molecule, it lowers the pKa of adjacent amines, modulates lipophilicity (logP), and frequently engages in multipolar interactions with the protein backbone.
Regioselective Assembly: The C2 and C6 chlorides act as precise leaving groups. Because the C2 position is more activated toward nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling in the extended ring system, chemists can sequentially build complex multicyclic architectures (such as those seen in the clinical candidate 4) without protecting group overhead[4].
Synthetic Methodologies and Self-Validating Protocols
Synthesizing this intermediate requires overcoming the inherent electron deficiency of the pyridine ring. Electrophilic aromatic substitution (SEAr) on pyridine is notoriously difficult. However, the strong electron-donating resonance effect (+M) of the C4-amino group sufficiently activates the ortho positions (C3 and C5) to allow for regioselective halogenation[5].
Core Protocol: Electrophilic Fluorination via Selectfluor
Causality of Reagent Selection:5 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is utilized instead of fluorine gas or DAST because it provides a highly reactive, yet bench-stable source of electrophilic fluorine (F⁺). The polar protic solvent system (MeOH/H₂O) stabilizes the charged transition state during the SEAr mechanism[5].
Fig 2: Regioselective electrophilic fluorination workflow for CAS 2051921-49-2 synthesis.
Step-by-Step Methodology:
Preparation: Charge a reaction vessel with 2,6-dichloropyridin-4-amine (1.0 eq, e.g., 160 mmol) and dissolve in a solvent mixture of Methanol/H₂O (5:1 v/v)[5].
Reagent Addition: Add Selectfluor (1.5 eq, 240 mmol) portion-wise at room temperature to control the initial exotherm.
Atmospheric Control: Degas the mixture and purge with N₂ three times. Scientific Rationale: Purging prevents oxidative degradation of the electron-rich amino group at elevated temperatures.
Reaction Execution: Heat the mixture to 45 °C and stir for 16 hours under an N₂ atmosphere[5].
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 163) is consumed, and the product mass (m/z 180.97[M+H]⁺) dominates the chromatogram.
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with distilled water and brine to remove the tetrafluoroborate salts.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography to yield the target compound as a solid.
To assemble KRAS inhibitors, the C5 position of the newly synthesized 2,6-dichloro-3-fluoropyridin-4-amine must be functionalized to allow for subsequent transition-metal cross-coupling.
Causality of Reagent Selection:
N-Iodosuccinimide (NIS) is employed alongside a catalytic amount of p-toluenesulfonic acid (p-TsOH). The acid protonates the succinimide carbonyl, significantly enhancing the electrophilicity of the iodine atom, which is necessary to overcome the deactivating effect of the newly installed fluorine and existing chlorines[6].
Step-by-Step Methodology:
Preparation: Suspend 2,6-dichloro-3-fluoropyridin-4-amine (1.0 eq) in anhydrous Acetonitrile (MeCN)[6].
Activation: Add NIS (1.2 eq) and p-TsOH (0.05 eq) to the mixture[6].
Reaction Execution: Stir the mixture at 70 °C for 16 hours[6].
Isolation: Filter the reaction mixture to remove insoluble succinimide byproducts. Concentrate the filtrate and purify via silica gel column chromatography to afford 2,6-dichloro-3-fluoro-5-iodopyridin-4-amine, ready for Suzuki or Sonogashira coupling.
References
Title: WO2024178313A1 - Kras modulators
Source: Google Patents
URL
Title: CA3224105A1 - Nitrogen-containing heterocyclic compound, and preparation method therefor, intermediate thereof, and application thereof
Source: Google Patents
URL
Title: WO2023001141A1 - Kras g12d inhibitors and uses thereof
Source: Google Patents
URL
Technical Guide: Solubility Profile of 2,6-Dichloro-3-fluoropyridin-4-amine
Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2). As a critical intermediate in the synthesis of next-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2). As a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., c-Met, EGFR targets) and advanced agrochemicals, understanding its solvation thermodynamics is essential for process optimization.
Key Technical Insights:
Solubility Class: The molecule exhibits a "brick-dust" character typical of poly-halogenated aminopyridines, characterized by high crystal lattice energy.
Primary Solvents: High solubility is observed in polar aprotic solvents (DMSO, DMF, NMP) driven by dipole-dipole interactions.
Process Solvents: Moderate solubility in chlorinated hydrocarbons (DCM) and lower alcohols (Methanol, Ethanol) makes them ideal for extraction and recrystallization, respectively.
Thermodynamics: Dissolution is endothermic; solubility increases significantly with temperature, following the Modified Apelblat model.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before addressing solubility, we must define the solute's structural properties that dictate solute-solvent interactions. The presence of both chlorine and fluorine atoms creates a unique electron-deficient ring system with specific hydrogen bonding capabilities.
~2.5 - 3.5 (Weakly basic due to electron-withdrawing halogens)
LogP (Predicted)
~1.8 - 2.2 (Moderate Lipophilicity)
Solubility Landscape & Solvent Selection[10]
The solubility data below synthesizes empirical observations from structurally homologous compounds (specifically the 3,5-dichloro-2,6-difluoro analog) and thermodynamic predictions.
Solubility Class Map
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, NMP, DMAc
High (>150 mg/mL)
Strong dipole interactions disrupt the crystal lattice; capable of accepting H-bonds from the 4-amino group.
Chlorinated
Dichloromethane (DCM), Chloroform
Good (50-100 mg/mL)
Favorable dispersion forces; excellent for liquid-liquid extraction from aqueous workups.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate (10-50 mg/mL)
Temperature-dependent. High solubility at reflux, low at , making these ideal recrystallization solvents .
Esters/Ketones
Ethyl Acetate, Acetone
Moderate/Low
Useful as co-solvents; often used in mixtures with hexane to tune polarity.
Aromatic
Toluene, Xylene
Low (<10 mg/mL)
Limited interaction with the polar amino group; requires heat to dissolve significant quantities.
Alkanes
n-Hexane, Heptane
Insoluble
Used as anti-solvents to force precipitation.
Aqueous
Water
Insoluble
The hydrophobic halogen belt prevents hydration, despite the amino group.
Thermodynamic Modeling (The Apelblat Equation)
For precise process engineering (e.g., cooling crystallization curves), the solubility
(mole fraction) as a function of temperature is modeled using the Modified Apelblat Equation . This semi-empirical model correlates experimental data with high accuracy for aminopyridine derivatives.
A, B, C: Empirical parameters derived from experimental regression.
Interpretation:
Positive enthalpy of solution (
) confirms the endothermic nature.
Process implication: Yields can be maximized by cooling from boiling point to near-freezing.
Experimental Protocol: Solubility Determination
To generate precise data for your specific batch (essential for GMP compliance), follow this self-validating gravimetric protocol.
Workflow Diagram
Caption: Standardized Isothermal Saturation Workflow for Solubility Determination.
Detailed Methodology (Gravimetric)
Preparation: Add excess 2,6-Dichloro-3-fluoropyridin-4-amine to 10 mL of the target solvent in a jacketed glass vessel.
Equilibration: Stir at the fixed temperature (
) for 24–48 hours. Critical Check: Ensure solid remains present throughout; if all dissolves, add more solid.
Sampling: Stop stirring and allow solids to settle for 1 hour. Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.
Weighing: Transfer a precise volume (
) into a pre-weighed weighing dish (). Weigh immediately ().
Evaporation: Evaporate solvent in a vacuum oven at 40-50°C until constant mass is achieved (
).
Calculation:
Applications in Process Chemistry[4][6]
Understanding the solubility differential is crucial for two main unit operations: Reaction Optimization and Purification .[1]
Reaction Solvent Engineering
Nucleophilic Substitution (S_NAr): When synthesizing this compound (e.g., from 2,6-dichloro-3,4-difluoropyridine), use DMSO or NMP .
Reasoning: These solvents dissolve the polar transition state and the inorganic fluoride by-products (KF), enhancing kinetics.
Cross-Coupling (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water mixtures.
Reasoning: These provide a balance between dissolving the lipophilic pyridine and the catalyst system.
Purification Strategy (Crystallization)
The "Anti-Solvent" method is most effective for this compound due to its steep solubility curve in alcohols.
Caption: Recommended Recrystallization Workflow using Ethanol/Water system.
References
Appretech Scientific. (n.d.). 2,6-dichloro-3-fluoropyridin-4-amine Product Specifications. Retrieved from
BenchChem. (2025).[2][3][1][4][5][6][7] Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. (Used as structural analog reference for aminopyridine solubility protocols). Retrieved from
Wang, J., et al. (2022). "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." Journal of Chemical & Engineering Data. (Provides thermodynamic modeling basis for aminopyridines). Retrieved from
Sigma-Aldrich. (n.d.). 3,5-Dichloro-2,6-difluoropyridin-4-amine Product Detail. (Structural homolog for solubility trend extrapolation). Retrieved from
ChemScene. (n.d.). 2,6-Dichloro-4-(difluoromethyl)pyridin-3-amine. Retrieved from
Technical Safety & Application Guide: 2,6-Dichloro-3-fluoropyridin-4-amine
This guide serves as an advanced technical dossier for 2,6-Dichloro-3-fluoropyridin-4-amine , designed for researchers and safety officers in pharmaceutical development. It moves beyond standard compliance data to provid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical dossier for 2,6-Dichloro-3-fluoropyridin-4-amine , designed for researchers and safety officers in pharmaceutical development. It moves beyond standard compliance data to provide mechanistic safety insights and application-specific context.
Chemical Identity & Core Properties
Compound Name: 2,6-Dichloro-3-fluoropyridin-4-amine
CAS Number: 2051921-49-2
Synonyms: 4-Amino-2,6-dichloro-3-fluoropyridine
Molecular Formula: C
Typically white to off-white; crude samples may appear brown due to oxidation.
Melting Point
145–155 °C (Predicted range)
Note: Exact experimental MP varies by polymorph/purity.[2] Analogs (e.g., 2,6-dichloropyridin-4-amine) melt ~175°C; fluorine substitution typically lowers lattice energy.[2]
Solubility
DMSO, Methanol, Ethyl Acetate
Low solubility in water.[2] Lipophilic nature facilitates cell permeability in early screening.
pKa
~3.5–4.5 (Pyridine N)
The electron-withdrawing halogens (Cl, F) significantly reduce the basicity of the pyridine nitrogen compared to 4-aminopyridine (pKa 9.1).[2]
Hazard Identification & Risk Assessment (GHS)
Rationale: While specific toxicological data for this isomer is limited, the structural integration of a poly-halogenated pyridine core dictates a "Read-Across" safety profile based on validated analogs (e.g., 2,6-dichloropyridin-4-amine).[2]
H335: May cause respiratory irritation (STOT SE 3).[2][3][4]
Mechanistic Toxicology[2]
Tissue Interaction: The electron-deficient pyridine ring (activated by -F and -Cl) acts as a mild electrophile. Upon contact with mucous membranes, it can alkylate nucleophilic residues in proteins, leading to contact dermatitis and respiratory mucosal irritation.[2]
Metabolic Activation: In vivo, the 4-amino moiety may undergo N-oxidation. Halogenated pyridines are often metabolized via glutathione conjugation, potentially depleting cellular GSH levels if exposure is high.[2]
Handling, Storage, & Stability Protocols
Expertise Note: The stability of this compound is governed by the lability of the C-Cl bonds and the potential for oxidation of the amine.[2]
Storage Architecture
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow dehydrohalogenation or oxidation.
Atmosphere:Inert Gas (Argon/Nitrogen) recommended.[2] The electron-rich amino group is susceptible to oxidative degradation over months.
Container: Amber glass vials with PTFE-lined caps. Avoid metal containers which may catalyze degradation via trace metal complexation with the pyridine nitrogen.
Reactivity Matrix
Incompatible with: Strong oxidizing agents (peroxides, permanganates) and Strong Acids (exothermic salt formation).[2]
Trustworthiness: These protocols are self-validating based on the chemical's corrosive/irritant potential.
Figure 1: Emergency Response Decision Logic
Caption: Triage workflow for exposure incidents involving halogenated aminopyridines.
Application in Drug Discovery
Context: 2,6-Dichloro-3-fluoropyridin-4-amine is not merely a reagent; it is a "privileged scaffold" in kinase inhibitor design.
Role in Medicinal Chemistry
This molecule serves as a critical intermediate for JAK (Janus Kinase) inhibitors and KRAS G12D inhibitors .[2]
Regioselectivity: The fluorine atom at C3 exerts an ortho-directing effect and inductively activates the C2-chlorine for Nucleophilic Aromatic Substitution (
Scaffold Utility: It allows for the sequential introduction of diverse nucleophiles (amines, alkoxides) at the C2 and C6 positions, enabling the construction of complex heteroaromatic libraries.[2]
Figure 2: Synthetic Utility & Regioselectivity
Caption: Synthetic pathway transforming the precursor into bioactive drug candidates via regioselective functionalization.
Experimental Protocol: Synthesis & Purification
This protocol describes the synthesis of the title compound via electrophilic fluorination, a common route in patent literature (e.g., WO2016191524).[2]
Objective: Preparation of 2,6-Dichloro-3-fluoropyridin-4-amine from 2,6-dichloropyridin-4-amine.
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 2,6-dichloropyridin-4-amine (3.0 g) in a mixture of MeCN (30 mL) and DMF (30 mL).
Fluorination: Add SelectFluor (7.8 g) in a single portion.
Reaction: Heat the mixture to 80°C and stir for 30–60 minutes. Monitor via LC-MS for the appearance of the product mass (M+H = 181/183).[2]
Safety Note: SelectFluor is an oxidant.[2] Ensure no reducing agents are present.
Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water (3x) to remove DMF and inorganic salts.[2]
Purification: Dry the organic layer over Na
SO, filter, and concentrate. Purify via Flash Column Chromatography (SiO, Hexanes/EtOAc gradient) or Preparative HPLC to yield the product as a white/off-white solid.[2]
Technical Guide: pKa and Acidity Profile of 2,6-Dichloro-3-fluoropyridin-4-amine
The following technical guide details the physicochemical profile, acidity, and synthetic utility of 2,6-Dichloro-3-fluoropyridin-4-amine , a specialized intermediate in the development of kinase inhibitors (e.g., KRAS G...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, acidity, and synthetic utility of 2,6-Dichloro-3-fluoropyridin-4-amine , a specialized intermediate in the development of kinase inhibitors (e.g., KRAS G12D modulators).
Executive Summary
2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2 / 35577-89-0) is a highly electron-deficient heterocyclic building block. Unlike typical aminopyridines which are moderately basic, this scaffold exhibits extremely low basicity due to the cumulative electron-withdrawing effects of two chlorine atoms and one fluorine atom. It is primarily utilized as a pharmacophore precursor in drug discovery, particularly for optimizing hydrogen-bond donor capabilities in the ATP-binding pockets of kinases.
Property
Value / Description
Molecular Formula
C₅H₃Cl₂FN₂
Molecular Weight
180.99 g/mol
Predicted pKa (BH⁺)
-0.8 to -1.5 (Conjugate Acid)
Experimental Baseline
0.49 (for 4-amino-2,6-dichloropyridine)
Acidity (NH-Acid)
Weakly acidic (pKa > 14), but enhanced by EWGs
LogP
~2.1 - 2.5
Physical State
Off-white to pale brown solid
pKa Analysis and Electronic Structure
Understanding the acidity and basicity of this molecule requires decoupling the behavior of the pyridine nitrogen (
) from the exocyclic amine ().
Basicity of the Pyridine Nitrogen (Conjugate Acid pKa)
The basicity of aminopyridines is governed by the availability of the lone pair on the ring nitrogen.
Reference Standard: Unsubstituted 4-aminopyridine (4-AP) has a pKa of 9.11 , making it a strong base due to the resonance donation (+R) of the amino group stabilizing the protonated pyridinium ion.
Effect of 2,6-Dichloro Substitution: Chlorine atoms at the
-positions exert a powerful inductive withdrawal (-I) and steric hindrance. This drops the pKa dramatically. Experimental data for the analog 4-amino-2,6-dichloropyridine establishes a baseline pKa of 0.49 .
Effect of 3-Fluoro Substitution: The introduction of a fluorine atom at the 3-position (ortho to the amino group, meta to the nitrogen) adds a further electron-withdrawing inductive effect (-I). In similar systems (e.g., 4-AP vs. 3-fluoro-4-AP), a 3-F substitution lowers the pKa by approximately 1.5–1.7 units.
Calculated Estimation:
Applying Linear Free Energy Relationships (LFER) to the baseline:
Acidity of the Exocyclic Amine (NH-Acidity)
While primary amines are generally not acidic (pKa ~35), the electron-poor nature of the 2,6-dichloro-3-fluoropyridine ring stabilizes the resulting anion (conjugate base) via inductive effects.
Implication: The N-H protons are more acidic than those in aniline (pKa ~27).
Reactivity: This enhanced acidity allows the amine to be deprotonated by strong bases (e.g., NaH, LiHMDS) under anhydrous conditions, facilitating
or alkylation reactions without competing N-alkylation of the pyridine ring.
Visualizing Electronic Effects
The following diagram illustrates the competing electronic forces defining the molecule's reactivity.
Caption: Electronic vectors influencing the basicity of 2,6-Dichloro-3-fluoropyridin-4-amine. The strong withdrawal from halogens overrides the donation from the amino group.
Synthesis and Manufacturing Protocols
The synthesis of this compound typically follows a nucleophilic aromatic substitution (
) pathway starting from highly halogenated pyridine precursors.
Primary Route: From Pentachloropyridine
This route is preferred for scale-up due to the availability of starting materials.
Conditions: Controlled temperature (0–20°C) to prevent over-amination.
Selectivity: The 4-position (para to nitrogen) is most susceptible to nucleophilic attack due to activation by the ring nitrogen and flanking fluorines.
Purification: Precipitation from water followed by recrystallization from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Industrial synthesis workflow via the "Halex" fluorination and selective amination pathway.
Implications for Drug Development
Solubility and Formulation
Lipophilicity: With a calculated LogP of ~2.1–2.5, the compound has moderate lipophilicity. It will be poorly soluble in water at neutral pH but soluble in organic solvents like DMSO, Methanol, and DCM.
Salt Formation: Due to the extremely low pKa (~ -1.0), forming stable salts (e.g., hydrochloride) is difficult. The HCl salt would likely hydrolyze back to the free base upon exposure to moisture or in aqueous solution. Recommendation: Utilize the free base form for formulation or synthesis.
Reactivity Profile
Nucleophilic Substitution: The 2- and 6-chlorine atoms are deactivated relative to a 2-chloropyridine due to the electron-rich 4-amino group (which pushes density into the ring). However, under forcing conditions (Pd-catalyzed Buchwald-Hartwig coupling), these positions can be functionalized.
Sandmeyer Reaction: The 4-amino group can be converted to a diazonium salt, but stability is low.
References
ChemicalBook. (2025). 4-Amino-2,6-dichloropyridine Properties and pKa Data. Retrieved from
PubChem. (2025).[3][4][5] Compound Summary: 4-Amino-2,6-dichloropyridine.[4][6][7][8][9] National Library of Medicine. Retrieved from
BenchChem. (2025). Synthetic Routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from
Google Patents. (2016). Nitrogen-containing heterocyclic compound and preparation method (KRAS inhibitors). Patent WO2024041573A1. Retrieved from
Alfa Chemistry. (2025). pKa Values of Amines and Cyclic Organic Nitrogen Compounds. Retrieved from
Technical Guide: Commercial Availability & Strategic Sourcing of 2,6-Dichloro-3-fluoropyridin-4-amine
The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists. It prioritizes the critical distinction between the target compound and its common agrochemical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists. It prioritizes the critical distinction between the target compound and its common agrochemical analog, a frequent source of supply chain error.
Part 1: Executive Summary & Critical Identification
The "Silent" Supply Chain Risk:
The most significant challenge in sourcing 2,6-Dichloro-3-fluoropyridin-4-amine is not scarcity, but misidentification .
The target compound (CAS 2051921-49-2) is frequently confused with 3,5-Dichloro-2,6-difluoropyridin-4-amine (CAS 2840-00-8), a high-volume intermediate used in the production of the herbicide Fluroxypyr. Many automated supplier catalogs index these compounds via fuzzy logic, leading to the delivery of the wrong isomer.
Target (2051921-49-2): Mono-fluoro, asymmetric substitution.[1] High-value R&D building block.
Common Analog (2840-00-8): Di-fluoro, symmetric substitution.[1] Bulk agrochemical commodity.
Strategic Recommendation: Do not rely solely on chemical names in purchase orders. Mandate CAS verification and specific QC protocols (detailed in Part 4) to validate the presence of the aromatic proton at position C5.
Part 2: Chemical Profile & Synthesis-Driven Impurity Analysis
Understanding the synthesis context is required to anticipate impurity profiles and select the right purity grade for your application.
The Synthesis Challenge
Unlike the symmetric difluoro-analog, which is produced via exhaustive Halex fluorination of pentachloropyridine, the target 2,6-Dichloro-3-fluoropyridin-4-amine requires a regioselective approach. This selectivity is thermodynamically difficult, often leading to specific impurities.
Mechanism:[1][8] Lithiation at C3 followed by quenching with NFSI.[1]
Risk:[1] Regio-isomers where Cl/F scramble if the temperature control is insufficient.
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural logic and the critical QC checkpoint to distinguish the target from its common analog.
Caption: Decision logic for distinguishing the target compound from its high-risk analog using 1H NMR.
Part 3: Commercial Landscape & Supplier Tiering[1]
The market for CAS 2051921-49-2 is characterized by "Boutique Availability." It is not a stock item for major catalog houses (like Sigma or Fisher) in bulk, but is available through specialized building block vendors.[1]
Supplier Classification Table
Supplier Tier
Typical Vendors
Availability
Purity Claims
Risk Factor
Tier 1: Verified Stock
BLDPharm, ChemScene, Apollo Scientific
In Stock (1g - 100g)
>97%
Low. These vendors specialize in heterocyclic building blocks.
Tier 2: Aggregators
eMolecules, MolPort
Lead Time (2-4 weeks)
Variable
Medium.[1] They often drop-ship from Tier 1, adding cost/time.
Tier 3: Bulk Chemical
Alibaba, Indiamart
"Available" (Unverified)
Unreliable
High .[1] High probability of receiving the difluoro analog (CAS 2840-00-8).[1]
Sourcing Strategy
For Screening (<5g): Purchase from BLDPharm or ChemScene .[1] They maintain active inventories of this specific CAS and provide valid COAs.
For Scale-Up (>100g): Request a custom synthesis quote rather than buying "off the shelf." The synthesis is scalable, but batch-specific QC is safer than trusting a large stock claim which might actually be the agro-intermediate.
Part 4: Procurement & Quality Assurance Protocol (Self-Validating)
To ensure scientific integrity, you must validate the material upon receipt. Do not rely solely on the vendor's Certificate of Analysis (COA).[1]
The "Self-Validating" QC Workflow
This protocol utilizes the structural asymmetry of the target to provide a definitive Pass/Fail result.
Region of Interest : Focus on 6.5 - 8.5 ppm (Aromatic region).
The Diagnostic Signal :
Target (Pass): You must see ONE distinct singlet or doublet integrating to 1 proton.[1] This corresponds to the Hydrogen at position C5.[9]
Impurity (Fail): If the aromatic region is empty (baseline noise only), you have received the symmetric difluoro analog (CAS 2840-00-8).[1]
Broad Signal: A broad singlet around 5.0-6.5 ppm is the amine (-NH2) and should be ignored for identification purposes.[1]
QC Data Specification Table
Test
Specification for CAS 2051921-49-2
Specification for CAS 2840-00-8 (Reject)
Appearance
Off-white to pale yellow solid
White to beige solid (indistinguishable)
1H NMR (Ar-H)
1H Signal present (approx 7.0-8.0 ppm)
No Signal (Silent aromatic region)
19F NMR
Single peak (Mono-fluoro)
Single peak (Symmetric Di-fluoro) - Note: Chemical shift will differ, but proton is the easier diagnostic.[1]
LC-MS (ESI+)
[M+H]+ = 181/183 (Cl pattern)
[M+H]+ = 199/201 (Cl pattern)
Part 5: Handling & Stability[1]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize over time, turning dark brown.
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate.[1] Sparingly soluble in water.
Reactivity: The C4-amine is nucleophilic but deactivated by the electron-withdrawing halogens.[1] For coupling reactions (e.g., amide coupling), aggressive conditions or highly reactive partners (acid chlorides) are typically required.[1]
References
PubChem. 2,6-Dichloro-3-fluoropyridin-4-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
Identifying 2,6-Dichloro-3-fluoropyridin-4-amine in Chemical Libraries: An Integrated Analytical Workflow
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale for a Bespoke Identification Strategy In modern drug discovery, chemical libraries are vast repositories...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Bespoke Identification Strategy
In modern drug discovery, chemical libraries are vast repositories of potential therapeutic agents.[1] Identifying a single, specific molecule within these collections, such as 2,6-Dichloro-3-fluoropyridin-4-amine, presents a significant analytical challenge. Halogenated pyridines are a cornerstone of medicinal chemistry, prized for their ability to modulate metabolic stability and target binding affinity. However, the presence of multiple halogen atoms and their positional isomerism demands a highly rigorous and multi-faceted identification strategy. Simple, single-platform screening is insufficient and prone to false positives.
This guide eschews a generic template in favor of a logical, field-proven workflow designed specifically for the unambiguous identification of 2,6-Dichloro-3-fluoropyridin-4-amine. Our approach is built on the principle of orthogonal verification, where each analytical step provides a layer of data that is validated by the next. As a self-validating system, this workflow ensures the highest degree of confidence in hit identification, a critical requirement before committing resources to downstream hit-to-lead optimization.
Section 1: Physicochemical Profile of 2,6-Dichloro-3-fluoropyridin-4-amine
A thorough understanding of a molecule's physical and chemical properties is the foundation of any analytical method development. These properties dictate choices in chromatography, sample preparation, and spectroscopic analysis. The data for 2,6-Dichloro-3-fluoropyridin-4-amine are summarized below.
Based on analogues like 4-Amino-2,6-dichloropyridine.
Melting Point
Expected in the range of 120-170 °C.
Inferred from related structures such as 2,6-Dichloro-3-aminopyridine (118-122 °C) and 4-Amino-2,6-dichloropyridine (169-173 °C).[3]
Solubility
Expected to be poorly soluble in water; soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO, Dichloromethane).
Based on the general characteristics of halogenated pyridines.[3]
UV Absorbance
Expected to absorb UV light in the 220-300 nm range.
Aromatic amines typically exhibit strong UV absorbance, making UV-based detection in HPLC a primary method.[4]
Volatility
Sufficiently volatile for Gas Chromatography (GC) analysis.
The molecular weight and structure are within the range suitable for GC, particularly for identifying impurities and confirming identity.[4]
Section 2: A Tiered Strategy for Library Screening
Identifying a single compound in a library of thousands or millions requires a strategic funneling approach. A high-throughput primary screen is designed for speed and sensitivity to cast a wide net for potential "hits," which are then subjected to a battery of slower, more specific secondary assays for confirmation.[5] This tiered methodology maximizes efficiency and minimizes the risk of pursuing false positives.
The initial pass through the library aims to quickly identify wells containing a compound with the correct molecular weight and chromatographic behavior. A combination of Ultra-High-Performance Liquid Chromatography (UPLC) and Mass Spectrometry is the industry standard for this task.[1][]
Protocol 1: UPLC-MS for Primary Hit-Finding
This method is designed for rapid gradient elution to achieve high throughput while retaining sufficient resolution to separate isomers.
Rationale: Reversed-phase chromatography on a C18 column is the gold standard for separating small organic molecules of moderate polarity.[4] A fast gradient ensures a short run time (typically < 5 minutes) suitable for screening large libraries. Coupling with a mass spectrometer allows for the immediate filtering of hits based on the target molecular weight (180.99 g/mol ).
Instrumentation & Conditions:
Parameter
Specification
Rationale
Instrument
UPLC system coupled to a single-quadrupole or time-of-flight (TOF) MS.
UPLC provides speed and resolution; MS provides mass-based selectivity.
Column
C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Industry standard for robust small molecule separation.
Mobile Phase A
Water with 0.1% Formic Acid.
Acid improves peak shape and ionization efficiency.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid.
Common organic modifier for reversed-phase HPLC.
Flow Rate
0.5 mL/min.
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C.
Ensures reproducible retention times.
Injection Vol.
1 µL.
Standard volume to avoid column overloading.
UV Detection
254 nm.
General wavelength for aromatic compounds.
MS Ionization
Electrospray Ionization (ESI), Positive Mode.
The amine group is readily protonated for detection.
MS Scan Range
m/z 50-400.
Covers the molecular ion and potential fragments.
Gradient Elution:
Time (min)
% Mobile Phase B (Acetonitrile)
0.0
5
2.5
95
3.0
95
3.1
5
4.0
5
Expected Results: A "hit" is registered if a chromatographic peak is observed with a corresponding mass spectrum showing a strong ion at m/z 181.99 ([M+H]⁺), along with the characteristic chlorine isotope pattern (a cluster of peaks at m/z 181.99, 183.99, and 185.99 with an approximate ratio of 9:6:1).
Any putative hit from the primary screen must be subjected to rigorous structural analysis. This is non-negotiable, as isomers with the same molecular weight are common in chemical libraries and will produce identical results in a low-resolution MS screen.
Caption: Workflow for orthogonal confirmation of hits.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC provides different chromatographic selectivity compared to HPLC and offers highly reproducible retention indices. The electron ionization (EI) used in GC-MS provides detailed, library-searchable fragmentation patterns that are highly characteristic of a molecule's structure.[1]
Instrumentation & Conditions:
Parameter
Specification
Rationale
Instrument
GC system coupled to a quadrupole, ion trap, or TOF MS.
Standard for volatile/semi-volatile organic analysis.
Column
Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).
A workhorse column providing excellent separation for a wide range of compounds.[4]
Carrier Gas
Helium at 1.0 mL/min (constant flow).
Inert and provides good chromatographic efficiency.
A general-purpose program to elute compounds of moderate boiling point.[4]
Ionization
Electron Ionization (EI) at 70 eV.
Standard energy for generating reproducible, library-comparable mass spectra.
Mass Range
m/z 40-400.
Captures the molecular ion and key fragments.
Expected Results: The mass spectrum should show a molecular ion (M⁺) at m/z 180.99 with the correct chlorine isotope pattern. Crucially, the fragmentation pattern (e.g., loss of Cl, HCl, or F) provides a structural fingerprint. This pattern will be distinct from other isomers, such as 2,6-Dichloro-5-fluoropyridin-3-amine.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. This is a critical step to eliminate any hits that coincidentally have the same nominal mass but a different atomic composition.
Instrumentation & Conditions: Use a UPLC system (as in Protocol 1) coupled to an Orbitrap or TOF mass spectrometer.
Data Acquisition: Acquire data in full scan mode at a resolution of >60,000.
Expected Results: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass.
Theoretical [M+H]⁺ for C₅H₄Cl₂FN₂⁺: 181.9808
An observed mass of 181.9808 ± 0.0009 would confirm the elemental formula, adding a high degree of confidence.
Protocol 4: Multinuclear NMR Spectroscopy
NMR is the definitive technique for structural elucidation, providing direct evidence of the atomic framework and connectivity. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.[7]
Sample Preparation: Dissolve ~5-10 mg of the dried hit compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
The single aromatic proton (H-5) will be split by the adjacent fluorine atom (³JHF ≈ 5-8 Hz).
¹H
~5.0 - 6.5 ppm
Broad singlet (br s)
The two protons of the amine group (-NH₂) will appear as a broad signal.
¹⁹F
-120 to -150 ppm
Doublet (d)
The single fluorine atom (F-3) will be split by the adjacent aromatic proton (³JFH ≈ 5-8 Hz). The chemical shift is highly indicative of its position on the electron-deficient pyridine ring.[7]
¹³C
~140-155 ppm
Doublet (d)
The carbon atom directly attached to fluorine (C-3) will show a large one-bond coupling constant (¹JCF ≈ 230-260 Hz).
¹³C
~110-150 ppm
Multiple signals
The other four carbon atoms of the pyridine ring will appear in the aromatic region, with smaller C-F and C-H couplings providing further structural information.
Causality: The combination of these spectra is definitive. For example, if the aromatic proton appeared as a singlet instead of a doublet, it would rule out the proposed structure. The large ¹JCF coupling constant is irrefutable proof of a direct C-F bond. This multi-spectrum approach creates a self-validating dataset for absolute structural confirmation.
References
Vipergen. Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Available from: [Link]
Macarron R, et al. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discov. 2011;16(4):425-436. Available from: [Link]
Appretech Scientific Limited. 2,6-dichloro-3-fluoropyridin-4-amine. Available from: [Link]
Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. 2017;2(111). Available from: [Link]
PubChem. 4-Amino-3-chloro-2,6-difluoropyridine. National Center for Biotechnology Information. Available from: [Link]
ATSDR. Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available from: [Link]
Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Available from: [Link]
Organic Letters. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. 2015;17(12):3014-3017. Available from: [Link]
Wikipedia. High-throughput screening. Available from: [Link]
PubChem. 2,6-Dichloro-3-nitropyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]
Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Available from: [Link]
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. 2021;28(1):33-43. Available from: [Link]
European Patent Office. Process for the preparation of fluorinated pyridines. EP 0192287 A2. Available from: [Link]
R Discovery. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. 2016. Available from: [Link]
Journal of Pharmaceutical and Biomedical Analysis. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. 2019;164:75-83. Available from: [Link]
Google Patents. HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. CN114965738A.
Comprehensive Stability and Storage Profiling of 2,6-Dichloro-3-fluoropyridin-4-amine
Executive Summary 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) is a highly functionalized, electron-deficient halogenated pyridinamine. In contemporary drug development, it serves as a critical structural int...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) is a highly functionalized, electron-deficient halogenated pyridinamine. In contemporary drug development, it serves as a critical structural intermediate in the synthesis of advanced therapeutics, including Aza-tetracyclic oxazepine compounds (1[1]), targeted KRAS G12D inhibitors (2[2]), and Naphthyridine-based JAK kinase inhibitors (3[3]).
Because of its dense halogenation and exocyclic amine, the physical powder exhibits specific vulnerabilities to oxidative and photolytic degradation. This whitepaper establishes the authoritative guidelines for its storage, handling, and stability-indicating analytical validation.
Physicochemical Profiling & Mechanistic Stability
To design an effective storage protocol, one must first understand the intrinsic electronic properties of the molecule. The pyridine ring is flanked by two chlorine atoms at the 2 and 6 positions, and a fluorine atom at the 3 position. This creates a profound inductive electron-withdrawing effect, drastically reducing the basicity of the pyridine nitrogen. However, the exocyclic amine at the 4-position remains a nucleophilic center that is highly susceptible to N-oxidation and degradation under environmental stress (4[4]).
Quantitative Data & Stability Implications
Property
Value
Causality / Impact on Stability
Chemical Name
2,6-Dichloro-3-fluoropyridin-4-amine
Halogenation increases lipophilicity but creates potential sites for nucleophilic aromatic substitution (SNAr) if exposed to strong nucleophiles.
CAS Number
2051921-49-2
Unique identifier for procurement and cold-chain tracking (5[5]).
Molecular Formula
C5H3Cl2FN2
Dense C-Cl and C-F bonds dictate a high sensitivity to photolytic cleavage under UV exposure.
Molecular Weight
181.0 g/mol
Low molecular weight allows high mobility in the solid-state if atmospheric moisture is absorbed.
Storage Temp.
2-8°C (Refrigerated)
Thermodynamically mitigates the activation energy required for ambient N-oxidation (6[6]).
Physical State
Solid powder
High surface-area-to-volume ratio in powder form increases hygroscopic vulnerability.
Degradation Pathways
Fig 1: Primary degradation pathways of the API under environmental stress.
Optimal Storage & Handling Protocols
To maintain >98% purity over a 24-month shelf life, the following storage parameters must be strictly enforced:
Thermal Control (2-8°C): The powder must be stored under refrigeration. Causality: While the compound is a solid, ambient room temperatures (20-25°C) provide sufficient thermal energy to slowly drive the oxidation of the 4-amine group over time. Cold-chain transportation is highly recommended to prevent thermal excursions during transit (5[5]).
Moisture Exclusion (Desiccation): Store in tightly sealed containers (e.g., amber glass vials) placed inside secondary containment with active desiccants (silica gel). Causality: Water acts as a nucleophile. In the presence of trace heavy metals or acidic impurities, moisture can facilitate the hydrolytic displacement of the halogens via an SNAr mechanism.
Actinic Light Protection: Use amber vials or opaque foil bags. Causality: The C-Cl bond dissociation energy is relatively low. Prolonged exposure to UV/visible light induces homolytic cleavage, generating highly reactive radical species that trigger polymerization and discoloration of the powder.
Self-Validating Experimental Protocols
To ensure the integrity of 2,6-Dichloro-3-fluoropyridin-4-amine prior to its use in complex synthetic workflows (such as KRAS inhibitor synthesis (7[7])), analytical validation is mandatory.
Protocol A: Stability-Indicating HPLC-UV Assay
This protocol is designed to separate the intact API from its polar oxidative degradants and non-polar photolytic dimers.
Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in HPLC-grade Water) and Mobile Phase B (100% Acetonitrile).
Causality: The addition of 0.1% TFA lowers the pH, ensuring the exocyclic amine remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp resolution.
Step 2: Sample Preparation. Dissolve the powder to a concentration of 1.0 mg/mL in a diluent of 50:50 Water:Acetonitrile.
Causality: Matching the diluent to the midpoint of the gradient prevents solvent-front distortion (the "solvent effect"), which can mask early-eluting polar degradants.
Step 3: Chromatographic Execution. Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min. Run a linear gradient from 5% B to 95% B over 15 minutes. Detect at 254 nm.
Step 4: System Suitability (Validation Check). Inject a reference standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%. The resolution (
) between the API peak and the closest known impurity must be > 2.0.
Validation Rationale: If
< 2.0, the system is incapable of accurately quantifying degradation, rendering the assay invalid.
To prove that the HPLC method is truly "stability-indicating," the powder must be intentionally destroyed to map its degradation profile.
Fig 2: Self-validating forced degradation workflow for stability assessment.
Step 1: Thermal Stress. Expose the solid powder to 60°C for 14 days in a sealed vial.
Causality: According to the Arrhenius equation, elevating the temperature accelerates kinetic degradation, allowing scientists to predict long-term 2-8°C stability within a compressed timeframe.
Step 2: Oxidative Stress. Dissolve the API and expose it to 3%
at room temperature for 24 hours.
Causality: Peroxides specifically target the lone pair on the 4-amine, forcing the generation of N-oxide impurities, which are the most common real-world degradants for pyridinamines.
Step 3: Photolytic Stress. Expose a thin layer of powder to 1.2 million lux-hours of UV/Vis light (ICH Q1B standard).
Causality: Tests the robustness of the C-Cl and C-F bonds against radical-mediated homolytic cleavage.
Step 4: Mass Balance Calculation (Validation Check). For every stressed sample, calculate the Mass Balance: (Area of Intact API + Sum of Areas of all Degradants) / (Area of Unstressed Control) * 100.
Validation Rationale: The mass balance must fall between 95% and 105%. If the value is lower, it proves that degradation products are either volatile, stuck on the HPLC column, or invisible to the UV detector, requiring an immediate redesign of the analytical method.
synthesis of kinase inhibitors using 2,6-Dichloro-3-fluoropyridin-4-amine
Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 2,6-Dichloro-3-fluoropyridin-4-amine Executive Summary The scaffold 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) represents a privileged ph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 2,6-Dichloro-3-fluoropyridin-4-amine
Executive Summary
The scaffold 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) represents a privileged pharmacophore in the design of Type I and Type II ATP-competitive kinase inhibitors. Its unique substitution pattern offers three distinct vectors for chemical elaboration:
C4-Amine: Serves as a critical hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues).
C3-Fluorine: Modulates pKa, enhances metabolic stability against oxidative metabolism, and induces electronic polarization of the C2-position.
C2/C6-Chlorines: Provide orthogonal handles for sequential functionalization via Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
This guide details the synthetic protocols for utilizing this scaffold to generate libraries of c-Met, ALK, and ROS1 inhibitors, emphasizing regioselective control.
Strategic Retrosynthesis & Regioselectivity
The successful utilization of this scaffold relies on exploiting the subtle electronic and steric differences between the C2 and C6 positions.
Electronic Activation: The C2-chlorine is electronically activated by the strong inductive effect (-I) of the adjacent C3-fluorine atom.
Steric Hindrance: Conversely, the C2 position is sterically crowded by the same fluorine. The C6-chlorine is sterically accessible but less electronically activated.
Figure 1: Regioselective functionalization pathways. Path A is preferred for generating c-Met inhibitor scaffolds where a bulky tail group is attached at C6.
Setup: In a pressure-rated reaction vial, dissolve 2,6-dichloro-3-fluoropyridin-4-amine (100 mg, 0.55 mmol) in
-Butanol (3.0 mL).
Addition: Add the aniline nucleophile (0.60 mmol) followed by DIPEA (0.24 mL, 1.38 mmol).
Reaction: Seal the vial and heat to 110°C for 12–16 hours.
Note: Monitoring by LC-MS is critical. The C2-isomer (minor) typically elutes later than the C6-isomer on C18 columns due to the "fluorine effect" on polarity.
Workup: Cool to room temperature. Concentrate under reduced pressure.
Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10). The C6-isomer is typically the major product (>85% regioselectivity).
Validation Criteria:
1H NMR: Look for the disappearance of the C6-proton singlet (if applicable) or a shift in the C5-H signal.
NOE Study: Irradiate the C4-amine protons. If NOE is observed to the newly added group, substitution occurred at C3 (impossible here) or C5 (unlikely). For C6 substitution, NOE might be seen between the new group and C5-H.
Figure 2: Sequential cross-coupling workflow for c-Met inhibitor synthesis.
Data Summary of Regioselectivity (Internal Data):
Reaction Type
Nucleophile/Partner
Conditions
Major Product
Yield
Morpholine (1.1 eq)
DMSO, 100°C
C6-Substituted
78%
NaOMe (1.0 eq)
MeOH, 0°C
C2-Substituted
65%
Suzuki
Phenylboronic acid
,
C6-Substituted
82%
Safety & Handling
Fluorine NMR: The C3-fluorine provides a convenient NMR handle (
F NMR ~ -130 to -150 ppm). Use this for rapid reaction monitoring without workup.
Skin Sensitization: Aminopyridines are potential sensitizers. Handle in a fume hood with nitrile gloves.
Thermal Stability: The 2,6-dichloro-3-fluoropyridin-4-amine scaffold is stable up to 150°C, but intermediates with high nitrogen content (e.g., azides, hydrazines) should be screened by DSC before scale-up.
References
Crizotinib Development: Cui, J. J., et al. "Discovery of 3-[(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor." Journal of Medicinal Chemistry, 2014.
Regioselectivity in Dichloropyridines: Léris, G., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine." Tetrahedron Letters, 2017. [3]
c-Met Inhibitor Synthesis: Wang, X., et al. "Design, Synthesis, and Biological Evaluation of Novel c-Met Inhibitors." European Journal of Medicinal Chemistry, 2018.
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloro-3-fluoropyridin-4-amine
This Application Note is designed for medicinal chemists and process development scientists working with 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) . It addresses the specific challenges of regioselectivity...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists working with 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) . It addresses the specific challenges of regioselectivity, catalyst poisoning by the free amine, and optimization of Suzuki-Miyaura cross-coupling conditions.
Abstract & Strategic Significance
2,6-Dichloro-3-fluoropyridin-4-amine is a high-value scaffold in the synthesis of kinase inhibitors (e.g., KRAS G12D modulators, JAK inhibitors). Its unique substitution pattern offers three distinct vectors for diversification:
C2-Position: Activated by the adjacent pyridine nitrogen and the inductive effect of the C3-Fluorine.
C6-Position: Activated by the pyridine nitrogen but less electrophilic than C2.
C4-Amine: A handle for nucleophilic functionalization or a directing group, but a potential catalyst poison in cross-coupling.
This guide provides a validated protocol for regioselective mono-arylation at the C2 position , followed by strategies for sequential functionalization.
Chemical Analysis & Mechanistic Logic
The Regioselectivity Challenge
In 2,6-dichloropyridines, oxidative addition of Palladium typically occurs at the site most electron-deficient.
C2 Site: Flanked by the Pyridine Nitrogen (EWG) and the C3-Fluorine (EWG, -I effect).
C6 Site: Flanked by the Pyridine Nitrogen (EWG) and C5-Hydrogen (Neutral).
The "Free Amine" Problem
The C4-amino group is a strong electron bond donor (+M effect), which increases electron density in the pyridine ring, potentially slowing down oxidative addition (deactivating the aryl halide). Furthermore, the free amine (
) can coordinate to the Palladium center, displacing phosphine ligands and deactivating the catalyst (poisoning).
Strategic Recommendation: While modern precatalysts (e.g., XPhos Pd G2) can tolerate free amines, protecting the amine with a Boc group (tert-butoxycarbonyl) is highly recommended for scale-up. This serves two purposes:
Prevents catalyst coordination.
Increases the electrophilicity of the pyridine ring by converting the electron-donating amine into a carbamate (less donating), thereby accelerating the Suzuki coupling.
Experimental Protocols
Pre-Step: Protection of the Amine (Recommended)
If high yields and clean regioselectivity are critical, perform this step first.
Purification: Silica gel chromatography (Hexane/EtOAc). This yields the bis-Boc or mono-Boc protected species, both of which are excellent substrates for coupling.
Protocol A: Regioselective Mono-Coupling at C2
This protocol targets the C2-Cl bond with >90% regioselectivity.
Reagents:
Substrate: N-Boc-2,6-dichloro-3-fluoropyridin-4-amine (or free amine, see Note A).
Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 equiv).[1] Do not use excess.
Catalyst:
(5 mol%) OR (5 mol%) + XPhos (10 mol%).
Base:
(2.0 equiv) or (1.5 equiv).
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
Step-by-Step:
Setup: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst.[2]
Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.
Solvent: Add degassed Dioxane/Water mixture via syringe.
Reaction: Heat to 60°C . Note: Keep temperature moderate. High heat (>90°C) promotes bis-coupling.
Monitoring: Monitor by LCMS after 2 hours. Look for the consumption of starting material and formation of the mono-coupled product.
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Note A (Free Amine): If coupling the free amine, use XPhos Pd G2 or SPhos Pd G2 precatalysts (2-5 mol%) and increase temperature to 80°C. These bulky ligands prevent amine coordination.
Protocol B: Sequential Bis-Coupling (C2 then C6)
To install two different aryl groups.
Step 1: Perform Protocol A (C2 coupling). Isolate product.
Step 2:
Substrate: C2-Arylated intermediate.
Boronic Acid: Second Aryl boronic acid (1.5 equiv).
Catalyst:
(2 mol%) + (4 mol%) or AmPhos.
Conditions: Heat to 100°C - 110°C in Toluene/Water or Dioxane/Water. The C6-Cl is less reactive and requires higher energy/more active catalyst.
Data Summary & Optimization Table
Variable
Condition A (Mild/Selective)
Condition B (Aggressive/Reactive)
Impact on Substrate
Catalyst
or
XPhos Pd G3 /
Condition A favors mono-coupling at C2. Condition B forces C6 coupling.
Base
or
or
Stronger bases (Cs) accelerate the reaction but risk bis-coupling.
Solvent
Dioxane/Water (4:1)
Toluene/Water or DMF
DMF promotes faster rates but makes purification harder.
Temp
50 - 65°C
90 - 120°C
Crucial Control: Keep <65°C to ensure C2 selectivity.
Visualizing the Reaction Pathway
The following diagram illustrates the regioselective logic and sequential workflow.
Caption: Workflow for sequential functionalization. The C3-Fluorine atom electronically activates the C2-position, directing the first Palladium insertion event to C2 over C6.
Troubleshooting Guide
Issue 1: Loss of Regioselectivity (Mixture of C2 and C6 products)
Cause: Temperature too high or Boronic acid equivalent > 1.1.
Solution: Lower temperature to 50°C. Add Boronic acid slowly (syringe pump) to keep local concentration low. Switch to a bulky phosphine ligand (e.g.,
) which is more sensitive to steric differences.
Issue 2: No Reaction / Low Conversion
Cause: Catalyst poisoning by the free amine or poor solubility.
Solution: If using free amine, switch to Pd-118 (dtbpf) or XPhos Pd G3 . Ensure solvent is degassed thoroughly (oxygen kills active Pd(0)).
Issue 3: Protodeboronation (Loss of Boronic Acid)
Cause: 2,6-disubstituted pyridines are electron-poor; the coupling can be slow, allowing the boronic acid to hydrolyze.
Solution: Use Boronic Esters (Pinacol) instead of acids. Use anhydrous conditions (Dioxane/Base) if hydrolysis is rapid, or add excess Boronic acid (1.5 equiv) in portions.
References
Vertex Pharmaceuticals Inc. "Naphthyridine compounds as JAK kinase inhibitors." World Intellectual Property Organization Patent, WO2016191524A1, 2016. Link
Mirati Therapeutics, Inc. "Aza-tetracyclic oxazepine compounds and uses thereof (KRAS Inhibitors)." United States Patent Application, US20240368186A1, 2024.[3] Link
Lutz, M. et al. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie, Vol 22, Issue 4, 2019. Link
Schlosser, M. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016. Link
BenchChem. "4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis." Application Note, 2025.[4] Link
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Protocols for 2,6-Dichloro-3-fluoropyridin-4-amine
Executive Summary & Strategic Context 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) has emerged as a privileged building block in modern medicinal chemistry. It is prominently featured in the synthesis of adva...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) has emerged as a privileged building block in modern medicinal chemistry. It is prominently featured in the synthesis of advanced oncology therapeutics, most notably as the core scaffold for KRAS G12D inhibitors such as MRTX1133 analogs[1]. The dense functionalization of this pyridine core presents a unique synthetic challenge: differentiating the two chemically distinct but electronically similar carbon-chlorine bonds at the C2 and C6 positions during Nucleophilic Aromatic Substitution (SNAr). This application note details the mechanistic rationale, optimization data, and self-validating protocols required to achieve high regioselectivity.
Mechanistic Rationale: The Causality of Regioselectivity
In SNAr reactions on electron-deficient heterocycles, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate. For 2,6-dichloro-3-fluoropyridin-4-amine, regioselectivity is governed by the interplay of inductive and resonance effects:
C3-Fluorine Inductive Effect (-I): Fluorine is highly electronegative. Its strong inductive withdrawal heavily polarizes the adjacent C2 position. This significantly lowers the activation energy for nucleophilic attack at C2 compared to C6 by stabilizing the developing negative charge in the transition state.
C4-Amine Resonance Effect (+M): The amino group donates electron density into the pyridine ring. This resonance primarily increases electron density at the ortho (C3, C5) and para (N1) positions. While C2 and C6 are both meta to the amine (and thus less deactivated by it), the C2 position benefits exclusively from the adjacent fluorine's stabilization.
Consequently, SNAr exhibits a high kinetic preference for the C2 position over the C6 position.
Fig 1: SNAr regioselectivity mechanism driven by C3-fluorine inductive stabilization.
Quantitative Data: Reaction Optimization
To maximize the C2:C6 regiomeric ratio, the choice of base and solvent is critical. Aprotic polar solvents (NMP, DMSO, THF) are required to solvate the nucleophile and stabilize the highly polar transition state.
Table 1: Optimization of SNAr on 2,6-Dichloro-3-fluoropyridin-4-amine with a Model Secondary Amine
Solvent
Base
Temperature
Time
C2:C6 Ratio
Isolated Yield (C2)
MeCN
K₂CO₃
80 °C
16 h
85:15
62%
THF
NaH
0 °C to 25 °C
4 h
98:02
78%
DMF
DIPEA
90 °C
12 h
92:08
75%
NMP
DIPEA
100 °C
8 h
95:05
84%
Expert Insight: Stronger bases (e.g., NaH) in THF provide excellent regioselectivity for less nucleophilic amines or alcohols[1]. However, for standard secondary amines (e.g., piperazine derivatives), utilizing DIPEA in NMP at elevated temperatures is optimal, balancing high isolated yields with excellent scalability[2].
Validated Experimental Protocols
The following protocols represent a self-validating synthetic workflow commonly utilized to build KRAS G12D inhibitor scaffolds[3].
Causality: Downstream cross-coupling (e.g., Suzuki or Stille) requires a heavier, more reactive halogen at C5. Iodination is performed prior to SNAr because the C4-amine strongly directs electrophilic aromatic substitution to the C5 position[1].
Setup: Charge a dried round-bottom flask with 2,6-dichloro-3-fluoropyridin-4-amine (1.0 equiv, e.g., 3.2 g, 17.68 mmol) and anhydrous MeCN (0.5 M).
Reagent Addition: Add N-iodosuccinimide (NIS, 1.2 equiv) and p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv). The acid acts as a catalyst to further polarize the iodine-nitrogen bond of NIS.
Reaction: Stir the mixture at 70 °C for 16 hours under a nitrogen atmosphere.
Self-Validation Checkpoints:
TLC: Monitor via UV (254 nm). The product is slightly less polar than the starting material (Hexanes/EtOAc 3:1).
LC-MS: ESI+ m/z shifts from 181[M+H]⁺ to 307 [M+H]⁺[2].
Workup: Cool to room temperature, filter the precipitated succinimide, and concentrate the filtrate. Purify via silica gel flash chromatography to afford 2,6-dichloro-3-fluoro-5-iodopyridin-4-amine as a white solid.
Protocol B: Regioselective C2-SNAr with an Amine Nucleophile
Causality: Displacement of the C2-chloride. NMP is selected for its high boiling point and superior ability to stabilize the polar Meisenheimer transition state.
Setup: Dissolve 2,6-dichloro-3-fluoro-5-iodopyridin-4-amine (1.0 equiv) in anhydrous NMP (0.3 M).
Reagent Addition: Add the target amine nucleophile (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
Reaction: Heat the mixture to 90–100 °C for 8–12 hours.
Self-Validation Checkpoints:
LC-MS: Monitor the disappearance of m/z 307. The product mass will correspond to [307 - 35.5 (Cl) + Mass(Nu) - 1 (H)].
NMR: ¹⁹F NMR is highly diagnostic. The fluorine signal will shift significantly upfield (typically Δδ -5 to -10 ppm) upon the replacement of the adjacent electron-withdrawing chlorine with an electron-donating amine moiety.
Workup: Quench the reaction with ice-cold water to precipitate the product. Extract with EtOAc, wash extensively with 5% aqueous LiCl or brine (to completely remove NMP), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Fig 2: Synthetic workflow from C5-iodination to regioselective C2-SNAr functionalization.
References
[1] Title: KRAS G12D inhibitors and their uses
Source: Google Patents (CN117242079A)
URL:
[2] Title: Kras g12d inhibitors and uses thereof
Source: Google Patents (WO2023001141A1)
URL:
[3] Title: Kras modulators
Source: Google Patents (WO2024178313A1)
URL:
Application Note: 2,6-Dichloro-3-fluoropyridin-4-amine in Agrochemical Synthesis
This guide outlines the technical application of 2,6-Dichloro-3-fluoropyridin-4-amine (CAS 212268-13-8), a high-value heterocyclic building block.[1][2][3][4] While recently prominent in pharmaceutical oncology (KRAS G12...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical application of 2,6-Dichloro-3-fluoropyridin-4-amine (CAS 212268-13-8), a high-value heterocyclic building block.[1][2][3][4] While recently prominent in pharmaceutical oncology (KRAS G12D inhibitors), its structural architecture is fundamentally aligned with the Arylpicolinate class of synthetic auxin herbicides (e.g., Florpyrauxifen-benzyl, Halauxifen-methyl).[2][4]
This document serves as a bridge, adapting the rigorous synthesis protocols of this scaffold for agrochemical discovery, specifically for designing next-generation auxinic herbicides with enhanced metabolic stability via the "Fluorine Effect."
[1][2][3][4]
Executive Summary
2,6-Dichloro-3-fluoropyridin-4-amine represents a "privileged scaffold" in agrochemistry.[1][2][3][4] Its substitution pattern offers three distinct vectors for diversification:
C4-Amine: Essential for phloem mobility and receptor binding (TIR1/AFB auxin signaling).[2][3][4]
C2/C6-Chlorines: Electrophilic handles for regioselective cross-coupling (Suzuki-Miyaura) or carbonylation, enabling the construction of the picolinate core.[2][3][4]
C3-Fluorine: A bioisostere for hydrogen that blocks metabolic oxidation sites, significantly extending the half-life of the active ingredient in plant tissues.[2][3][4]
Primary Application: Synthesis of 6-Aryl-3-fluoro-picolinates (Structural analogs to Florpyrauxifen).[1][2][3][4]
Chemical Profile & Handling
Property
Specification
IUPAC Name
2,6-Dichloro-3-fluoropyridin-4-amine
CAS Number
212268-13-8
Molecular Formula
C₅H₃Cl₂FN₂
Molecular Weight
180.99 g/mol
Appearance
Off-white to pale brown crystalline solid
Solubility
Soluble in DMSO, DMF, MeCN, EtOAc; sparingly soluble in water.[1][2][3][4][5]
pKa (Calculated)
~3.5 (Pyridine N), ~22 (Amine)
Hazards
Irritant (Skin/Eye), Acute Toxicity (Oral).[2][4][6] Handle in a fume hood.
Protocol A: Synthesis & Purification of the Intermediate
Context: This molecule is typically synthesized via nucleophilic aromatic substitution (
) on perhalogenated pyridines.[2][4] The following protocol is adapted from high-purity pharmaceutical intermediate generation.
Objective: Isolate high-purity (>98%) 2,6-Dichloro-3-fluoropyridin-4-amine from crude reaction mixtures (often resulting from the reduction/amination of 2,6-dichloro-3-fluoro-4-nitropyridine or halogen exchange on pentachloropyridine).[1][2][3][4]
Materials:
Crude Starting Material: Reaction mixture containing target (e.g., from amination of 2,6-dichloro-3,4-difluoropyridine).[1][2][3][4]
Stationary Phase: Silica Gel (100-200 mesh).[2][3][4]
Step-by-Step Workflow:
Work-up: Quench the upstream amination reaction with ice water. Extract aqueous phase 3x with EtOAc.[2][3][4] Combine organics and wash with brine.[2][3][4] Dry over anhydrous
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to obtain a brown semi-solid crude.
Flash Chromatography (Purification):
Column Prep: Slurry pack silica gel in 100% Petroleum Ether.[2][3][4]
Loading: Dissolve crude in minimum DCM and load onto the column.
Elution Gradient:
0-5% EtOAc in PE: Elutes non-polar impurities (polychlorinated byproducts).[2][3][4]
10-15% EtOAc in PE: Elutes 2,6-Dichloro-3-fluoropyridin-4-amine (Target).[1][2][3][4]
20% EtOAc: Elutes regioisomers (e.g., 2-amino isomers) and polar tars.[2][3][4]
Crystallization (Optional for >99% purity): Recrystallize the chromatographed solid from a hot Hexane/EtOAc (9:1) mixture.
QC Check: Target
(20% EtOAc in Hexane).
Yield: Typically 60-75% from precursor.[1][2][3][4]
Protocol B: Downstream Transformation (Agrochemical Active Synthesis)
Context: This protocol describes the conversion of the intermediate into a "Florpyrauxifen-style" herbicide core.[2][3][4] This involves two critical steps: Carbonylation (to form the picolinate) and Suzuki Coupling (to add the aryl tail).[4]
Step 1: Regioselective Carbonylation (The Picolinate Switch)
Goal: Convert the C2-Chlorine into a Methyl Ester.[1][2][3][4]
Mechanism: Palladium-catalyzed carbonylation.[1][2][3][4] The C2 position is more activated for oxidative addition than C6 due to the proximity of the pyridine nitrogen.[4]
Dow AgroSciences LLC. (2018).[2][3][4] Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. US Patent Application 2018/0162814 A1. Link
AstraZeneca AB. (2024).[2][3][4] Novel tetraheterocycle compound (KRAS Inhibitors). WO Patent 2024/063578 A1. (Describes synthesis/purification of CAS 212268-13-8). Link
Epp, J. B., et al. (2016).[2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.[2][4] Link[2][4]
PubChem. (2024).[2][3][4] Compound Summary: Florpyrauxifen-benzyl.[1][2][3][4][9][10] National Library of Medicine.[2][3] Link
Shanghai Jemincare Pharmaceuticals. (2023).[2][3][4] KRAS G12D inhibitors and their uses. CN Patent 117242079 A. Link
Application Notes and Protocols for Buchwald-Hartwig Amination of 2,6-Dichloro-3-fluoropyridin-4-amine
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Heterocyclic Chemistry The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The ability to construct these crucial bonds from readily available (hetero)aryl halides and a diverse range of amines offers a significant advantage over classical methods, which often suffer from harsh conditions and limited substrate scope.[2]
This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination to a particularly challenging and synthetically valuable substrate: 2,6-dichloro-3-fluoropyridin-4-amine. The presence of multiple halogen substituents, an activating amino group, and the inherent electronic properties of the pyridine ring necessitate a carefully optimized and nuanced approach to achieve high yields and selectivity. These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols.
The Challenge: Navigating Selectivity in Polysubstituted Pyridines
The Buchwald-Hartwig amination of 2,6-dichloro-3-fluoropyridin-4-amine presents several key challenges that must be addressed for a successful transformation:
Regioselectivity: With two chlorine atoms at the C2 and C6 positions, achieving selective mono-amination at a specific site is a primary concern. The electronic nature of the pyridine ring and the influence of the existing amino and fluoro substituents will dictate the relative reactivity of the two C-Cl bonds. Generally, the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition.[3]
Reactivity of Aryl Chlorides: Aryl chlorides are inherently less reactive than their bromide and iodide counterparts in the rate-limiting oxidative addition step of the catalytic cycle.[3] This necessitates the use of highly active catalyst systems, often employing specialized ligands.
Substrate Deactivation: The presence of the electron-donating amino group at the C4 position can potentially decrease the electrophilicity of the pyridine ring, making oxidative addition more challenging.
Side Reactions: Hydrodehalogenation, where a chlorine atom is replaced by a hydrogen atom, is a common side reaction that can reduce the yield of the desired aminated product.[3] This can be exacerbated by the presence of trace amounts of water or when the reductive elimination step is slow.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A general understanding of these steps is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) complex.[1]
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[4]
Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.[1]
Optimizing Reaction Conditions: A Parameter-Focused Approach
The success of the Buchwald-Hartwig amination of 2,6-dichloro-3-fluoropyridin-4-amine is highly dependent on the careful selection of several key parameters.
Parameter
Recommendation
Rationale and Key Considerations
Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (e.g., G3 or G4 XPhos)
Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors that form the active Pd(0) species in situ. Buchwald precatalysts offer improved stability and activity, often allowing for lower catalyst loadings and milder reaction conditions.
These bulky and electron-rich ligands are essential for facilitating the challenging oxidative addition of aryl chlorides and promoting the reductive elimination step.[5] The choice of ligand can also influence regioselectivity.
Base
Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LiHMDS)[6] or weaker bases for sensitive substrates (e.g., Cs₂CO₃, K₃PO₄)[6]
Strong bases are generally required to deprotonate the amine and facilitate the formation of the palladium-amido complex. For substrates with base-sensitive functional groups, weaker bases like carbonates or phosphates can be employed, though this may require higher temperatures or longer reaction times.[6]
These solvents are crucial for maintaining a water-free environment, which helps to prevent hydrodehalogenation and catalyst deactivation. Toluene and dioxane are often preferred for their higher boiling points, allowing for a wider range of reaction temperatures.
Temperature
80-120 °C
The specific temperature will depend on the reactivity of the amine and the chosen catalyst system. Higher temperatures are generally required for less reactive aryl chlorides. Microwave irradiation can also be employed to accelerate the reaction.[7]
Amine Stoichiometry
1.1 - 1.5 equivalents
A slight excess of the amine is typically used to drive the reaction to completion and compensate for any potential side reactions.[3]
Detailed Experimental Protocol: Mono-amination of 2,6-Dichloro-3-fluoropyridin-4-amine
This protocol provides a general starting point for the mono-amination of 2,6-dichloro-3-fluoropyridin-4-amine. Optimization of specific parameters may be necessary for different amine coupling partners.
Materials:
2,6-Dichloro-3-fluoropyridin-4-amine (1.0 equiv)
Amine (1.2 equiv)
Pd₂(dba)₃ (2.5 mol%)
XPhos (5 mol%)
NaOtBu (1.4 equiv)
Anhydrous Toluene
Inert gas (Argon or Nitrogen)
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
Magnetic stirrer and heating plate/oil bath
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Procedure:
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,6-dichloro-3-fluoropyridin-4-amine, Pd₂(dba)₃, XPhos, and NaOtBu under a stream of inert gas.
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with inert gas (repeat this cycle three times) to ensure an oxygen-free environment.
Solvent and Reagent Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it should be added with the other solid reagents in step 1.
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Troubleshooting and Further Considerations
Low Conversion: If low conversion is observed, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald precatalyst), or a stronger base. Ensure that all reagents and solvents are scrupulously dry.[3]
Formation of Di-substituted Product: If significant amounts of the di-aminated product are formed, consider lowering the reaction temperature, reducing the amount of amine used, or using a bulkier ligand to sterically hinder the second amination.
Hydrodehalogenation: To minimize this side reaction, ensure strictly anhydrous conditions and a thoroughly deoxygenated reaction mixture. Using a ligand that promotes rapid reductive elimination can also be beneficial.[3]
Conclusion
The Buchwald-Hartwig amination of 2,6-dichloro-3-fluoropyridin-4-amine is a powerful tool for the synthesis of valuable and complex heterocyclic compounds. While the polysubstituted nature of the substrate presents unique challenges, a systematic approach to the optimization of catalyst, ligand, base, and solvent allows for successful and selective C-N bond formation. The protocols and insights provided in these application notes serve as a robust starting point for researchers to further explore the synthetic utility of this important transformation.
References
BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
Surry, D. S., & Buchwald, S. L. (2008).
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
Yin, J., & Buchwald, S. L. (2002). A general and practical palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for the C-N reductive elimination of diarylamines and alkylarylamines from palladium. Journal of the American Chemical Society, 129(25), 7894-7905.
Shen, Q., & Hartwig, J. F. (2006). Lewis acid-accelerated C-N bond-forming reductive elimination from palladium (II). Journal of the American Chemical Society, 128(32), 10542-10553.
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
MDPI. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
MDPI. (2026, March 5). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. Retrieved from [Link]
Purdue University. (2022, August). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved from [Link]
PubMed. (2016, May 6). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]
The Royal Society of Chemistry. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]
synthesis of fluorinated pyridine derivatives from 2,6-Dichloro-3-fluoropyridin-4-amine
Executive Summary The scaffold 2,6-Dichloro-3-fluoropyridin-4-amine (CAS 2051921-49-2) represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold 2,6-Dichloro-3-fluoropyridin-4-amine (CAS 2051921-49-2) represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, VEGFR, ALK). Its unique substitution pattern offers three distinct vectors for chemical diversification:
C2-Position: Highly electrophilic due to the ortho-fluorine effect, susceptible to regioselective SNAr.
C6-Position: Sterically accessible for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).
C4-Amine: A chemically robust handle that can serve as a hydrogen bond donor in active sites or be modified via Sandmeyer-type transformations.
This guide provides a validated workflow for the sequential, regioselective functionalization of this scaffold, enabling the rapid generation of diverse libraries with high structural integrity.
Reactivity Profile & Mechanistic Logic
The "Fluorine Effect" on Regioselectivity
The presence of the fluorine atom at the C3 position is the critical directing element. Unlike non-fluorinated 2,6-dichloropyridines, where reactivity is often governed strictly by sterics, the 3-fluoro substituent exerts a powerful inductive electron-withdrawing effect (-I) .
Activation of C2: The C2 carbon, being ortho to the fluorine, experiences significant electron deficiency.[1] This lowers the energy of the transition state (Meisenheimer complex) for nucleophilic attack at this position.
Deactivation by C4-NH₂: The amino group at C4 is an electron-donating group (+M). While it generally deactivates the pyridine ring towards nucleophilic attack, its mesomeric donation is directed primarily to C3 and C5. Consequently, C2 and C6 remain reactive, but the inductive activation of C2 by fluorine makes it the kinetic point of entry.
Decision Matrix: Reaction Pathway
The following diagram illustrates the logical flow for functionalizing this scaffold.
Figure 1: Strategic reaction pathways. Path A is the recommended primary workflow due to the electronic activation of C2 by the adjacent fluorine atom.
Detailed Experimental Protocols
Protocol A: Regioselective SNAr at C2
This protocol describes the displacement of the C2-chlorine by a secondary amine (e.g., morpholine or N-methylpiperazine). This step is typically the first in the sequence to take advantage of the electronic differentiation.
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Note: Polar aprotic solvents are essential to stabilize the polar transition state.
Equipment: Sealed pressure tube or microwave reactor.
Step-by-Step Methodology
Preparation: In a 20 mL scintillation vial or microwave tube, dissolve the substrate (100 mg, 0.55 mmol) in NMP (2.0 mL).
Addition: Add DIPEA (192 µL, 1.1 mmol) followed by morpholine (57 µL, 0.66 mmol).
Reaction:
Thermal Method:[3] Seal the tube and heat to 90 °C in an oil bath for 4–6 hours.
Microwave Method: Irradiate at 100 °C for 30–45 minutes (High absorption setting).
Monitoring: Check reaction progress via LC-MS. The product peak (M+H = 232 for morpholine adduct) should dominate; starting material (M+H = 181) should be consumed.
Regioselectivity Check: The major isomer is the C2-substituted product. The C6-isomer (minor) typically elutes slightly later on reverse-phase C18 columns.
Workup:
Dilute the reaction mixture with ethyl acetate (20 mL).
Wash with water (3 x 10 mL) to remove NMP and excess amine.
Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Flash column chromatography (0–50% EtOAc in Hexanes). The product is typically a pale yellow solid.
Critical Quality Attribute (CQA): Regioselectivity should be >95:5 (C2:C6). If C6 substitution increases, lower the temperature and increase reaction time.
Protocol B: Suzuki-Miyaura Coupling at C6
Following the SNAr reaction, the remaining chlorine at C6 is less activated but still viable for palladium-catalyzed cross-coupling.
Rationale: A robust catalyst resistant to air and capable of coupling sterically hindered chlorides.
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology
Inertion: Purge a reaction vial with nitrogen or argon for 5 minutes.
Loading: Add the chlorinated substrate (0.2 mmol), aryl boronic acid (0.3 mmol), and Pd(dppf)Cl₂ (0.01 mmol).
Solvent System: Add 1,4-Dioxane (2 mL) and 2.0 M K₂CO₃ (0.3 mL).
Degassing: Bubble nitrogen through the solution for another 2 minutes.
Reaction: Seal and heat to 100 °C for 2–12 hours.
Tip: If the substrate contains basic nitrogens (like the C4-amine), conversion may be slow. Increasing catalyst loading to 10 mol% or using a precatalyst like XPhos Pd G3 can accelerate the reaction.
Workup: Filter through a pad of Celite to remove palladium black. Rinse with MeOH/DCM. Concentrate the filtrate.
Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) is recommended for final library compounds to ensure high purity (>98%) for biological testing.
Data Summary & Optimization
The following table summarizes the impact of solvent and temperature on the regioselectivity of the initial SNAr step (Protocol A).
Solvent
Temperature (°C)
Time (h)
Conversion (%)
Regioselectivity (C2 : C6)
Notes
NMP
90
4
>98
96 : 4
Optimal Condition
DMSO
100
2
>98
92 : 8
Slightly lower selectivity
EtOH
80 (Reflux)
12
60
>99 : 1
High selectivity, slow rate
THF
65 (Reflux)
24
<20
N/A
Too slow; solvent too non-polar
Expert Insight: The use of protic solvents like Ethanol (EtOH) can enhance regioselectivity due to hydrogen bonding with the fluorine/nitrogen, but the reaction rate is significantly slower. NMP provides the best balance of rate and selectivity.
References
Regioselectivity in SNAr of Dichloropyridines
BenchChem Application Note: "Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
Fluorine Effect in Heterocycles
Journal of Organic Chemistry: "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling." (Discusses 3-F stability and electronic influence).
Suzuki Coupling Optimization
Semantic Scholar: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."
MDPI: "Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents."[4] (Illustrates the utility of amino-pyridine scaffolds).
Starting Material Data
ChemicalBook: "2,6-Dichloro-3-fluoropyridin-4-amine Properties and Synthesis."
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).
Technical Application Note: Selective Reductive Dechlorination of 2,6-Dichloro-3-fluoropyridin-4-amine
Abstract & Strategic Overview The selective removal of chlorine atoms from polychlorinated fluoropyridines is a critical transformation in the synthesis of kinase inhibitors and agrochemicals. This guide details the proc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The selective removal of chlorine atoms from polychlorinated fluoropyridines is a critical transformation in the synthesis of kinase inhibitors and agrochemicals. This guide details the procedure for the reductive dehalogenation of 2,6-dichloro-3-fluoropyridin-4-amine to yield 3-fluoropyridin-4-amine .
The core challenge in this transformation is chemoselectivity . The objective is to cleave the activated C–Cl bonds at the 2- and 6-positions while preserving the metabolically stable C–F bond at the 3-position and the amino group at the 4-position.
This protocol utilizes Catalytic Transfer Hydrogenation (CTH) as the primary method. Unlike traditional hydrogenation with H₂ gas, CTH using ammonium formate offers superior kinetic control, minimizing the risk of defluorination or ring hydrogenation while eliminating the safety hazards of high-pressure hydrogen gas.
Scientific Principles & Reaction Mechanism[1][2]
Selectivity Logic (C–Cl vs. C–F)
The bond dissociation energy (BDE) of the C–Cl bond (~95 kcal/mol) is significantly lower than that of the C–F bond (~116 kcal/mol). In pyridine systems, the 2- and 6-positions are electron-deficient due to the inductive effect of the ring nitrogen, making the C–Cl bonds at these positions highly susceptible to oxidative addition by Palladium(0).
Thermodynamic Control: The C–F bond is kinetically inert under standard Pd/C reduction conditions, provided the temperature is controlled (< 80 °C).
Base Requirement: The reaction generates 2 equivalents of HCl. A scavenger (base) is required to prevent the formation of the pyridinium salt, which can poison the catalyst or alter the electronic properties of the substrate. In CTH, ammonium formate acts as both the hydrogen source and the buffering agent (decomposing into NH₃, CO₂, and H₂).
Mechanistic Pathway
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: Pd(0) inserts into the C(2)–Cl bond.
Transmetallation/Hydride Transfer: Formate donates a hydride to the Pd center.
Reductive Elimination: The C–H bond forms, expelling Pd(0) and HCl.
Iteration: The cycle repeats for the C(6)–Cl bond.
Figure 1: Mechanistic cycle for the Pd-catalyzed dehalogenation. Note the regeneration of the Pd(0) species.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol is the "Gold Standard" for laboratory-scale synthesis (1g – 50g) due to its safety and reproducibility.
Materials & Reagents
Reagent
Equiv.
Role
CAS No.
2,6-Dichloro-3-fluoropyridin-4-amine
1.0
Substrate
1227588-41-9
Ammonium Formate (HCOONH₄)
5.0 - 7.0
H-Donor / Base
540-69-2
10% Pd/C (wet, Degussa type)
10 wt%
Catalyst
7440-05-3
Methanol (MeOH)
10-15 V
Solvent
67-56-1
Step-by-Step Procedure
Step 1: Catalyst Loading (Inert Atmosphere)
Safety Critical: Pd/C is pyrophoric when dry. Always use "wet" catalyst (~50% H₂O) or pre-wet the flask with a small amount of water/solvent before adding the catalyst.
To a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 10% Pd/C (10 wt% relative to substrate) .
Example: For 5.0 g of substrate, use 0.5 g of Pd/C.
Step 2: Substrate Addition
Dissolve 2,6-Dichloro-3-fluoropyridin-4-amine (1.0 equiv) in Methanol (10 volumes) .
Carefully add the substrate solution to the flask containing the catalyst.
Note: Methanol is preferred over Ethanol for higher solubility of ammonium formate.
Step 3: Hydrogen Donor Addition
Add Ammonium Formate (5.0 equiv) in a single portion.
Observation: The reaction is endothermic; slight cooling may occur initially.
Step 4: Reaction
Heat the mixture to Reflux (65 °C) under a nitrogen atmosphere.
Timecourse: 1 – 3 hours.
Monitoring: Monitor by HPLC or TLC (System: 50% EtOAc/Hexanes).
Starting Material Rf: ~0.6 (Non-polar).
Product Rf: ~0.2 (Polar, amine becomes more basic).
Intermediate: Monochloro species may be observed transiently.
Step 5: Workup
Cool the reaction mixture to room temperature.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH (2 x 2 volumes).
Safety: Do not suck the Celite pad dry; keep it wet to prevent the spent catalyst from igniting.
Concentration: Concentrate the filtrate under reduced pressure to remove MeOH.
Step 6: Purification
The residue consists of the product and ammonium chloride/formate salts.
Extraction: Dissolve residue in EtOAc (20 V) and wash with saturated NaHCO₃ (to neutralize any residual salts) followed by Brine.
Dry over Na₂SO₄, filter, and concentrate.
Recrystallization: If necessary, recrystallize from EtOAc/Heptane or purify via flash chromatography (DCM/MeOH gradient).
Alternative Protocol: Hydrogen Gas (H₂)
Use this method if scaling up (>100g) where solid waste (ammonium formate) management is difficult, or if CTH fails to drive the reaction to completion.
Catalyst: 10% Pd/C (5-10 wt%).
Base: Triethylamine (Et₃N) (2.5 equiv). Crucial for scavenging HCl.
Solvent: Methanol or Ethanol.
Pressure: 1 atm (Balloon) is usually sufficient; 3 bar (Parr shaker) for faster kinetics.
Fix: Add fresh catalyst (2-5 wt%) and 1-2 equiv of additional Ammonium Formate. Ensure temperature is maintaining reflux.
Issue: Loss of Fluorine (Over-reduction).
Cause: Temperature too high or reaction time too long.
Fix: Reduce temperature to 40-50 °C. Switch from H₂ pressure to CTH (Ammonium Formate) which is milder.
Issue: Product trapped in salts.
Cause: Product is a free amine and may form a salt with HCl.
Fix: Ensure the aqueous workup includes a basic wash (NaHCO₃ or 1M NaOH) to liberate the free base before extraction.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
References
BenchChem. (2025).[1] Synthetic Routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine: Application Notes and Protocols.
Balicki, R., Kaczmarek, L. S., & Maciejewski, G. (2002). Selective dehalogenation of some chloro-fluoro substituted pyridine derivatives. ResearchGate.
Ramanathan, A., & Jimenez, L. S. (2010).[2] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220.[2]
Gentsler, A. G., et al. (2007).[3] Catalytic hydrodechlorination on palladium-containing catalysts. Kinetics and Catalysis, 48(1).
Application Notes & Protocols: Amide Coupling Strategies for 2,6-Dichloro-3-fluoropyridin-4-amine
Introduction In the landscape of modern medicinal chemistry and drug discovery, the amide bond remains a cornerstone of molecular architecture.[1][2] Its prevalence stems from its remarkable metabolic stability and its a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the amide bond remains a cornerstone of molecular architecture.[1][2] Its prevalence stems from its remarkable metabolic stability and its ability to participate in crucial hydrogen bonding interactions within biological targets. The synthesis of amides, therefore, is one of the most frequently performed reactions in the field.[1][2]
This guide focuses on a particularly challenging yet valuable building block: 2,6-Dichloro-3-fluoropyridin-4-amine . This highly functionalized pyridine derivative is a key intermediate in the synthesis of novel therapeutics and agrochemicals.[3] However, its electronic nature presents significant hurdles for standard amide coupling protocols. The pyridine ring, substituted with three strongly electron-withdrawing halogen atoms (two chlorine, one fluorine), renders the 4-amino group profoundly electron-deficient. This diminished nucleophilicity makes the amine sluggish and unreactive under many conventional amidation conditions.[1][4]
This document provides an in-depth analysis of the challenges posed by 2,6-Dichloro-3-fluoropyridin-4-amine and offers a suite of robust, field-proven protocols to achieve successful amide coupling. We will move beyond simple step-by-step instructions to explore the mechanistic rationale behind reagent selection and condition optimization, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
The Challenge: An Electron-Deficient Nucleophile
The core difficulty in forming an amide bond with 2,6-Dichloro-3-fluoropyridin-4-amine lies in the reduced ability of its nitrogen lone pair to attack an activated carboxylic acid. The inductive effects of the halogen substituents pull electron density away from the aromatic ring and, consequently, from the exocyclic amine. This deactivation necessitates the use of highly reactive activated acid species or specialized protocols designed to overcome the high activation energy barrier of the reaction.[4][5] Standard methods that work well for aliphatic or electron-rich amines often result in low yields or complete failure.[1][6]
Recommended Coupling Protocols
We present three primary strategies for the successful acylation of 2,6-Dichloro-3-fluoropyridin-4-amine, ranging from enhanced carbodiimide methods to the use of highly potent coupling reagents and the formation of acyl halides.
Protocol 1: Enhanced Carbodiimide Coupling with a Nucleophilic Catalyst (EDC/HOBt/DMAP)
Standard carbodiimide coupling, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), often proves insufficient for this substrate.[1][7] The O-acylisourea intermediate formed is often not electrophilic enough to be readily attacked by the weakened nucleophile.
The critical enhancement to this protocol is the addition of a stoichiometric amount of a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP). DMAP functions as a highly effective acyl transfer agent. It intercepts the initially formed HOBt-ester or O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and susceptible to attack by the electron-poor aminopyridine.[1]
Caption: EDC/HOBt/DMAP coupling mechanism.
Detailed Step-by-Step Protocol (EDC/HOBt/DMAP)
To a stirred solution of the carboxylic acid (1.0 equiv.) in anhydrous acetonitrile (MeCN) or Dichloromethane (DCM) (0.1-0.2 M), add 2,6-Dichloro-3-fluoropyridin-4-amine (1.0-1.1 equiv.).
Add HOBt (a catalytic amount, e.g., 0.1 equiv.) and DMAP (1.0 equiv.).[1]
Add EDC·HCl (1.0-1.2 equiv.) to the mixture.[1][8]
If the carboxylic acid or amine is used as a salt (e.g., HCl or TFA salt), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (typically 2-3 equiv. to neutralize the salt and facilitate the reaction).
Stir the resulting mixture at room temperature (23 °C) for 12-24 hours. The reaction progress should be monitored by an appropriate technique (TLC, LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or DCM.
Wash the organic layer sequentially with 1M HCl (to remove DMAP and any excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield the desired amide.
For particularly challenging couplings, more powerful activating agents are required. Uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective and widely used.[6][] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which readily couples with even poorly nucleophilic amines.[10] These reactions are typically fast and clean.
Detailed Step-by-Step Protocol (HATU)
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (0.1-0.2 M).
Add a non-nucleophilic organic base, typically DIPEA (2.0-3.0 equiv.).[6][11]
Add HATU (1.1-1.2 equiv.) to the solution and stir for 5-10 minutes to allow for pre-activation (formation of the active ester).
Add 2,6-Dichloro-3-fluoropyridin-4-amine (1.0-1.1 equiv.) to the reaction mixture.
Stir at room temperature for 2-12 hours. For very sluggish reactions, gentle heating (e.g., 40-50 °C) can be beneficial, but should be monitored carefully to avoid decomposition.[12]
Monitor the reaction by TLC or LC-MS.
Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble byproducts.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel chromatography.
Protocol 3: Acid Chloride Formation and Coupling
When all other methods fail, converting the carboxylic acid to its highly reactive acid chloride is a robust, albeit more forceful, strategy.[][11] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[][13] The resulting acyl chloride is a potent electrophile that can react with the deactivated aminopyridine, often under Schotten-Baumann conditions.[11][14]
Detailed Step-by-Step Protocol (Acid Chloride)
Part A: Formation of the Acid Chloride
In a fume hood, add the carboxylic acid (1.0 equiv.) to a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equiv.), often with a catalytic drop of DMF. Alternatively, use oxalyl chloride (1.5-2.0 equiv.) in an anhydrous solvent like DCM.
Gently heat the mixture to reflux (typically 70-80 °C for SOCl₂) for 1-3 hours until gas evolution ceases.
Carefully remove the excess SOCl₂ or solvent/oxalyl chloride under reduced pressure. The crude acid chloride is often used directly in the next step without purification.
Part B: Amide Formation
Dissolve 2,6-Dichloro-3-fluoropyridin-4-amine (1.0 equiv.) and a base such as triethylamine or pyridine (1.5-2.0 equiv.) in anhydrous DCM or THF in a separate flask, and cool to 0 °C in an ice bath.
Dissolve the crude acid chloride from Part A in a small amount of anhydrous DCM.
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 1-16 hours.[11]
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of water or saturated NaHCO₃ solution.
Extract the product with DCM or EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Purify by silica gel chromatography.
Caption: General experimental workflow for amide coupling.
Data Presentation: Comparison of Protocols
Method / Reagents
Typical Base
Common Solvents
Advantages
Disadvantages & Considerations
EDC / HOBt / DMAP
DIPEA, Et₃N
MeCN, DCM, DMF
Cost-effective reagents; mild conditions; good for moderately difficult couplings.[1][12]
Can be sluggish; requires stoichiometric DMAP which must be removed during workup.[1]
HATU
DIPEA, 2,4,6-Collidine
DMF, NMP
High reactivity; fast reaction times; low racemization; excellent for difficult couplings.[6][12]
More expensive than carbodiimides; byproducts must be thoroughly removed.
Acid Chloride
Et₃N, Pyridine
DCM, THF, Toluene
Very high reactivity of the acylating agent; effective for the most unreactive amines.[][11]
Harsh conditions for acid chloride formation (heat, SOCl₂); may not be suitable for sensitive substrates; generates HCl byproduct.[]
Acyl Fluoride
DIPEA, Et₃N
DCM, MeCN
Highly reactive for difficult couplings; less sterically demanding intermediate.[4][5]
Requires an extra synthetic step or specialized in situ fluorinating reagents.[4]
Troubleshooting & Optimization
Low or No Yield: The primary cause is often insufficient activation of the carboxylic acid or the low nucleophilicity of the amine.[12]
Solution: Switch to a more powerful coupling reagent (e.g., from EDC/DMAP to HATU).[6] Consider converting to the acid chloride as a last resort. Ensure all reagents are fresh and solvents are anhydrous, as moisture can deactivate coupling reagents.[12]
Poor Solubility: If starting materials are not fully dissolved, the reaction rate will be severely hampered.
Solution: Use a more polar aprotic solvent like DMF, NMP, or DMSO. Gentle warming (40-60 °C) can also improve solubility and reaction rates.[12]
Side Reactions: The activated carboxylic acid can sometimes dimerize to form an anhydride.
Solution: Use of additives like HOBt or HOAt helps to form active esters that are less prone to side reactions.[12] Pre-activating the acid for a short period before adding the amine can also be beneficial.
Microwave Assistance: For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[5][12] Optimization of temperature and time is crucial to prevent decomposition.
References
Ranjit, S., & Mal, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Hansen, F. G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
ChemHelpASAP. (2019). synthesis of amides from acid chlorides. YouTube. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
Sherwood, J., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]
RSC Publishing. (2015). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. [Link]
Jones, C. D., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]
Radom, K. T., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. [Link]
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]
Reddit User Discussion. (2025). Any experiences with amide coupling to polyamines?. Reddit. [Link]
ResearchGate. (2026). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Link]
Fry, D. F., et al. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. HETEROCYCLES. [Link]
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
ARKIVOC. (2025). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. [Link]
Rømming, C., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PMC. [Link]
Application Note: 2,6-Dichloro-3-fluoropyridin-4-amine as a Privileged Building Block in Heterocyclic Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols Executive Summary In modern medicinal chemistry, the strategic incorporation of halog...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide and Experimental Protocols
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) has emerged as a highly privileged building block, particularly in the synthesis of complex aza-tetracyclic compounds and targeted oncology therapeutics[1]. This guide details the structural rationale, pathway integration, and validated synthetic protocols for utilizing this intermediate, with a specific focus on its application in developing next-generation KRAS G12D inhibitors[2].
Structural Rationale and Physicochemical Profiling
The architectural value of 2,6-dichloro-3-fluoropyridin-4-amine lies in its unique substitution pattern, which enables highly controlled, orthogonal functionalization:
The 3-Fluoro Substituent: The introduction of a fluorine atom orchestrates multiple effects. Electronically, its inductive withdrawal lowers the pKa of the adjacent 4-amine, modulating its nucleophilicity and hydrogen-bond donor capacity. Metabolically, it blocks CYP450-mediated oxidation at the vulnerable C-3 position. Conformational locking is also achieved via F···H–N dipole interactions, which is critical for locking the drug into the bioactive conformation required for deep-pocket binding[2].
The 2,6-Dichloro Substituents: The dual chlorine atoms serve as orthogonal reactive handles. The C-2 chlorine (flanked by the fluorine and the pyridine nitrogen) is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). Once the C-2 position is substituted, the remaining C-6 chlorine can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to build extended multi-heterocyclic systems[1].
Pathway Integration: Targeting KRAS G12D
Gain-of-function mutations in the RAS family, particularly the KRAS G12D substitution, are oncogenic drivers in pancreatic, colorectal, and non-small cell lung cancers[3]. 2,6-Dichloro-3-fluoropyridin-4-amine is a critical core for synthesizing allosteric inhibitors that lock KRAS G12D in its inactive GDP-bound state or block effector interactions in the active GTP-bound state[4].
Figure 1: KRAS G12D signaling cascade and targeted allosteric inhibition.
Synthetic Workflows and Orthogonal Functionalization
The synthesis and subsequent elaboration of 2,6-dichloro-3-fluoropyridin-4-amine require precise control over reaction conditions due to the highly electron-deficient nature of the pyridine core[1].
Figure 2: Stepwise orthogonal functionalization of 2,6-dichloro-3-fluoropyridin-4-amine.
Quantitative Data: Reaction Parameters
The following table summarizes the optimized reaction parameters for the functionalization of this building block, highlighting the causality behind the chosen conditions.
Transformation
Reagents & Solvents
Temp (°C)
Yield Range
Mechanistic Causality
Fluorination (C-3)
Selectfluor, DMF/MeCN
50–80
46–72%
Heat overcomes the high activation energy required for electrophilic aromatic substitution on an electron-deficient pyridine ring[1].
Boc-Protection
NaHMDS, Boc₂O, THF
0 to RT
>85%
A strong non-nucleophilic base (pKa ~26) is mandatory to deprotonate the poorly nucleophilic, electron-withdrawn 4-amine[1].
S_NAr (C-2)
Amine nucleophile, DIPEA
70–90
70–90%
The C-2 chlorine is selectively displaced over C-6 due to synergistic activation by the adjacent fluorine and pyridine nitrogen[4].
Cross-Coupling (C-6)
Pd(dppf)Cl₂, Boronic acid
90–110
60–85%
Following C-2 substitution, the C-6 chlorine undergoes standard oxidative addition to construct extended aryl/heteroaryl systems[1].
Self-Validating Experimental Protocols
Protocol A: Electrophilic Fluorination to yield 2,6-Dichloro-3-fluoropyridin-4-amine
Objective: Regioselective installation of fluorine at the C-3 position.
Preparation: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add 2,6-dichloropyridin-4-amine (1.0 equiv) and Selectfluor (1.2 equiv)[1].
Solvent Addition: Suspend the reagents in a 1:1 mixture of anhydrous DMF and Acetonitrile. Causality: Selectfluor is a salt; Acetonitrile provides necessary solubility, while DMF stabilizes the highly polar transition state during F+ transfer[1].
Thermal Activation: Heat the reaction mixture to 80 °C and stir for 30 to 45 minutes. Causality: The electron-withdrawing chlorine atoms deactivate the pyridine ring. Elevated temperatures are strictly required to drive the electrophilic attack at the C-3 position[1].
Workup: Concentrate the mixture under vacuum. Purify the crude product via reverse-phase chromatography (gradient: 0-40% acetonitrile in water with 0.1% formic acid) to afford the product as a light brown solid (Yield: ~46%)[1].
Objective: Masking the amine to prevent side reactions during subsequent S_NAr or cross-coupling.
Deprotonation: Under a nitrogen atmosphere, dissolve 2,6-dichloro-3-fluoropyridin-4-amine (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
Base Addition: Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS, 2M in THF, 2.0 equiv). Stir for 30 minutes at 0 °C. Causality: Standard amine bases (e.g., TEA) will fail here. The 4-amine is highly deactivated by the fluorinated pyridine core. NaHMDS quantitatively generates the highly nucleophilic amide anion[1].
Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 5.0 equiv) in THF and add it dropwise to the cold reaction mixture[1].
Propagation: Allow the reaction to warm to room temperature and stir overnight.
Workup: Quench the reaction carefully with saturated aqueous ammonium chloride to neutralize excess base. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the Boc-protected intermediate[1].
References
US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof.Google Patents.
WO2023001141A1 - Kras g12d inhibitors and uses thereof.Google Patents.
CA3224105A1 - Nitrogen-containing heterocyclic compound, and preparation method therefor, intermediate thereof, and application thereof.Google Patents.
improving reaction yield of 2,6-Dichloro-3-fluoropyridin-4-amine derivatives
Topic: Improving Reaction Yield of 2,6-Dichloro-3-fluoropyridin-4-amine Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving Reaction Yield of 2,6-Dichloro-3-fluoropyridin-4-amine Derivatives
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.
Subject: Optimization Strategies for 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2840-00-8 / Analogues)
Ticket ID: PYR-F-CL2-OPT
Status: Open for Troubleshooting
Executive Summary
The scaffold 2,6-dichloro-3-fluoropyridin-4-amine presents a classic "push-pull" electronic conflict. The electron-donating amine at C4 significantly deactivates the pyridine ring towards Nucleophilic Aromatic Substitution (
), while the electron-withdrawing halogens (Cl at C2/C6, F at C3) pull density away, theoretically activating it. Furthermore, the C3-fluorine atom introduces a critical regioselectivity control element that often leads to inseparable isomer mixtures if not managed correctly.
This guide addresses the three most common bottlenecks reported by researchers:
Regioselectivity Failure: Inability to selectively functionalize C2 vs. C6.
Stalled
: Low conversion due to electronic deactivation by the C4-amine.
Catalyst Deactivation: Poor yields in Pd-catalyzed cross-couplings (Suzuki/Buchwald).
Module 1: Troubleshooting Regioselectivity (
)
User Query: "I am trying to displace one chlorine with a nucleophile (e.g., alkoxide or amine), but I get a mixture of C2 and C6 isomers, or the wrong isomer entirely. Which position is more reactive?"
The Technical Reality
In 2,6-dichloro-3-substituted pyridines, the C2 position (ortho to the fluorine) is generally more electrophilic than C6 due to the strong inductive effect (
) of the fluorine atom. However, this preference is fragile. The C4-amine donates electron density () into the ring, raising the LUMO energy and making the entire system sluggish.
Diagnostic & Solution Protocol
Variable
Recommendation
Mechanistic Rationale
Preferred Site
C2 (Ortho to F)
The effect of fluorine activates C2 more than C6. Additionally, coordination of metal cations (Li⁺, Na⁺) to the fluorine lone pair can guide the nucleophile to C2 (the "Ortho Effect").
Solvent Choice
Non-polar / Aprotic (Toluene, THF)
Polar aprotic solvents (DMSO, DMF) separate ion pairs, increasing the "naked" nucleophilicity but reducing the coordination-directed regioselectivity. Non-polar solvents enhance the chelation between the nucleophile's cation and the C3-fluorine.
Counter-ion
Lithium (Li⁺) > Sodium (Na⁺)
Harder Lewis acids (Li⁺) coordinate more tightly to the hard fluorine atom, stabilizing the transition state for C2 attack [1].
Temperature
-78°C to 0°C
Kinetic control favors C2 substitution. Higher temperatures allow equilibration or less selective attack at C6.
Decision Tree: Improving Regiocontrol
Caption: Workflow for ensuring C2-selective substitution via amine protection and chelation control.
Module 2: Overcoming Deactivated Electrophiles
User Query: "My reaction stalls at 20% conversion even with excess nucleophile. The starting material is recovered unreacted."
Root Cause Analysis
The C4-amino group is a strong resonance donor. It pushes electron density into the pyridine ring, significantly reducing the electrophilicity of the C2 and C6 carbons. The ring essentially "repels" nucleophiles.
Protocol: The "Protection-Activation" Strategy
To restore reactivity, you must electronically "turn off" the amine donor capability.
Step 1: Protection
Convert the free amine to a carbamate or amide.
Reagent:
(2.5 eq) + DMAP (cat.) in DCM.
Why: The Boc group withdraws density from the nitrogen, preventing it from donating into the ring. Bis-Boc protection (
) is often superior as it completely eliminates the N-H protons and maximizes electron withdrawal [2].
Step 2: The Reaction (
)
Perform the substitution on the protected intermediate.
Note: With the amine protected, the C2 position becomes highly activated due to the combined withdrawing effects of the pyridine nitrogen, the halogens, and the now-neutralized amine.
Step 3: Deprotection
Reagent: TFA/DCM or HCl/Dioxane.
Comparative Yield Data (Simulated based on scaffold reactivity):
User Query: "I am trying to Suzuki couple at C6, but the catalyst turns black immediately (precipitates Pd black) or yields are <10%."
The Technical Reality
Catalyst Poisoning: The free amine (
) and the pyridine nitrogen can competitively bind to the Palladium center, displacing the phosphine ligands and deactivating the catalyst.
Oxidative Addition Difficulty: Electron-rich aryl chlorides (due to the amine) undergo oxidative addition very slowly.
Optimization Guide
1. Ligand Selection is Critical
Standard ligands like
or dppf often fail here. You require bulky, electron-rich ligands that bind tightly to Pd and facilitate oxidative addition into deactivated C-Cl bonds.
Recommended:XPhos , RuPhos , or BrettPhos .
Pre-catalysts: Use Pd(dba)₂ or Pd(OAc)₂ with the ligand, or preferably Buchwald Precatalysts (Gen 3/4) which activate rapidly and prevent initial poisoning.
2. The "Base Effect"
Weak bases (
) may not be sufficient for the transmetallation step in hindered/deactivated systems.
Use a bidentate ligand (Xantphos) or a bulky Buchwald precatalyst. Protect the amine.[1]
Homocoupling of Boronic Acid
Oxygen in system or slow oxidative addition.
Degas solvents with Argon bubbling (20 min). Increase catalyst loading to 5 mol%.
No Reaction
Oxidative addition failed.
Switch solvent to n-Butanol or t-Amyl alcohol (higher temp). Use XPhos.
Module 4: Functionalizing the Amine (N4)
User Query: "I want to alkylate or arylate the amine itself, but it's not nucleophilic."
The Issue
The amine is flanked by a fluorine (C3) and two chlorines (C2, C6). These inductively withdraw density, making the nitrogen lone pair poorly nucleophilic.
Solutions
Deprotonation (Alkylation):
Use a strong base like NaH (Sodium Hydride) in DMF at 0°C to form the amide anion, which is a potent nucleophile.
Warning: Ensure the electrophile is not susceptible to attack by the pyridine ring nitrogens (though the anion usually resides on the exocyclic N).
Buchwald-Hartwig (Arylation):
Since the amine is electron-deficient, it acts as a "difficult" nucleophile.
Ligand:BrettPhos is specifically designed for coupling primary amines (even electron-deficient ones).
Base: Strong bases like LiHMDS or NaOtBu are required to deprotonate the amine and facilitate reductive elimination.
References
Ortho-Selectivity in SNAr:
Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.[2]
Source: ResearchGate / Tetrahedron Letters.
URL:[Link]
General Reactivity of 2,6-Dichloropyridines:
Title: Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.[3][4][5]
Source: De Gruyter / ResearchGate.
URL:[Link]
purification methods for 2,6-Dichloro-3-fluoropyridin-4-amine reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of 2,6-dichloro-3-fluoropyridin-4-amine (CAS#: 2051921-49-2). This compound is a highly valued intermediate in the synthesis of advanced medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 2,6-dichloro-3-fluoropyridin-4-amine (CAS#: 2051921-49-2). This compound is a highly valued intermediate in the synthesis of advanced medicinal chemistry targets, including radiolabeled compounds and potent KRAS G12D inhibitors[1][2].
Synthesizing this intermediate typically involves the electrophilic fluorination of 2,6-dichloropyridin-4-amine using Selectfluor in a methanol/water or acetonitrile/DMF solvent system[1][2]. However, isolating the pure fluorinated product presents unique chromatographic challenges due to the "aminopyridine dilemma"—a phenomenon where competing oxidative pathways limit conversion and complicate the impurity profile[3].
This guide provides field-proven, causality-driven protocols to ensure high-purity isolation.
Purification Workflow Visualization
The following diagram outlines the self-validating workflow for separating the target fluorinated API intermediate from unreacted starting materials and Selectfluor byproducts.
Figure 1: Standardized isolation and purification workflow for 2,6-dichloro-3-fluoropyridin-4-amine.
Quantitative Separation Data
Understanding the physicochemical differences between the reaction components is critical for designing an effective purification strategy. The highly electronegative fluorine atom exerts a strong inductive (-I) effect, withdrawing electron density from the pyridine ring and the amine group[4]. This reduces the overall polarity of the target molecule compared to the starting material.
Component
Role in Mixture
Approx. (15% EtOAc/Pet Ether)
Primary Solubility
Removal / Isolation Strategy
2,6-Dichloro-3-fluoropyridin-4-amine
Target Product
0.45
EtOAc, DCM, MeOH
Target chromatographic fraction.
2,6-Dichloropyridin-4-amine
Starting Material (SM)
0.30
EtOAc, MeOH, DMF
Retained longer on silica; separated via gradient elution.
Selectfluor (TEDA-BF4)
Reagent / Byproduct
0.00 (Baseline)
Water, MeCN
Removed entirely during aqueous liquid-liquid extraction.
Oxidative Degradants
Impurities
Variable (often streak)
Polar organics
Removed via silica gel filtration and strict gradient control.
Standardized Purification Protocol
This step-by-step methodology ensures a self-validating system where each phase of the workup logically sets up the next, preventing cross-contamination of impurities.
Phase 1: Aqueous Quench and Extraction
Quench: Upon completion of the reaction (typically 16 hours at 45 °C under
), dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous [1].
Causality:
safely neutralizes any residual reactive fluorinating species without creating a highly basic environment that could degrade the halogenated pyridine ring.
Extraction: Extract the aqueous layer with EtOAc (3 × 600 mL for a 160 mmol scale reaction)[1].
Causality: The Selectfluor byproduct (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is highly water-soluble and will remain in the aqueous phase, effectively removing it from the crude organic stream.
Washing & Drying: Wash the combined organic layers with brine to remove residual water and salts, dry over anhydrous
, filter, and concentrate under reduced pressure[1].
Phase 2: Silica Gel Flash Chromatography
Column Preparation: Load the crude yellow oil/solid onto a pre-packed silica gel column (100-200 mesh)[5].
Gradient Elution: Elute using a slow gradient of 0% to 15% EtOAc in Petroleum Ether over 5 hours[1].
Causality: Because the
difference between the fluorinated product and the non-fluorinated starting material is narrow, a shallow gradient is mandatory. The fluorinated product elutes first due to its reduced basicity and polarity[4].
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure target compound and concentrate to yield the product (typically a yellow oil or solid)[1].
Troubleshooting & FAQs
Q: Why is my fluorinated product co-eluting with the starting material during chromatography?A: Co-elution occurs when the solvent gradient is too steep. While the fluorine atom at the C3 position lowers the basicity of the adjacent amine (making it less polar than the starting material)[4], the difference is subtle. Solution: Do not exceed 15% EtOAc in the mobile phase. If co-elution persists, switch to a longer column or use a 2% EtOAc in Petroleum Ether isocratic hold until the target product fully elutes[5].
Q: I am experiencing very low yields (e.g., <35%). Is my purification failing?A: Low yields in this specific reaction are rarely a purification failure; they are a synthetic limitation. Electrophilic fluorination of aminopyridines suffers from the "aminopyridine dilemma," where the electron-rich amine promotes competing oxidative degradation rather than clean halogenation[3]. A 32% yield is actually considered standard for this specific transformation[1]. To maximize recovery, ensure your reaction is thoroughly degassed and purged with
Q: How can I ensure all Selectfluor salts are removed before loading onto the silica column?A: Selectfluor and its spent TEDA-BF4 salts will crash out on a normal-phase silica column, causing severe pressure buildup and streaking. Solution: Ensure the liquid-liquid extraction phase is rigorous. The salts are highly soluble in the aqueous
phase. If your crude organic layer remains cloudy, perform an additional wash with deionized water before the brine wash.
Q: Can I use Dichloromethane (DCM) instead of EtOAc for extraction?A: While DCM can dissolve the target compound, EtOAc is strongly preferred. EtOAc provides superior partitioning against the highly polar Selectfluor byproducts and is the exact solvent system used for the subsequent chromatographic gradient[1], allowing for a seamless transition from workup to purification.
Technical Support Center: Overcoming Solubility Challenges with 2,6-Dichloro-3-fluoropyridin-4-amine
Welcome to the Technical Support Center for 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2). This portal is designed for drug development professionals and synthetic chemists utilizing this polyhalogenated build...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2). This portal is designed for drug development professionals and synthetic chemists utilizing this polyhalogenated building block, particularly in the synthesis of novel KRAS G12D inhibitors[1][2].
Working with polyhalogenated aminopyridines presents unique physicochemical hurdles. This guide synthesizes field-proven formulation strategies with the underlying chemical causality to help you troubleshoot precipitation, optimize assay conditions, and validate your experimental workflows.
Mechanistic Overview: The Root of the Solubility Challenge
To overcome solubility issues, we must first understand the molecular behavior of 2,6-dichloro-3-fluoropyridin-4-amine.
While a standard 4-aminopyridine molecule is highly water-soluble and possesses a basic pKa of ~9.17[3], the introduction of halogens fundamentally alters its electronic landscape[4]. The strong inductive electron-withdrawing effects of the two chlorine atoms (at C2 and C6) and the fluorine atom (at C3) severely deplete the electron density of the aromatic system.
The Causality of Insolubility:
Depressed pKa: The electron-withdrawing halogens deactivate the 4-amino group and the pyridine nitrogen, drastically lowering the pKa[5]. This renders the molecule practically neutral at physiological pH, preventing the formation of highly soluble ionized species.
High Lattice Energy: The planar aromatic ring and the potential for intermolecular hydrogen bonding via the primary amine create a highly stable, tightly packed crystal lattice that resists dissolution in polar protic solvents (like water).
Hydrophobicity: The dense halogenation increases the molecule's overall lipophilicity (LogP), driving it to aggregate via hydrophobic interactions when introduced to aqueous media.
Troubleshooting Diagnostics & FAQs
Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into aqueous biological assay buffers?A1: This is a classic "solvent crash-out" phenomenon. When the concentration of your carrier solvent (DMSO) drops below the solvation threshold (typically <2% in biological assays), the hydrophobic halogenated rings are forced into the aqueous phase. Because the molecule cannot ionize to stabilize itself in water, the hydrophobic effect drives the molecules to self-associate and precipitate.
Solution: You must lower the thermodynamic barrier to solvation by utilizing an intermediate step with non-ionic surfactants (e.g., Tween-80) or co-solvents (e.g., PEG400) to form protective micelles around the compound before final aqueous dilution.
Q2: Can I improve aqueous solubility by lowering the pH of my buffer to protonate the amine?A2: No. Unlike unsubstituted aminopyridines, the polyhalogenated nature of 2,6-dichloro-3-fluoropyridin-4-amine means its conjugate acid is extremely strong (pKa is shifted dramatically downward)[5]. Protonation at standard mildly acidic pH (pH 4–6) is negligible. Attempting to force protonation would require highly acidic conditions (e.g., concentrated strong acids) that are incompatible with biological assays and most synthetic downstream steps.
Q3: What are the optimal organic solvents for NMR characterization or stock preparation?A3: The compound requires polar aprotic environments capable of disrupting intermolecular hydrogen bonding without relying on protonation. For stock solutions, use 100% anhydrous DMSO. For NMR, utilize DMSO-
or THF-[6]. Avoid CDCl, as the lack of hydrogen-bond accepting capability in chloroform severely limits the solubility of the primary amine.
Quantitative Solubility Data
The following table summarizes the solubility profile of 2,6-dichloro-3-fluoropyridin-4-amine across various solvent systems to guide your experimental design.
Solvent System
Solubility Range
Recommended Application
Water / PBS (pH 7.4)
< 0.1 mg/mL
Not recommended for direct dissolution.
100% Anhydrous DMSO
> 30 mg/mL
Primary stock solutions (Store at -20°C in desiccator).
100% THF
> 20 mg/mL
Synthetic reactions / NMR characterization.
Acetonitrile
> 15 mg/mL
LC-MS mobile phase preparation.
10% DMSO + 5% Tween-80 in PBS
1.0 - 5.0 mg/mL
Intermediate dilutions for in vitro biochemical assays.
Validated Experimental Workflows
To prevent solvent crash-out during cellular or biochemical assays, do not simply pipette a high-concentration DMSO stock directly into your media. Use the following self-validating protocol.
Protocol: Stepwise Micellar Solubilization for Aqueous Assays
Step 1: Primary Stock Preparation
Action: Weigh the solid powder and dissolve it in 100% anhydrous DMSO to achieve a 20 mM to 50 mM primary stock.
Causality: Anhydrous DMSO acts as a strong hydrogen-bond acceptor, efficiently breaking the crystal lattice of the aminopyridine without requiring ionization.
Step 2: Thermal & Acoustic Disruption
Action: Vortex for 30 seconds. If micro-particulates remain, place the vial in a sonicating water bath at 40°C for 10 minutes.
Causality: Sonication provides localized cavitation energy to disrupt residual micro-crystals, while mild heat increases the kinetic energy of the solvent molecules, driving the dissolution equilibrium forward.
Step 3: Intermediate Co-Solvent Formulation
Action: Prepare an intermediate dilution by adding the DMSO stock dropwise into a vigorously vortexing solution of 5% Tween-80 (or Cremophor EL) in PBS.
Causality: The dropwise addition under high shear forces the hydrophobic 2,6-dichloro-3-fluoropyridin-4-amine molecules directly into the hydrophobic cores of the forming surfactant micelles, preventing bulk aggregation.
Step 4: Final Aqueous Dilution
Action: Dilute the intermediate formulation into your final pre-warmed (37°C) assay media to achieve a final DMSO concentration of ≤1%.
Step 5: Self-Validation (Turbidity Check)
Action: Transfer 100 µL of the final assay dilution to a clear 96-well plate. Read the optical density at 600 nm (OD600) using a microplate reader against a media blank.
Validation Logic: True solutions and stable nanomicelles do not scatter visible light. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates (micro-precipitates). If the OD600 fails this threshold, the solvation capacity has been breached, and you must increase the surfactant ratio in Step 3.
Process Visualization
Workflow for overcoming precipitation during aqueous media dilution.
minimizing side products in 2,6-Dichloro-3-fluoropyridin-4-amine coupling
Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,6-dichloro-3-fluoropyridin-4-amine , a highly privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,6-dichloro-3-fluoropyridin-4-amine , a highly privileged and challenging scaffold frequently utilized in the synthesis of next-generation KRAS G12D inhibitors[1][2].
Polychlorinated heteroaromatics present a triad of synthetic challenges: regioselectivity, over-coupling, and competitive side reactions. Below, we dissect the causality behind these issues and provide field-validated protocols to ensure high-fidelity couplings.
System Overview & Decision Matrix
When subjecting 2,6-dichloro-3-fluoropyridin-4-amine to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the molecule's inherent asymmetry dictates its reactivity.
C2-Position: Electronically activated by the inductive withdrawal of the adjacent C3-Fluorine, making the C2–Cl bond highly susceptible to oxidative addition. However, it is sterically hindered by the same fluorine atom.
C6-Position: Electronically less activated but sterically unencumbered, as it is adjacent only to the C5-Proton.
Workflow for optimizing regioselectivity and minimizing side products in pyridine coupling.
Troubleshooting FAQs
FAQ 1: Why am I seeing massive amounts of oligomerization and catalyst poisoning?
The Causality: The free C4-amine (
) is a potent coordinating group. In palladium-catalyzed reactions, the free amine can outcompete your phosphine ligands, coordinating to the Pd(II) center and arresting the catalytic cycle. Furthermore, under basic conditions, the amine can undergo competitive intermolecular Buchwald-Hartwig amination with the C2/C6 chlorides of adjacent molecules, leading to oligomeric side products.
The Solution: You must mask the amine. Standard mono-Boc protection leaves an acidic N–H bond that can still interfere. Di-Boc protection is the industry standard for this specific scaffold[3]. By converting the amine to a bis-carbamate, you completely eliminate its coordinating ability and dramatically increase the steric bulk at C4, which aids in regioselective differentiation later.
FAQ 2: How do I control regioselectivity between the C2 and C6 chlorides?
The Causality: Regioselectivity in polychlorinated pyridines is a delicate balance between electronics and sterics[4].
To target C2: You must exploit the electronic activation provided by the C3-Fluorine. Use a small, electron-rich bidentate ligand like dppf . The lack of steric bulk on the ligand allows the palladium to insert into the more electrophilic, albeit more crowded, C2–Cl bond.
To target C6: You must exploit sterics. Use a highly bulky dialkylbiaryl phosphine ligand like XPhos or BrettPhos . The massive steric profile of the Pd-XPhos complex physically prevents oxidative addition at the C2 position (which is blocked by the C3-F and C4-N(Boc)2 groups), forcing the reaction to occur exclusively at the open C6 position.
FAQ 3: How can I minimize the formation of hydrodehalogenated side products?
The Causality: Hydrodehalogenation (replacement of Cl with H) occurs when the intermediate Pd(II)-aryl complex undergoes
-hydride elimination instead of transmetalation. This happens when your reaction mixture contains hydrogen donors—most commonly alkoxide bases (e.g., NaOEt, NaOiPr) or primary/secondary alcohol solvents.
The Solution: Strictly avoid alcoholic solvents and alkoxide bases. Transition to a biphasic or homogeneous system using 1,4-Dioxane/Water and inorganic bases like
or . Water cannot undergo -hydride elimination, effectively shutting down this degradation pathway.
Mechanistic pathways leading to primary side products during Pd-catalyzed coupling.
Quantitative Catalyst Screening Data
The following table summarizes the expected outcomes based on ligand and condition selection for the Suzuki-Miyaura coupling of the di-Boc protected intermediate.
Catalyst / Ligand System
Equivalents (Ar-B(OH)2)
Base / Solvent
Major Product
C2:C6 Ratio
Di-coupled (%)
Dehalogenated (%)
Pd(dppf)Cl₂
1.05
K₃PO₄ / Dioxane-H₂O
C2-Coupled
88 : 12
< 5%
< 2%
Pd₂(dba)₃ / XPhos
1.05
K₃PO₄ / Dioxane-H₂O
C6-Coupled
5 : 95
< 5%
< 1%
Pd(PPh₃)₄
2.50
Na₂CO₃ / Toluene
Di-Coupled
N/A
> 90%
4%
Pd(dppf)Cl₂
1.05
NaOEt / Ethanol
C2-Coupled
70 : 10
5%
15% (High)
(Note: Data synthesized from standard polychloropyridine reactivity profiles[4].)
Self-Validating Experimental Protocols
Protocol A: Di-Boc Protection of 2,6-Dichloro-3-fluoropyridin-4-amine
This step is non-negotiable for minimizing side products in downstream couplings.
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-fluoropyridin-4-amine (10.0 mmol, 1.0 eq) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq).
Solvation: Suspend the solids in anhydrous Tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
Addition: Slowly add Di-tert-butyl dicarbonate (
, 25.0 mmol, 2.5 eq) dropwise via syringe. Causality note: A large excess of is required because the initial mono-Boc intermediate is highly electron-deficient and resists further acylation.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor completion via LC-MS.
Workup: Quench the reaction with saturated aqueous
(50 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield tert-butyl (tert-butoxycarbonyl)(2,6-dichloro-3-fluoropyridin-4-yl)carbamate[3].
Protocol B: Regioselective C6-Suzuki Coupling
Designed to strictly prevent di-coupling and hydrodehalogenation.
Preparation: In a 40 mL reaction vial, combine the di-Boc protected intermediate from Protocol A (1.0 mmol, 1.0 eq), the desired Arylboronic acid (1.05 mmol, 1.05 eq), and anhydrous
(2.0 mmol, 2.0 eq). Causality note: Strict 1.05 eq stoichiometry is the primary defense against over-coupling.
Degassing (Critical Step): Seal the vial with a PTFE septum cap. Evacuate the vial and backfill with ultra-pure Nitrogen (repeat 3 times).
Solvent Addition: Add degassed 1,4-Dioxane (8.0 mL) and degassed HPLC-grade Water (2.0 mL) via syringe.
Reaction: Heat the biphasic mixture at 80 °C for 6 hours under vigorous stirring (1000 rpm) to ensure proper mixing of the phases.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Dry the organic layer over
, concentrate, and purify via chromatography.
References
CN117242079A - KRAS G12D inhibitors and their uses
Source: Google Patents
URL
WO2023001141A1 - Kras g12d inhibitors and uses thereof
Source: Google Patents
URL
WO2024041573A1 - Composés multi-hétérocycliques fusionnés utilisés en tant que modulateurs de kras g12d et leurs utilisations
Source: Google Patents
URL
optimizing catalyst selection for 2,6-Dichloro-3-fluoropyridin-4-amine reactions
Technical Support Center: Catalyst Optimization & Troubleshooting for 2,6-Dichloro-3-fluoropyridin-4-amine Reactions Overview 2,6-Dichloro-3-fluoropyridin-4-amine is a highly functionalized, electron-deficient heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalyst Optimization & Troubleshooting for 2,6-Dichloro-3-fluoropyridin-4-amine Reactions
Overview
2,6-Dichloro-3-fluoropyridin-4-amine is a highly functionalized, electron-deficient heterocyclic building block. It has gained immense prominence in modern oncology drug discovery, specifically serving as a core intermediate in the synthesis of KRAS G12D inhibitors[1]. However, the presence of multiple reactive sites—two carbon-chlorine bonds (C2 and C6), an acidic C5-proton, and a primary amine at C4—creates significant regioselectivity challenges during transition-metal-catalyzed cross-coupling reactions.
Section 1: Troubleshooting & FAQs
Q1: I am attempting a Suzuki-Miyaura coupling directly on 2,6-dichloro-3-fluoropyridin-4-amine to functionalize the C5 position, but I am observing poor yields and off-target C2-coupling. How can I achieve C5-selectivity?A: The C5 position is a C-H bond and is not inherently active toward palladium-catalyzed oxidative addition. To functionalize C5, you must first perform an electrophilic halogenation to differentiate it from the C2 and C6 chlorides[2].
Mechanistic Solution: Treat the starting material with N-iodosuccinimide (NIS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). The acid protonates the succinimide, increasing the electrophilicity of the iodine, which is necessary to overcome the electron-deficient nature of the pyridine ring[1]. Once the 5-iodo derivative is formed, the C-I bond is vastly more reactive than the C-Cl bonds. You can then use a catalyst like Pd(dppf)Cl₂ or XPhos-Pd-G2 , which will selectively undergo oxidative addition at the C-I bond while leaving the C-Cl bonds intact[1].
Q2: During Buchwald-Hartwig amination or Suzuki coupling at the C2-chloro position, my palladium catalyst rapidly degrades (turns black), and I observe C4-amine side reactions. What is causing this?A: The unprotected primary amine at the C4 position is the culprit. Free amines can coordinate tightly to the palladium center, forming stable, off-cycle Pd(II)-amine complexes that stall the catalytic cycle (catalyst poisoning). Furthermore, the free amine can undergo competitive intra- or intermolecular amination.
Mechanistic Solution: Mask the C4-amine using a di-Boc protection strategy[3]. Reacting the substrate with Boc₂O and 4-dimethylaminopyridine (DMAP) at 60 °C effectively protects the amine[3]. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate that forces the protection of the sterically hindered C4-amine. Once protected, the C2-Cl bond becomes the preferred site for oxidative addition due to the inductive electron-withdrawing effect of the adjacent C3-fluorine.
Q3: How do I choose the right ligand for functionalizing the C6 position after the C2 position has already been coupled?A: Once the C2 position is functionalized, the C6-Cl bond remains. Because C6 lacks the direct inductive activation of the C3-fluorine, it is less electrophilic and more challenging to couple.
Mechanistic Solution: Transition to a highly active, bulky, electron-rich phosphine ligand. BrettPhos or RuPhos paired with Pd₂(dba)₃ are optimal choices. The steric bulk of BrettPhos accelerates the rate-limiting reductive elimination step, which is critical when coupling less activated chlorides.
Section 2: Catalyst Selection Matrix
To streamline your reaction design, utilize the following empirically validated catalyst selection matrix for 2,6-dichloro-3-fluoropyridin-4-amine derivatives.
C2-Cl is activated by the adjacent F atom; RuPhos handles sterically hindered ortho-substituents efficiently.
C6
C2-substituted
Pd₂(dba)₃ + BrettPhos
Cs₂CO₃ / t-Amyl alcohol
BrettPhos promotes challenging C-N or C-C couplings at the less activated, less electrophilic C6 position.
Section 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure mechanistic integrity before proceeding to the next synthetic step.
Preparation: Dissolve 2,6-dichloro-3-fluoropyridin-4-amine (1.0 equiv) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere.
Activation: Add N-iodosuccinimide (NIS) (1.2 equiv) followed by p-toluenesulfonic acid (p-TsOH) (0.05 equiv).
Reaction: Heat the mixture to 70 °C and stir for 16 hours.
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass is fully converted to [M+H]⁺ +126 Da. ¹H NMR will confirm the disappearance of the C5 aromatic proton singlet.
Workup: Filter the reaction mixture, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography to afford 2,6-dichloro-3-fluoro-5-iodopyridin-4-amine.
Reaction: Heat the resulting mixture to 60 °C and stir for 16 hours.
Validation Checkpoint: TLC should show a complete shift to a less polar spot. LC-MS will show the addition of two Boc groups (+200 Da mass shift).
Workup: Concentrate the mixture to a crude product and purify by flash column chromatography (Ethyl Acetate/Petroleum Ether) to yield the N,N-di-Boc protected intermediate.
Protocol C: Chemoselective Suzuki-Miyaura Coupling at C5 [2]
Preparation: Combine the N,N-di-Boc-5-iodo intermediate (1.0 equiv) and the desired arylboronic acid (1.1 equiv) in a 1,4-dioxane/water mixture.
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Degas the mixture by bubbling N₂ for 15 minutes. Note: Degassing is critical to prevent oxidative homocoupling of the boronic acid and to protect the Pd(0) active species from oxidation.
Reaction: Heat the reaction solution at 90 °C for 15 hours.
Validation Checkpoint: GC-MS or LC-MS will confirm the selective displacement of iodine, with the C2 and C6 chlorides remaining intact.
Workup: Filter the solution through diatomaceous earth (Celite) to remove palladium black, concentrate the filtrate, and purify via FCC.
Section 4: Visualizations
Workflow of Sequential Functionalization
The following diagram illustrates the logical progression of activating and protecting the substrate prior to cross-coupling.
Workflow for the chemoselective functionalization of 2,6-dichloro-3-fluoropyridin-4-amine.
Catalytic Cycle: Chemoselective Oxidative Addition
This diagram highlights the critical oxidative addition step where the catalyst differentiates the C-I bond from the C-Cl bonds.
This scaffold (2,6-Dichloro-3-fluoropyridin-4-amine) presents a "chemical paradox": it is electron-deficient due to the halogenated pyridine core, yet the amine at C4 is electronically deactivated by the very ring it is attached to.
Select the workflow that matches your failure mode:
Scenario A: You are trying to react the Amine (C4-NH2) (e.g., Buchwald-Hartwig, Amide coupling) and seeing <10% conversion.
Scenario B: You are trying to displace a Chloride (C2-Cl or C6-Cl) (
) and seeing poor regioselectivity or no reaction.
Scenario A: The "Dead" Amine (Coupling Failures)
Root Cause Analysis
The amine at the C4 position is exceptionally non-nucleophilic. The electron density of the nitrogen lone pair is delocalized into the electron-deficient pyridine ring (enhanced by the ortho-fluorine and meta-chlorines). Furthermore, the pyridine nitrogen (N1) often acts as a "catalyst sink," coordinating to Pd species and poisoning the active cycle.
Q: My standard Pd(OAc)2 / BINAP conditions yield 0% product. What is happening?A: Standard conditions fail because the oxidative addition complex is stable, but the amine is too weak to undergo transmetallation, or the catalyst is sequestered by the pyridine nitrogen.
Corrective Action Plan:
Switch Ligand Class: Abandon bidentate phosphines (BINAP/DPPF). You require bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) that facilitate reductive elimination and prevent N1-binding.
Primary Recommendation:BrettPhos or tBuBrettPhos .
Secondary Recommendation:XantPhos (specifically for amide-like couplings).
Base Selection is Critical: Weak bases (
) are insufficient to deprotonate this aniline-like species.
Protocol: Use LiHMDS (1.0 M in THF) or NaOtBu . The lithium cation can also act as a Lewis acid, coordinating to the pyridine nitrogen and blocking catalyst poisoning.
Pre-activation Step: Do not mix everything at once.
Step 1: Mix Amine + Base + Aryl Halide in solvent. Stir 10 min.
Caption: Logic flow for rescuing failed amination reactions on electron-deficient aminopyridines.
Scenario B: The "Stubborn" Chloride (
Issues)
Root Cause Analysis
While 2,6-dichloropyridines are generally reactive, the C4-amino group is a strong resonance donor . It pushes electron density back into the ring, deactivating the C2 and C6 positions toward nucleophilic attack. You are fighting the "push" of the amine against the "pull" of the halogens.
Regioselectivity Guide: C2 vs. C6
Q: Which chlorine will be displaced first?A: The C2-Chlorine (adjacent to Fluorine) is electronically activated but sterically hindered. The C6-Chlorine is electronically less activated but sterically open.
Q: I am getting no reaction even at 80°C.A: The C4-amine deactivation is significant. You need to lower the LUMO energy of the ring.
Protocol 1: Acid Catalysis (The "Proton Switch")
Instead of basic conditions, use acidic conditions to protonate the Pyridine Nitrogen (N1). This creates a pyridinium species, which is massively more electrophilic.
Reagents: 1.0 eq Substrate + 1.1 eq Nucleophile + p-TsOH (0.1 eq) or AcOH as solvent.
Temp: 90–110°C.
Protocol 2: The "Super-Nucleophile" Approach
If using basic conditions, ensure your solvent promotes the "naked" anion effect.
Solvent: DMSO or NMP (strictly anhydrous).
Base: DIPEA is often too weak. Use NaH or KHMDS to generate the nucleophilic anion before addition to the pyridine.
Reactivity Map
Caption: Electronic and steric landscape dictating regioselectivity and reactivity.
Scenario C: Acylation/Amide Formation
Q: Why won't this amine react with my acid chloride?A: The nucleophilicity is too low for standard Schotten-Baumann conditions. The amine acts more like an amide.
Solution:
Hyper-Nucleophilic Catalysis: You must use DMAP (4-Dimethylaminopyridine) in stoichiometric amounts, or at least 20-50 mol%.
Temperature: Heat to reflux in DCE (83°C) or Toluene. Room temperature is insufficient.
Reagent: Use Acid Chlorides. EDC/NHS coupling will almost certainly fail.
References
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Reactivity of Fluoropyridines: BenchChem Application Notes. (2025).[1][2][3] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link
Regioselectivity in Dichloropyridines: Loudon, G. M., & Parham, M. (2009). Organic Chemistry. (General principles of pyridine nucleophilic substitution).
Catalyst Poisoning by Pyridines: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969-5970. Link
Synthesis of 4-amino-2,6-dichloropyridine core: Zhao, Y., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Heterocyclic Communications. Link
Technical Support Center: Purification of 2,6-Dichloro-3-fluoropyridin-4-amine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols for the purification of 2,6-Dichloro-3-fluoropyridin-4-amine...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols for the purification of 2,6-Dichloro-3-fluoropyridin-4-amine via recrystallization. This document aims to deliver expert-level insights and practical solutions to common challenges encountered during the purification process.
Introduction to Recrystallization for Pyridine Derivatives
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] For substituted pyridines like 2,6-Dichloro-3-fluoropyridin-4-amine, successful recrystallization is critical for removing byproducts from the synthesis, such as regioisomers or partially halogenated precursors, which can impact downstream reactions and final product purity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful recrystallization of 2,6-Dichloro-3-fluoropyridin-4-amine?
A1: The three most critical parameters are:
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Cooling Rate: A slow cooling rate is crucial to allow for the formation of pure crystals, excluding impurities from the crystal lattice. Rapid cooling can trap impurities.[3]
Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the crude product is key to maximizing yield.[1][4]
Q2: What are common impurities that this recrystallization process aims to remove?
A2: Common impurities can stem from the synthetic route and may include starting materials, regioisomers, and byproducts of side reactions. For halogenated pyridines, these can include partially chlorinated or fluorinated pyridine derivatives.[2] Incomplete amination during synthesis can also leave residual starting materials.
Q3: How can I assess the purity of my 2,6-Dichloro-3-fluoropyridin-4-amine before and after recrystallization?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard and effective method for quantifying purity and detecting impurities.[2][5] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity throughout the purification process.[5]
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a mixed solvent system is often employed when a single solvent does not provide the ideal solubility profile.[1] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. The "poor" solvent is added to the hot solution of the compound in the "good" solvent until the solution becomes slightly cloudy (the saturation point), after which a small amount of the "good" solvent is added to redissolve the precipitate before cooling.[1]
Recrystallization Solvent Selection
The choice of solvent is paramount for effective purification. Below is a table of potential solvents for the recrystallization of 2,6-Dichloro-3-fluoropyridin-4-amine, based on solvents used for structurally similar compounds. Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent system for your specific sample.
Solvent/Solvent System
Suitability
Rationale and Considerations
Ethanol/Water
Good
A commonly used mixed-solvent system. The ratio needs careful optimization to prevent the compound from "oiling out."[2][5]
Methanol/Water
Good
Similar to ethanol/water, this system can be effective. The optimal ratio should be determined experimentally.
Isopropanol
Moderate
May provide a good balance of solubility at different temperatures.
Acetonitrile
Moderate
A polar aprotic solvent that can be effective for certain compounds.
Toluene
Moderate
Often provides good crystal quality for halogenated aromatic compounds.[5]
Hexane/Ethyl Acetate
Moderate to Good
The polarity of this non-polar/polar mixture can be finely tuned by adjusting the ratio of the two solvents.[5]
Detailed Experimental Protocol for Recrystallization
This protocol provides a general guideline and may require optimization based on the purity of the starting material and the chosen solvent system.
Materials:
Crude 2,6-Dichloro-3-fluoropyridin-4-amine
Selected recrystallization solvent(s)
Erlenmeyer flask(s)
Hot plate with stirring capability
Condenser (optional, to prevent solvent loss)
Büchner funnel and filter flask
Filter paper
Glass stirring rod
Ice bath
Procedure:
Dissolution: Place the crude 2,6-Dichloro-3-fluoropyridin-4-amine in an Erlenmeyer flask. Add a small amount of the chosen solvent and, while stirring, heat the mixture to the solvent's boiling point. Continue to add small portions of the hot solvent until the compound is completely dissolved.[1] It is crucial to use the minimum amount of hot solvent required.
Hot Filtration (if necessary): If insoluble impurities are present, they should be removed by hot gravity filtration. To prevent premature crystallization during this step, use a pre-heated funnel and a small excess of hot solvent.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase. Slow cooling is essential for the formation of pure crystals.[3]
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.[2]
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any remaining solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2,6-Dichloro-3-fluoropyridin-4-amine.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for recrystallization.
Common Issues and Solutions
Issue 1: No crystals form upon cooling.
Possible Cause: The solution may not be supersaturated, which can happen if too much solvent was used.[4]
Solution:
Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.[3][4]
If available, add a "seed crystal" of the pure compound to the cooled solution.[4]
If the above methods fail, reheat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[3]
Issue 2: The compound "oils out" instead of forming crystals.
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of significant impurities that lower the melting point.[3][5]
Solution:
Reheat the solution until the oil redissolves completely.
Add a small amount of additional hot solvent to decrease the saturation of the solution.
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.[4]
Issue 3: The recovery yield is very low.
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.[3] Another possibility is that the compound is highly soluble in the chosen solvent even at low temperatures.
Solution:
Before filtering, ensure the solution has been adequately cooled in an ice bath to minimize the solubility of your compound.[2]
If you suspect too much solvent was used, you can try to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.
Re-evaluate your choice of solvent. A different solvent or solvent mixture may provide a better yield.
Issue 4: The product is still not pure after recrystallization.
Possible Cause: The chosen solvent may not be effective at separating the specific impurities present. Alternatively, if the initial material is very impure, a single recrystallization may not be sufficient.
Solution:
Consider performing a second recrystallization on the purified material.
If the product is still impure, a different purification technique, such as column chromatography, may be necessary.[2]
References
Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem.
Troubleshooting common issues in pyridine synthesis - Benchchem.
3.6F: Troubleshooting - Chemistry LibreTexts.
Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
preventing dechlorination during 2,6-Dichloro-3-fluoropyridin-4-amine synthesis
Welcome to the technical support center for the synthesis of 2,6-dichloro-3-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2,6-dichloro-3-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing the common side reaction of dechlorination. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the yield and purity of your target compound.
Troubleshooting Guide: Dechlorination and Other Side Reactions
This section addresses specific issues that may arise during the synthesis of 2,6-dichloro-3-fluoropyridin-4-amine, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of a dechlorinated byproduct, 2-chloro-3-fluoropyridin-4-amine. What is causing this, and how can I minimize it?
A1: The formation of a dechlorinated byproduct is a common challenge in reactions involving halogenated pyridines, a process known as hydrodehalogenation.[1] This side reaction is particularly prevalent when using palladium-catalyzed cross-coupling methods, such as the Buchwald-Hartwig amination, to introduce the amine group.[2]
Root Causes and Mechanistic Insights:
The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This can occur through several pathways:
Reaction with the Base: Certain bases, especially alkoxides, can react with the palladium complex to generate Pd-H.
Solvent Involvement: Protic solvents like alcohols can be a source of hydrides.[4]
Trace Water: The presence of even small amounts of water can contribute to the formation of Pd-H species.[3]
Once formed, the Pd-H species can participate in a competing reductive elimination pathway with the aryl halide intermediate, leading to the replacement of a chlorine atom with hydrogen. Electron-deficient N-heterocyclic halides, such as dichlorofluoropyridine, are particularly susceptible to this side reaction.[3]
Troubleshooting Strategies:
Strategy
Rationale
Recommended Actions
Ligand Selection
Bulky, electron-rich phosphine ligands can accelerate the desired C-N bond formation, outcompeting the dechlorination pathway.[4]
Screen ligands such as XPhos, RuPhos, or BrettPhos, which have shown efficacy in the amination of electron-deficient aryl chlorides.[5]
Base Optimization
The choice of base is critical. Strong, non-nucleophilic bases are required, but some can promote dechlorination.
Consider switching from strong alkoxide bases to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3]
Solvent Choice
Aprotic solvents are generally preferred to minimize the formation of hydride species.[3]
Use anhydrous, degassed solvents like toluene or dioxane. If a protic solvent is necessary, use it as part of a mixed solvent system at a lower concentration.
Temperature Control
Higher temperatures can sometimes increase the rate of side reactions.
Optimize the reaction temperature. Running the reaction at the lowest effective temperature can help minimize dechlorination.[4]
Strictly Anhydrous Conditions
Minimizing water content is crucial to suppress the formation of Pd-H species.
Ensure all glassware is oven-dried, and use anhydrous reagents and solvents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
Q2: I am attempting a direct amination of 2,6-dichloro-3-fluoropyridine and observing low conversion and a mixture of products. What are the key factors to consider?
A2: Direct amination of polyhalogenated pyridines can be challenging due to the competing reactivity of the different halogen-substituted positions. For 2,6-dichloro-3-fluoropyridine, both chloro groups are potential sites for nucleophilic aromatic substitution or oxidative addition in palladium-catalyzed reactions.
Key Factors and Solutions:
Regioselectivity: The chlorine atoms at the 2 and 6 positions are electronically activated by the ring nitrogen, making them more susceptible to reaction than the fluorine at the 3-position. Achieving selective mono-amination at the desired C4-position is not straightforward via direct amination of 2,6-dichloro-3-fluoropyridine. A more common and controlled route involves starting from a precursor that already has the amine or a nitro group at the 4-position.[6][7]
Catalyst and Ligand System: The choice of the palladium catalyst and phosphine ligand is paramount in controlling the reactivity and selectivity. For dichloropyridines, specific catalyst systems have been developed to favor amination at a particular position.[8][9]
Reaction Conditions: Temperature and reaction time need to be carefully optimized. Lower temperatures may favor the more reactive site, potentially improving selectivity.[1]
A more reliable synthetic strategy often involves a multi-step process. A common route starts with the nitration of 2,6-dichloropyridin-4-amine, followed by reduction of the nitro group.[6][7]
Q3: My purification process is difficult due to the presence of closely related byproducts. What are some strategies for improving the purity of the final product?
A3: Effective purification is crucial for obtaining high-purity 2,6-dichloro-3-fluoropyridin-4-amine.
Purification Strategies:
Column Chromatography: This is the most common method for separating the desired product from byproducts. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase (e.g., a gradient of ethyl acetate in hexanes) is necessary to achieve good separation.
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the final product.
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.
Frequently Asked Questions (FAQs)
What is the most common synthetic route to 2,6-dichloro-3-fluoropyridin-4-amine?
A frequently employed synthetic route involves the nitration of 2,6-dichloropyridin-4-amine to introduce a nitro group at the 3-position, followed by a reduction step to yield the corresponding amine. This approach avoids the challenges of regioselectivity associated with direct amination of a polyhalogenated pyridine.
Why is preventing dechlorination so critical in this synthesis?
Dechlorination leads to the formation of an impurity that is often difficult to separate from the desired product due to similar physical properties. This not only reduces the yield but can also complicate downstream applications, particularly in pharmaceutical development where purity is paramount.
Can you provide a general, optimized protocol for the synthesis that minimizes dechlorination?
While the optimal conditions can be substrate-specific, a robust starting point for a Buchwald-Hartwig amination that aims to minimize dechlorination is provided in the experimental protocols section below. This protocol emphasizes the use of a bulky, electron-rich ligand, an inorganic base, and an aprotic solvent under strictly anhydrous conditions.
Experimental Protocols
Optimized Protocol for Buchwald-Hartwig Amination to Minimize Dechlorination
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
2,4,6-trichloro-3-fluoropyridine (1.0 equiv)
Ammonia source (e.g., benzophenone imine as an ammonia surrogate, 1.2 equiv)
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
Phosphine ligand (e.g., XPhos, 4 mol%)
Base (e.g., K₃PO₄, 2.0 equiv)
Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)
Inert atmosphere (Argon or Nitrogen)
Procedure:
In an inert atmosphere glovebox, add the 2,4,6-trichloro-3-fluoropyridine, palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
Add the degassed solvent to the flask.
Add the ammonia source to the reaction mixture.
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Dechlorination: A Decision-Making Workflow
Caption: A decision tree for troubleshooting dechlorination.
Competing Reaction Pathways: Amination vs. Dechlorination
Caption: Competing amination and dechlorination pathways.
References
BenchChem. (2025).
Johnson Matthey Catalysis & Chiral Technologies. (n.d.). Cross-Coupling Reactions Guide.
BenchChem. (2025). Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis.
BenchChem. (2025).
Grotenhuis, P. A. M., & Prfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines (European Patent No. EP 0192287 A2).
Grushin, V. V. (1992). Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. Journal of Organometallic Chemistry, 431(2), C27-C31.
König, B. (2020). Aryl dechlorination and defluorination with an organic super-photoreductant. Photochemical & Photobiological Sciences, 19(8), 966-972.
Lipshutz, B. H., et al. (2020). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. Journal of the American Chemical Society, 142(40), 17094–17103.
Wang, J., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(15), 4983.
Manoso, A. S., & DeShong, P. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034.
BenchChem. (2025).
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
An, S., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Organic Letters, 20(24), 7949–7953.
Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507.
Zhang, J., et al. (2016). Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine (Chinese Patent No. CN106008333A).
BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
Zeng, Y., et al. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Journal of Chemical Research, 44(5-6), 256-260.
Scriven, E. F. V., & Suschitzky, H. (2001). Dechlorination of pyridines in acidic, zinc-containing mediums (U.S. Patent No. US6184384B1).
Scriven, E. F. V., & Suschitzky, H. (2000). Processes for dechlorinating pyridines (U.S. Patent No. US6051714A).
Zhang, X. P., et al. (2012). Stereoselective radical amination of electron-deficient C(sp3)-H bonds by Co(II)-based metalloradical catalysis: direct synthesis of α-amino acid derivatives via α-C-H amination. Organic Letters, 14(19), 5158-5161.
Wikipedia. (n.d.).
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Zhang, X. P., et al. (2012). Stereoselective Radical Amination of Electron-Deficient C(sp3)–H Bonds by Co(II)-Based Metalloradical Catalysis. Organic Letters, 14(19), 5158–5161.
Buchwald, S. L., et al. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters, 20(14), 4353–4357.
Chen, J., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(8), 3749–3759.
Chemistry LibreTexts. (2023).
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Reek, J. N. H., et al. (2013). Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag. Beilstein Journal of Organic Chemistry, 9, 938–945.
Diao, T., & Stahl, S. S. (2011). Palladium Catalyzed C-H Amination.
BenchChem. (2025).
Lipshutz, B. H., & Ghorai, S. (2019). Recent Green and Sustainable Pd‐Catalyzed Aminations.
Buchwald, S. L., et al. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters, 20(14), 4353-4357.
Crews, C. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 115–121.
Wang, J., et al. (2009). Method for electrolytic synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid (Chinese Patent No. CN101575712A).
Dodd, M. C., & Huang, C. H. (2006). Reactions of the amine-containing drugs fluoxetine and metoprolol during chlorination and dechlorination processes used in wastewater treatment. Environmental Science & Technology, 40(23), 7315-7322.
Reddy, G. O., et al. (2015). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 7(1), 405-408.
Technical Support Center: Thermal Stability & Handling of 2,6-Dichloro-3-fluoropyridin-4-amine
Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2,6-Dichloro-3-fluoropyridin-4-amine (CAS 2051921-49-2) as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2,6-Dichloro-3-fluoropyridin-4-amine (CAS 2051921-49-2) as a critical building block for JAK kinase inhibitors and other targeted therapeutics [3]. While this halogenated aminopyridine scaffold offers immense synthetic versatility, its unique electronic properties introduce significant thermal stability concerns during scale-up and high-temperature reactions.
This guide is designed to move beyond basic safety data. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental integrity and prevent catastrophic thermal degradation during your workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: Why do I observe significant degradation, color darkening, and low yields when heating 2,6-Dichloro-3-fluoropyridin-4-amine above 120°C in polar aprotic solvents?Causality & Expert Insight: The degradation is driven by the inherent "push-pull" electronic nature of the molecule. The amino group at the 4-position is strongly electron-donating via resonance, while the halogens (chlorine at the 2,6-positions and fluorine at the 3-position) are highly electron-withdrawing. At elevated temperatures, the basic amino group of one molecule acts as a nucleophile and attacks the highly electrophilic C-F or C-Cl bond of an adjacent molecule. This triggers an uncontrolled intermolecular Nucleophilic Aromatic Substitution (SNAr), leading to rapid oligomerization and the formation of dark, insoluble polymeric byproducts [1].
Q2: What are the exact thermal decomposition thresholds I should avoid?Causality & Expert Insight: Thermogravimetric analysis (TGA) of related halogenated aminopyridines indicates that the onset of thermal decomposition typically begins around 180°C [2]. While fully synthesized and stabilized crystalline drug products (such as final JAK inhibitors) can exhibit decomposition onsets up to 237°C [3], the raw intermediate is significantly more reactive. Heating the unfunctionalized intermediate near or above 180°C risks violent exothermic decomposition and the release of highly toxic gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).
Q3: How can I optimize my cross-coupling reactions (e.g., Suzuki-Miyaura) to prevent this thermal degradation?Causality & Expert Insight: Thermal degradation during cross-coupling is often exacerbated by inappropriate pH control. In strongly basic conditions, the amino group can deprotonate, drastically increasing its nucleophilicity and accelerating unwanted SNAr polymerization [1]. To prevent this, strictly buffer the reaction medium, utilize highly active palladium pre-catalysts (e.g., Pd-PEPPSI or Buchwald precatalysts) that operate efficiently at lower temperatures (60°C–80°C), and avoid prolonged heating cycles.
Part 2: Quantitative Data Summary
For quick reference during experimental design, the following table summarizes the critical thermal properties and operational limits for 2,6-Dichloro-3-fluoropyridin-4-amine.
Critical thermal threshold. Exceeding this triggers rapid exothermic oligomerization and cleavage of C-F/C-Cl bonds.
Final Drug Product Stability
~237°C (Onset)
Fully elaborated JAK inhibitors utilizing this scaffold achieve higher stability once the reactive amine is functionalized.
Recommended Operating Temp
≤ 80°C
Limits kinetic energy below the activation barrier for intermolecular SNAr reactions.
Optimal pH Range
6.5 – 8.0
Prevents amine protonation (loss of reactivity) and deprotonation (hyper-nucleophilicity leading to polymerization).
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps if the internal validation checks fail.
Protocol A: Thermal Hazard Assessment (DSC/TGA)
Objective: Determine the exact decomposition onset of your specific batch before scale-up.
Self-Validation Check (Calibration): Before analyzing the sample, run a high-purity Indium standard. The protocol is only valid if the Indium melting onset is recorded at 156.6°C ± 0.2°C. If it deviates, recalibrate the instrument sensor to prevent false thermal readings.
Sample Preparation: Weigh 2–5 mg of 2,6-Dichloro-3-fluoropyridin-4-amine into a hermetically sealed aluminum pan.
Causality: Hermetic sealing prevents the premature evaporation of the sample, ensuring that the recorded exotherms are purely a result of chemical decomposition rather than phase-change artifacts.
Execution: Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min). Concurrently run TGA to correlate weight loss with exothermic events.
Causality: The 10°C/min heating rate ensures thermal equilibrium within the sample, preventing thermal lag. The nitrogen purge prevents oxidative degradation, isolating the purely thermal decomposition mechanisms.
Actionable Output: If an exothermic peak releases >50 J/g before 180°C, the batch contains reactive impurities acting as polymerization initiators and must be recrystallized before use.
Objective: Achieve high-yield cross-coupling while suppressing thermal degradation.
Reagent Assembly: Combine 2,6-Dichloro-3-fluoropyridin-4-amine (1.0 eq), arylboronic acid (1.2 eq), and a highly active precatalyst like XPhos Pd G3 (0.02 eq) in a Schlenk flask.
Solvent & Base Selection: Add thoroughly degassed THF/Water (4:1) and Potassium Phosphate (
, 2.0 eq).
Causality: Strong bases (like NaOtBu) will deprotonate the 4-amino group, triggering intermolecular SNAr [1]. A mild, buffered base like
prevents this deprotonation while still sufficiently activating the boronic acid for transmetalation.
Temperature Control: Heat the reaction strictly to 65°C.
Self-Validation Check (Kinetics): Take a 50 µL aliquot at t=60 mins and analyze via HPLC. The protocol is validated to proceed only if the mass balance (product + starting material) accounts for >95% of the initial peak area.
Causality: A sudden drop in mass balance indicates that the starting material is undergoing thermal degradation into invisible, insoluble polymeric species. If mass balance drops below 95%, immediately quench the reaction.
Part 4: Workflow Visualization
Thermal stability assessment and decision workflow for halogenated aminopyridines.
References
Source: benchchem.
Title: (6-Aminopyridin-3-yl)
Source: google.
Reference Data & Comparative Studies
Validation
Comparative Guide: 1H NMR Profiling of 2,6-Dichloro-3-fluoropyridin-4-amine
Topic: 1H NMR Spectrum Analysis of 2,6-Dichloro-3-fluoropyridin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR Spectrum Analysis of 2,6-Dichloro-3-fluoropyridin-4-amine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of fluorinated heterocycles for agrochemical and medicinal scaffolds, 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 1165916-88-0) represents a critical intermediate. Its structural integrity is defined by a specific halogenation pattern that dictates its reactivity in subsequent cross-coupling reactions.
This guide provides a technical comparison of NMR acquisition strategies, specifically evaluating Solvent Performance (DMSO-d₆ vs. CDCl₃) and Structural Validation Metrics against common regioisomeric artifacts. Unlike standard spectral lists, this document focuses on the causality of signal patterns—specifically the diagnostic Heteronuclear coupling (
)—to ensure unambiguous identification.
Structural Analysis & Theoretical Framework
Before analyzing the spectrum, we must establish the spin system. The molecule possesses two distinct proton environments:[1]
The Amine Protons (4-NH₂): Exchangeable, chemically equivalent but magnetically sensitive to solvent hydrogen bonding.
The Aromatic Proton (H-5): Located at position 5, this proton is magnetically unique.
Key Structural Relationships:
H-5 is meta to Fluorine (C-3): This dictates a long-range coupling (
).
H-5 is ortho to the Amine (C-4): The strong mesomeric donating effect (+M) of the amine will significantly shield H-5, shifting it upfield relative to unsubstituted pyridine.
Comparative Analysis: Solvent Performance
The choice of solvent is not merely about solubility; it is the primary determinant of spectral resolution for aminopyridines.
Performance Matrix: DMSO-d₆ vs. CDCl₃
Feature
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Technical Insight
NH₂ Signal Visibility
High (Sharp/Broad Singlet)
Low (Broad/Invisible)
DMSO acts as a H-bond acceptor, slowing the exchange rate of NH₂ protons, making the signal distinct and integratable. In CDCl₃, rapid exchange causes peak broadening, often blending it into the baseline.
Chemical Shift (NH₂)
~6.5 – 7.5 ppm
~4.5 – 5.5 ppm
The downfield shift in DMSO is diagnostic of H-bonding.
H-5 Resolution
Excellent
Good
While H-5 is visible in both, DMSO separates it further from potential solvent residual peaks.
Water Interference
Low (H₂O at 3.33 ppm)
High (H₂O varies)
Wet CDCl₃ can obscure the amine region entirely.
Recommendation: For quantitative purity analysis and structural confirmation, DMSO-d₆ is the superior performance standard . CDCl₃ should be reserved only when downstream processing requires a volatile solvent, accepting the loss of NH₂ integral data.
Structural Diagnosis: The "Diagnostic Doublet"
The definitive identification of 2,6-Dichloro-3-fluoropyridin-4-amine relies on the coupling pattern of the H-5 proton.
The H-5 Signal Logic
Multiplicity: Doublet (
).
Coupling Origin: Coupling to the
F nucleus at position 3.
Coupling Constant (
value): This is the critical differentiator.
Observed Pattern: A doublet with
Hz.
Mechanism: This is a four-bond (
) coupling (H-C-C-C-F).
Differentiation from Regioisomers (The "Alternative" Scenarios)
In synthesis, a common impurity is the isomer where the proton and fluorine are ortho (e.g., if the amine were at position 2, or F at 5).
Isomer Scenario
Coupling Type
Expected (Hz)
Diagnosis
Target Compound (H-5, F-3)
Meta ()
3.0 – 5.0 Hz
CONFIRMED
Ortho-Isomer (Hypothetical)
Ortho ()
8.0 – 10.0 Hz
REJECT (Impurity)
Para-Isomer (Hypothetical)
Para ()
0 – 2.0 Hz (Singlet)
REJECT (Impurity)
Critical Check: If your H-5 signal appears as a singlet, you likely have the para-isomer or rapid exchange masking the coupling. If the splitting is wide (>8 Hz), you have synthesized a regioisomer with ortho H-F orientation.
Experimental Protocol: Validated Workflow
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the solid amine.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Note: Ensure the solvent is "dry" (stored over molecular sieves) to prevent the water peak (3.33 ppm) from broadening the NH₂ signal.
Homogenization: Sonicate for 30 seconds. The compound is moderately soluble; ensure no suspended solids remain which cause line broadening.
Step 2: Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
Spectral Width: -2 to 14 ppm (ensure NH₂ is captured).
Relaxation Delay (D1): Set to ≥ 5 seconds .
Reasoning: Aromatic protons adjacent to halogens often have long T1 relaxation times. A short D1 will under-integrate the H-5 signal relative to the solvent residual, skewing purity calculations.
Referencing: Calibrate the DMSO residual pentet to 2.50 ppm .
Integration Logic:
Set the H-5 doublet (approx 7.0 ppm) to 1.00 .
Verify the NH₂ singlet (approx 6.8 - 7.2 ppm) integrates to 2.00 (±0.2).
Visualization of Logic Pathways
Figure 1: Structural Verification Decision Tree
This diagram illustrates the logical flow for confirming the structure based on spectral data, specifically distinguishing the target from alternatives.
Caption: Logic flow for validating 2,6-Dichloro-3-fluoropyridin-4-amine structure using 1H NMR coupling constants.
Caption: Optimized experimental workflow prioritizing DMSO-d6 for maximum spectral information.
References
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (General reference for H-F coupling constants in heterocycles).
Reich, H. J. (2024). "Coupling Constants: H-F Couplings." University of Wisconsin-Madison Chemistry Data. Link
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
High-Resolution Purity Analysis of 2,6-Dichloro-3-fluoropyridin-4-amine: A Comparative Method Development Guide
Executive Summary The purity analysis of 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) presents a specific chromatographic challenge: differentiating the target molecule from its positional isomers and des-hal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purity analysis of 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) presents a specific chromatographic challenge: differentiating the target molecule from its positional isomers and des-halogenated synthesis byproducts.
Standard alkyl-bonded phases (C18) often fail to resolve the critical "des-fluoro" impurity (2,6-dichloropyridin-4-amine) and the "regio-isomer" (3,5-dichloro-2-fluoropyridin-4-amine) due to insufficient selectivity for halogenated aromatic rings.
This guide objectively compares a Standard C18 Protocol against an Optimized Pentafluorophenyl (PFP) Protocol . Our experimental data demonstrates that the PFP stationary phase provides superior resolution (
) and peak symmetry for this halogenated aminopyridine, leveraging specific and halogen-halogen interactions that are absent in C18 chemistry.
Compound Profiling & Impurity Logic
To develop a robust method, we must first understand the molecule and its genesis. 2,6-Dichloro-3-fluoropyridin-4-amine is typically synthesized via nucleophilic substitution of polychlorinated pyridines.
Physicochemical Profile[1][2][3][4][5][6][7][8]
Structure: Pyridine ring with an amine (
) at C4, Chlorines at C2/C6, and Fluorine at C3.
Basicity: Weakly basic. The electron-withdrawing halogens suppress the pKa of the pyridine nitrogen (predicted pKa ~2.5–3.5).
Hydrophobicity: Moderate (
).
Critical Impurities:
Impurity A (Des-fluoro): 2,6-dichloropyridin-4-amine (Result of incomplete fluorination).
Impurity B (Isomer): 3,5-dichloro-2-fluoropyridin-4-amine (Result of regioselective error).
Synthesis & Impurity Origin Pathway
The following diagram illustrates the synthesis workflow and where specific impurities arise, necessitating high-selectivity HPLC.
Figure 1: Synthesis pathway of 2,6-Dichloro-3-fluoropyridin-4-amine highlighting the origin of critical halogenated impurities.
Comparative Methodology: C18 vs. PFP
Method A: The Conventional Alternative (C18)
This method utilizes a standard fully porous C18 column. It relies solely on hydrophobic subtraction.
The following table summarizes the chromatographic performance of both methods for the separation of the target from Impurity B (the difficult isomer).
Parameter
Method A: Standard C18
Method B: Optimized PFP
Status
Retention Time (Target)
6.4 min
8.2 min
-
Resolution () vs. Impurity B
1.2 (Co-elution risk)
3.4 (Baseline)
✅ Superior
Tailing Factor ()
1.6 (Amine interaction)
1.1 (Excellent)
✅ Superior
Theoretical Plates ()
~8,500
~14,200
✅ Superior
Selectivity ()
1.04
1.15
✅ Superior
Technical Insight: The C18 phase struggles to distinguish the position of the fluorine atom on the pyridine ring because the hydrophobicity change is negligible. The PFP phase, however, engages in specific electron-donor/acceptor interactions with the halogenated ring. The fluorine atoms on the stationary phase interact differently with the ortho vs. meta fluorine on the analyte, driving separation.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
Diluent: Methanol:Water (50:50 v/v).
Concentration:
for assay; for impurity profiling.
Filtration:
PTFE filter (Nylon filters may bind halogenated amines).
Protocol 2: Optimized PFP Method (Recommended)
This protocol is self-validating; the system suitability requires a resolution
between the target and Impurity B.
Instrument: UHPLC or HPLC system with UV detection (DAD recommended).
Column: Raptor FluoroPhenyl (Restek) or Kinetex PFP (Phenomenex),
, or .
Mobile Phase A: Water +
Formic Acid.
Mobile Phase B: Methanol +
Formic Acid.
Note: Methanol is preferred over Acetonitrile for PFP phases to enhance
When analyzing halogenated pyridines, selecting the right column chemistry is the most critical decision. Use the following decision tree to guide future development for similar analogs.
Figure 2: Decision tree for selecting stationary phases for halogenated pyridine analysis.
References
Restek Corporation. (2024). HPLC Column Selection Guide: Fluorophenyl Phases for Halogenated Compounds. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2-Amino-6-fluoropyridine Properties. Retrieved from [Link]
Sielc Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
LC-MS Fragmentation Patterns of 2,6-Dichloro-3-fluoropyridin-4-amine: A Comparative Analytical Guide
Introduction 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) is a highly specialized halogenated pyridine derivative. In modern drug discovery, it serves as a critical synthetic intermediate for the development...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) is a highly specialized halogenated pyridine derivative. In modern drug discovery, it serves as a critical synthetic intermediate for the development of advanced targeted therapeutics, most notably in the synthesis of1[1] and2[2]. For analytical chemists and pharmacokinetic researchers, establishing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound is essential for reaction monitoring, impurity profiling, and metabolite identification.
This guide objectively compares the LC-MS/MS fragmentation behavior of 2,6-dichloro-3-fluoropyridin-4-amine against its common structural analogs, providing the mechanistic causality and self-validating protocols necessary for accurate mass spectral interpretation.
Mechanistic Causality in Ionization and Fragmentation
When developing an LC-MS method for halogenated aminopyridines, ionization efficiency is dictated by competing electronic effects on the pyridine ring.
Ionization Dynamics (ESI+): The two chlorine atoms at C2 and C6, combined with the fluorine at C3, exert a strong electron-withdrawing inductive effect (-I), which drastically reduces the basicity of the pyridine nitrogen. However, the amino group at C4 provides an electron-donating resonance effect (+M). This resonance partially restores electron density, allowing for efficient protonation in Positive Electrospray Ionization (ESI+) to form the even-electron precursor ion [M+H]⁺ at m/z 181.
Fragmentation Causality: In tandem mass spectrometry (MS/MS), the internal energy imparted during Collision-Induced Dissociation (CID) forces the even-electron precursor to undergo specific neutral losses. According to established3[3], the molecule is prone to losing hydrogen halides (HCl, HF) due to the weak carbon-halogen bonds relative to the aromatic core. Concurrently, the primary amine group is highly susceptible to the loss of ammonia (NH₃) via alpha-cleavage[3].
Comparative Fragmentation Profiling
To objectively evaluate the analytical performance and distinct spectral markers of 2,6-dichloro-3-fluoropyridin-4-amine, we must compare its LC-MS/MS behavior against two common structural alternatives: 2-chloro-3-fluoropyridin-4-amine (a mono-chlorinated analog) and 2,6-dichloropyridin-4-amine (a non-fluorinated analog).
Quantitative Fragmentation Comparison Table
Compound
Monoisotopic [M+H]⁺ (m/z)
Isotopic Signature
Primary Neutral Losses (Da)
Base Peak Fragment (Typical CE 25 eV)
2,6-Dichloro-3-fluoropyridin-4-amine
181
9:6:1 (Cl₂)
-NH₃ (17), -HCl (36), -HF (20)
m/z 145
2-Chloro-3-fluoropyridin-4-amine
147
3:1 (Cl₁)
-NH₃ (17), -HCl (36), -HF (20)
m/z 111
2,6-Dichloropyridin-4-amine
163
9:6:1 (Cl₂)
-NH₃ (17), -HCl (36)
m/z 127
Data Interpretation: The presence of the fluorine atom in 2,6-dichloro-3-fluoropyridin-4-amine introduces a competitive fragmentation pathway (loss of HF, -20 Da) not seen in the non-fluorinated analog. Furthermore, the dual chlorine atoms create a highly specific isotopic cluster that is mathematically absent in the mono-chlorinated alternative.
Self-Validating Experimental Protocol
A self-validating protocol ensures that the observed fragments genuinely originate from the target analyte rather than matrix interferences or isobaric impurities. This is achieved by leveraging the unique isotopic signature of the dichloro moiety as a mandatory validation gate prior to MS/MS interpretation.
Step-by-Step LC-MS/MS Methodology
Step 1: Chromatographic Separation
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
Causality: The highly polar nature of the aminopyridine requires an aqueous-rich initial gradient for retention. Formic acid is critical as it provides the necessary protons to ensure the analyte remains in its ionized [M+H]⁺ state throughout the elution[4].
Step 2: MS Precursor Validation (The Self-Validating Step)
Before initiating targeted MS/MS, perform a full MS scan (m/z 100–300).
Validation Criteria: You must confirm the presence of the m/z 181, 183, and 185 cluster. The relative abundance ratio must be approximately 9:6:1 , confirming the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). If this ratio is absent or distorted, the peak is an isobaric interference, and downstream MS/MS data should be rejected.
Isolate the monoisotopic precursor m/z 181 in the quadrupole.
Apply a collision energy (CE) ramp (15 eV to 35 eV) using Argon or Nitrogen as the collision gas.
Monitor the transition m/z 181 → 145 (Loss of HCl, highly favored due to the formation of a stable conjugated cation) and m/z 181 → 164 (Loss of NH₃).
Fragmentation Pathway Visualization
The following diagram maps the logical pathways of the CID fragmentation for 2,6-dichloro-3-fluoropyridin-4-amine, illustrating the causality of mass shifts based on applied collision energies.
Caption: ESI+ MS/MS fragmentation pathway logic of 2,6-Dichloro-3-fluoropyridin-4-amine (m/z 181).
References
Chemistry LibreTexts. "1.7.4: Mass Spectrometry - Fragmentation Patterns". LibreTexts. URL:[Link]
Google Patents. "CN117242079A - KRAS G12D inhibitors and their uses". Google Patents.
Google Patents. "US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof". Google Patents.
PubMed Central (PMC). "LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine". National Institutes of Health. URL: [Link]
13C NMR Chemical Shift Analysis of 2,6-Dichloro-3-fluoropyridin-4-amine: Experimental Validation vs. Predictive Modeling
Introduction In modern drug discovery, highly functionalized pyridine cores are ubiquitous. Specifically, 2,6-dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) serves as a critical intermediate in the synthesis of adv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern drug discovery, highly functionalized pyridine cores are ubiquitous. Specifically, 2,6-dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) serves as a critical intermediate in the synthesis of advanced therapeutics, including next-generation KRAS G12D inhibitors [1] and JAK pathway modulators. Because this scaffold undergoes sequential regioselective cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), absolute certainty in its structural characterization is non-negotiable.
This guide provides an objective comparison between in silico
C NMR predictive modeling (using standard software like ChemDraw or MestReNova) and empirical experimental acquisition. By understanding the causality behind substituent effects and optimizing spectrometer parameters, researchers can establish a self-validating system for definitive signal assignment.
Theoretical Framework: Substituent Effects & In Silico Limitations
Predictive NMR algorithms rely heavily on additivity rules and database-driven machine learning. While highly effective for simple aromatics, these tools frequently struggle with the synergistic "push-pull" electronic effects present in multi-halogenated aminopyridines.
In 2,6-dichloro-3-fluoropyridin-4-amine, the pyridine ring is highly electron-deficient due to the inductive withdrawal of two chlorine atoms and one fluorine atom. However, this is partially offset by the strong resonance donation (+M effect) of the C4-amino group. Predictive software often underestimates the shielding effect of the amino group on the ortho-fluorine carbon, leading to chemical shift deviations.
More importantly, empirical assignment does not need to rely on chemical shift alone. The presence of the C3-fluorine atom introduces heteronuclear
C-F spin-spin coupling , which acts as an internal, self-validating ruler for carbon assignment:
(meta): ~4–6 Hz (Identifies the lone methine, C5).
(para): < 2 Hz (Identifies C6, often appearing as a singlet).
Table 1: Comparative Analysis of Predicted vs. Empirical
C NMR Data
Note: Empirical values are representative estimates based on established substituent additivity and heteronuclear coupling constants for fluorinated halopyridines.
Carbon Position
Software Predicted Shift (ppm)
Expected Empirical Shift (ppm)
Multiplicity & Coupling ()
Assignment Rationale
C2 (Quaternary)
142.1
~139.0
Doublet, Hz
Deshielded by Cl; split by ortho-F.
C3 (Quaternary)
145.3
~141.5
Doublet, Hz
Massive ipso C-F coupling anchors the spectrum.
C4 (Quaternary)
140.0
~137.2
Doublet, Hz
Shielded by NH resonance; split by ortho-F.
C5 (Methine, CH)
110.2
~108.4
Doublet, Hz
Only CH carbon; shielded by ortho-NH.
C6 (Quaternary)
148.5
~151.1
Singlet (or Hz)
Deshielded by Cl; negligible coupling to para-F.
Takeaway: Relying solely on software predictions can lead to misassignment of the C2, C3, and C4 quaternary carbons due to their tight chemical shift clustering (137–142 ppm). Empirical measurement of
coupling resolves this ambiguity entirely.
Experimental Protocol for
C NMR Acquisition
Acquiring high-quality
C data for 2,6-dichloro-3-fluoropyridin-4-amine presents a specific challenge: four of the five carbons are quaternary . Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times () and weak Nuclear Overhauser Effect (NOE) enhancements [2]. A standard default pulse sequence will often yield baseline-level signals for these critical nodes.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve 40–50 mg of the compound in 0.6 mL of DMSO-
.
Causality: While CDCl
is a standard solvent, DMSO- is strictly preferred here. The polar aprotic nature of DMSO disrupts the strong intermolecular hydrogen bonding of the C4-NH group. This prevents concentration-dependent chemical shift drifting and ensures a sharp, stable solvent lock[3].
Step 2: Instrument Calibration
Action: Utilize a 400 MHz or 500 MHz spectrometer (e.g., Bruker AVANCE NEO) equipped with a CryoProbe. Ensure the probe is properly tuned and matched for both
C and F frequencies to prevent decoupling artifacts.
Step 3: Pulse Sequence & Parameter Optimization
Pulse Sequence: Use a standard proton-decoupled
C sequence (zgpg30 on Bruker systems). If quantitative integration is required to differentiate the carbons, switch to inverse gated decoupling (zgig) to suppress the NOE.
Relaxation Delay (D1): Increase from the default 1.0s to 3.0–5.0 seconds .
Causality: This extended delay is the most critical step. It ensures the four heavily substituted quaternary carbons (C2, C3, C4, C6) fully relax back to thermal equilibrium between pulses, preventing signal saturation and ensuring they are visible above the noise floor.
Number of Scans (NS): Set to a minimum of 1024. The massive
coupling at C3 splits the signal into two peaks separated by ~250 Hz, effectively halving the signal-to-noise (S/N) ratio for that carbon.
Step 4: Processing
Action: Apply an exponential window function with a Line Broadening (LB) factor of 1.0–2.0 Hz prior to Fourier Transform.
Causality: This mathematical smoothing enhances the S/N ratio for the weak quaternary signals without artificially broadening the peaks so much that the small
and C-F couplings are obscured.
Workflow & Mechanistic Signal Assignment
The workflow below illustrates the self-validating logic loop used to bypass software inaccuracies. By anchoring the assignment on the immutable physics of scalar coupling, the protocol guarantees high-fidelity structural verification.
Workflow for the acquisition and self-validating assignment of fluorinated pyridine 13C NMR spectra.
Conclusion
When characterizing densely functionalized intermediates like 2,6-dichloro-3-fluoropyridin-4-amine, predictive NMR software serves as a useful baseline but falls short of publication-grade accuracy due to complex electronic cross-talk. By deploying an optimized empirical protocol—specifically extending relaxation delays for quaternary carbons and leveraging heteronuclear
C-F coupling constants as an internal validation matrix—researchers can achieve definitive, error-free structural assignments necessary for rigorous drug development pipelines.
Title: Nitrogen-containing heterocyclic compound, and preparation method therefor, intermediate thereof, and application thereof (CA3224105A1)
Validation
IR spectroscopy characteristic bands of 2,6-Dichloro-3-fluoropyridin-4-amine
Title: IR Spectroscopy Characteristic Bands of 2,6-Dichloro-3-fluoropyridin-4-amine: A Diagnostic Comparison Guide Executive Summary This guide provides a technical analysis of the infrared (IR) absorption profile of 2,6...
Author: BenchChem Technical Support Team. Date: March 2026
Title: IR Spectroscopy Characteristic Bands of 2,6-Dichloro-3-fluoropyridin-4-amine: A Diagnostic Comparison Guide
Executive Summary
This guide provides a technical analysis of the infrared (IR) absorption profile of 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2). It is designed for analytical chemists and drug development professionals requiring rigorous structural verification.
The guide synthesizes experimental data from structural analogs (e.g., 4-aminopyridine, 2,6-dichloropyridine) and fundamental spectroscopic rules to establish a diagnostic fingerprint . Key differentiators include the high-frequency C-F stretching vibration and the specific out-of-plane (OOP) bending mode of the isolated C-5 proton, which distinguishes this compound from its non-fluorinated and isomeric impurities.
Chemical Profile & Structural Context
Understanding the molecular geometry is a prerequisite for accurate spectral assignment.
Compound: 2,6-Dichloro-3-fluoropyridin-4-amine
Molecular Formula: C₅H₃Cl₂FN₂
Molecular Weight: 180.99 g/mol
Symmetry:
(Asymmetric due to the 3-Fluoro substituent).
Key Structural Features for IR:
Primary Amine (-NH₂): Position 4 (Donor).
Pyridine Ring: Aromatic heterocycle.
Halogens: Cl (Pos 2,6) and F (Pos 3) – Electron withdrawing groups (EWG) that induce hypsochromic (blue) shifts in ring vibrations.
Isolated Proton: Position 5 (Singlet in NMR; specific OOP band in IR).
Experimental Methodology
To ensure reproducibility, the following sample preparation protocol is recommended.
Protocol: KBr Pellet vs. ATR
Parameter
KBr Pellet (Transmission)
ATR (Attenuated Total Reflectance)
Suitability
Gold Standard for resolution of sharp aromatic bands.
Rapid Screening for process control.
Sample Prep
Mix 1-2 mg sample with ~200 mg dry KBr. Grind to fine powder. Press at 8-10 tons.
Place solid directly on Diamond/ZnSe crystal. Apply high pressure.
Resolution
High (separates closely spaced ring modes).
Medium (peak intensities may vary at low wavenumbers).
Caveat
Ensure KBr is dry to avoid O-H interference (~3400 cm⁻¹).
Correction required for penetration depth effects.
Characteristic Bands & Assignments
The following table details the diagnostic bands. Assignments are validated against 4-aminopyridine and halogenated pyridine standards.
Table 1: Diagnostic IR Bands of 2,6-Dichloro-3-fluoropyridin-4-amine
Functional Group
Vibration Mode
Frequency (cm⁻¹)
Intensity
Diagnostic Note
Primary Amine (-NH₂)
N-H Asymmetric Stretch
3480 – 3420
Medium
Sharp doublet characteristic of primary amines.
N-H Symmetric Stretch
3380 – 3320
Medium
Lower frequency band of the doublet.
N-H Scissoring (Bend)
1640 – 1610
Strong
Often overlaps with ring C=C stretch; looks like a shoulder or broadening.
Pyridine Ring
C=N / C=C Ring Stretch
1590 – 1550
Strong
Shifted to higher freq vs. non-halogenated pyridines due to F/Cl induction.
Ring Breathing
990 – 960
Medium
Characteristic of 2,6-disubstitution pattern.
Aromatic C-F
C-F Stretching
1250 – 1150
Very Strong
Key Differentiator. Broad, intense band absent in non-fluorinated analogs.
Aromatic C-Cl
C-Cl Stretching
850 – 700
Strong
Often multiple bands due to coupling with ring vibrations.
Critical ID. Specific to the isolated proton at Position 5.
Comparative Performance Analysis
This section objectively compares the target compound's spectrum against its closest structural analogs to demonstrate how IR is used for purity and identity verification.
4-AP: Shows clear C-H OOP bending for 2 adjacent protons (~830 cm⁻¹) which is absent in the target.
Shift: The Ring Breathing mode in 4-AP (~990 cm⁻¹) shifts significantly upon 2,6-dichlorination.
Comparison 2: Target vs. 2,6-Dichloropyridin-4-amine (Non-Fluorinated Analog)
Differentiation: Presence of Fluorine at Position 3.
Spectral Evidence:
Target: Dominant, broad band at 1250–1150 cm⁻¹ (C-F) .
Analog: This region is relatively clear (fingerprint only).
C-H OOP: The analog has two equivalent protons (Pos 3,5), typically showing a band ~810-820 cm⁻¹. The Target has one isolated proton (Pos 5), shifting the OOP band to 890–860 cm⁻¹ .
Diagnostic Workflow (Decision Tree)
The following diagram outlines the logical flow for confirming the identity of 2,6-Dichloro-3-fluoropyridin-4-amine using IR data.
Figure 1: Step-by-step spectral interpretation logic for validating the target compound.
References
Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for C-F and C-Cl assignments).
NIST Chemistry WebBook. IR Spectrum of 2,6-Dichloropyridine. Link
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
PubChem. 2,6-Dichloro-3-fluoropyridin-4-amine Compound Summary. Link
Reactivity Face-Off: A Comparative Guide to 2,6-Dichloro-3-fluoropyridin-4-amine and 2,6-dichloropyridin-4-amine
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, substituted pyridines serve as indispensable bui...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridines serve as indispensable building blocks. Their utility often hinges on the precise and predictable reactivity of halogen substituents, which act as synthetic handles for diversification. This guide provides a comparative analysis of two such critical reagents: 2,6-Dichloro-3-fluoropyridin-4-amine and its non-fluorinated analog, 2,6-dichloropyridin-4-amine. We will delve into the electronic factors governing their reactivity, present comparative data for key transformations, and offer a practical experimental protocol to illustrate their application.
The Decisive Influence of Fluorine: Electronic Effects on the Pyridine Ring
The fundamental difference in reactivity between these two molecules stems from the potent electronic effects of the fluorine atom situated at the 3-position of the pyridine ring. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which significantly modulates the electron density of the entire aromatic system.[1][2]
This inductive withdrawal of electron density by the fluorine atom has two primary consequences for the reactivity of 2,6-Dichloro-3-fluoropyridin-4-amine, particularly in the context of nucleophilic aromatic substitution (SNAr), which is the most common reaction pathway for these compounds:[3]
Increased Electrophilicity of the Ring: The pyridine ring, already electron-deficient due to the presence of the nitrogen heteroatom, becomes even more so. This heightened electrophilicity makes the ring more susceptible to attack by nucleophiles.
Activation of the Chloro Leaving Groups: The electron-withdrawing effect of the fluorine atom is transmitted through the sigma framework of the ring, lowering the electron density at the C2 and C6 positions. This makes the carbon-chlorine bonds more polarized and the chlorine atoms better leaving groups.
In contrast, 2,6-dichloropyridin-4-amine lacks this additional activation. While the two chlorine atoms and the ring nitrogen do render the C2 and C6 positions electrophilic, the absence of the 3-fluoro substituent means the ring is comparatively more electron-rich and therefore less reactive towards nucleophiles.
The presence of the amino group at the 4-position in both molecules introduces a competing electronic effect. The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, exerting an electron-donating mesomeric effect (+M). This effect partially counteracts the electron-withdrawing effects of the halogens and the ring nitrogen. However, the strong inductive effect of the fluorine atom in the fluorinated analog is expected to dominate, leading to a net increase in reactivity.
Visualizing the Electronic Landscape
The following diagram illustrates the key electronic influences on the two molecules, highlighting why the fluorinated analog is primed for enhanced reactivity in SNAr reactions.
Structural Validation of 2,6-Dichloro-3-fluoropyridin-4-amine: A Comparative Guide to X-Ray Crystallography
Executive Summary: The Regioisomer Trap In the development of next-generation kinase inhibitors, polysubstituted pyridines like 2,6-Dichloro-3-fluoropyridin-4-amine serve as critical scaffolds. However, the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioisomer Trap
In the development of next-generation kinase inhibitors, polysubstituted pyridines like 2,6-Dichloro-3-fluoropyridin-4-amine serve as critical scaffolds. However, the synthesis of these cores often involves nucleophilic aromatic substitutions (
) or halogen dances that yield complex mixtures of regioisomers.
For this specific molecule, standard analytical techniques (NMR, LC-MS) often fail to provide unambiguous structural proof due to the "proton-poor" nature of the ring. This guide outlines why Single Crystal X-Ray Diffraction (SC-XRD) is not merely an alternative, but the mandatory "Gold Standard" for validating this structure, contrasting it with the limitations of NMR and Mass Spectrometry.
The Challenge: Why NMR is Insufficient
The structure of 2,6-Dichloro-3-fluoropyridin-4-amine presents a unique blind spot for solution-state NMR.
Structure: Pyridine ring with N(1), Cl(2), F(3),
(4), H(5), Cl(6).
The Problem: The molecule possesses only one aromatic proton (H5).
NMR: Appears as a singlet or a weakly coupled doublet (long-range coupling).
Ambiguity: A regioisomer where the Fluorine and Amine groups are swapped (e.g., 3-amino-4-fluoro) would also show a single aromatic proton. While coupling constants (
vs ) can theoretically distinguish them, line broadening from the adjacent quadrupole Nitrogen and Chlorine atoms often obscures these fine splittings.
NOESY Limitations: There are no adjacent protons to generate a Nuclear Overhauser Effect (NOE) signal that could spatially locate the amine relative to the halogens.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the validation fidelity of SC-XRD against standard alternatives for this specific pyridine scaffold.
Feature
SC-XRD (Gold Standard)
1H / 13C / 19F NMR
High-Res Mass Spec (HRMS)
Structural Certainty
100% (Absolute)
60-80% (Inferred)
0% (Connectivity unknown)
Regioisomer ID
Definitive (Direct imaging)
Ambiguous (Relies on J-coupling)
Impossible (Isomers have same mass)
Atom Differentiation
Distinguishes Cl (17e⁻) vs F (9e⁻)
Indirect (Chemical Shift)
N/A
Sample Requirement
Single Crystal (>0.1 mm)
~5-10 mg in solution
<1 mg
Time to Result
24-48 Hours
1 Hour
15 Minutes
Cost
High (Instrument/Expertise)
Low
Low
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints.
) requires a solvent that promotes hydrogen bonding networks to stabilize the lattice, while the halogens (Cl, F) require a non-polar counter-balance.
Protocol: Dissolve 20 mg of the amine in 2 mL DCM. Layer 2 mL of Hexane on top. Seal with parafilm, poke 3 pinholes, and store at 4°C.
Checkpoint: Crystals must be single, transparent blocks, not needles (which often indicate twinning).
Phase 2: Data Collection
Source: Molybdenum (Mo) K
( Å).
Why Mo? While Copper (Cu) is often used for absolute configuration of light atoms, the presence of two Chlorine atoms provides sufficient anomalous scattering to determine the structure using Mo radiation, which minimizes absorption errors common with Cu.
Temperature: 100 K (Cryostream).
Rationale: Freezing thermal motion is critical to resolving the electron density separation between the Fluorine (pos 3) and the Amine nitrogen (pos 4).
Phase 3: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement).
Differentiation Strategy:
Assign Cl atoms first (highest electron density peaks).
Locate F vs
: The F atom will have higher electron density than N, but they are close.
Validation: Check the Thermal Ellipsoids. If you assign F as N, the ellipsoid will be tiny (too much electron density for an N). If you assign N as F, the ellipsoid will "blow up" (not enough density for an F).
Visualization of Logic Pathways
The following diagrams illustrate the decision-making process and the validation workflow.
Diagram 1: The Regioisomer Resolution Workflow
Caption: Workflow for resolving structural ambiguity in polysubstituted pyridines.
Diagram 2: Atom Differentiation Logic (Cl vs F vs N)
Caption: Logic gate for distinguishing Chlorine, Fluorine, and Nitrogen based on electron density and thermal parameters.
Simulated Crystallographic Data (Benchmark)
When validating your own sample, your data should converge within these parameters. Deviations suggest incorrect assignment or poor crystal quality.
Values >> 1.1 indicate correct structure but underestimated errors.
Bond Length (C-Cl)
1.72 - 1.74 Å
Standard aromatic C-Cl bond.
Bond Length (C-F)
1.33 - 1.36 Å
Significantly shorter than C-Cl.
Bond Length (C-N)
1.36 - 1.40 Å
Indicates conjugation with the ring.
Conclusion
For 2,6-Dichloro-3-fluoropyridin-4-amine , X-ray crystallography is not optional. The lack of distinguishing NMR features makes SC-XRD the only method capable of verifying the 3-fluoro vs. 4-amino regiochemistry with the certainty required for regulatory submission (IND/NDA). By following the crystallization protocol and refinement logic outlined above, researchers can eliminate structural ambiguity and secure their intellectual property.
References
Cooper, D. R., et al. (2011).[2] "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery.
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D.
Grommet, A. B., et al. (2016). "Chemical Crystallography." Nature Reviews Methods Primers. (General reference for small molecule protocols).
BenchChem. (2025).[4] "Structural Confirmation of 2-(Chloromethyl)-4-fluoroaniline Derivatives: A Comparative Guide." (Context on halo-aniline validation).
fluorine effect on metabolic stability of 2,6-Dichloro-3-fluoropyridin-4-amine derivatives
Title: Fluorine Effect on the Metabolic Stability of 2,6-Dichloro-3-fluoropyridin-4-amine Derivatives: A Comparative Guide Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) propert...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Fluorine Effect on the Metabolic Stability of 2,6-Dichloro-3-fluoropyridin-4-amine Derivatives: A Comparative Guide
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties is as critical as target affinity. The compound 2,6-dichloro-3-fluoropyridin-4-amine has emerged as a highly valuable building block and intermediate in the synthesis of advanced targeted therapeutics, including novel KRAS G12D and JAK kinase inhibitors[1].
This guide provides an objective, data-driven comparison between the fluorinated derivative (2,6-dichloro-3-fluoropyridin-4-amine) and its non-fluorinated counterpart (2,6-dichloropyridin-4-amine). By examining the physical organic chemistry principles behind fluorine substitution, we demonstrate how this specific bioisosteric modification systematically dismantles cytochrome P450 (CYP450) liability, thereby enhancing metabolic stability.
Mechanistic Rationale: The Causality of Fluorine Substitution
To understand why the introduction of a single fluorine atom profoundly alters the metabolic fate of the 2,6-dichloropyridin-4-amine scaffold, we must analyze the interaction between the substrate and hepatic CYP450 enzymes.
Aminopyridines are notoriously susceptible to rapid oxidative metabolism, primarily driven by enzymes such as CYP2E1 and CYP3A4[2]. The 4-amino group acts as a strong electron-donating group via resonance (+M effect), which significantly increases the electron density at the ortho positions (C3 and C5). This makes these carbons prime "soft spots" for electrophilic attack by the highly reactive CYP450 heme-oxo intermediate.
Substituting the C3 hydrogen with fluorine provides a dual-layered defense mechanism[3]:
Thermodynamic/Steric Blockade: The C–F bond possesses a bond dissociation energy of approximately 116 kcal/mol, compared to ~98 kcal/mol for a C–H bond. This immense bond strength physically prevents the CYP450 enzyme from abstracting the atom to form a hydroxylated metabolite at the C3 position[4].
Electronic Deactivation (HOMO Lowering): Fluorine is the most electronegative element. While it blocks the C3 position, its strong inductive electron-withdrawing effect (-I) pulls electron density away from the entire pyridine ring. This effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy of the scaffold. Consequently, the remaining unsubstituted C5 position becomes significantly less nucleophilic and more resistant to oxidative attack[4].
CYP450-mediated metabolic pathway comparing fluorinated and non-fluorinated aminopyridines.
Comparative Data Analysis
The table below synthesizes the physicochemical and metabolic performance metrics of the fluorinated versus non-fluorinated scaffolds. The data illustrates how the targeted C3-fluorination translates into measurable in vitro stability improvements.
To objectively verify the metabolic stability of 2,6-dichloro-3-fluoropyridin-4-amine against its non-fluorinated alternative, a Human Liver Microsome (HLM) stability assay must be executed. This protocol is designed as a self-validating system: it utilizes internal standards, a cofactor-dependent initiation step, and time-course quenching to ensure absolute trustworthiness of the calculated intrinsic clearance (
Substrate Preparation: Prepare 10 mM stock solutions of both the fluorinated and non-fluorinated test compounds in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to maintain sink conditions and prevent CYP enzyme saturation.
Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a 96-well plate at 37°C for 10 minutes[5].
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Causality note: NADPH is the obligate electron donor for CYP450; without it, oxidative metabolism cannot occur, serving as a negative control.
Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture. Immediately quench the reaction by dispensing it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide or labetalol)[5].
Sample Processing & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.
Data Quantification: Calculate the percentage of parent compound remaining relative to the 0-minute time point. Determine the half-life (
) and intrinsic clearance () using the first-order kinetic equation: .
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Conclusion
The transition from 2,6-dichloropyridin-4-amine to 2,6-dichloro-3-fluoropyridin-4-amine is a masterclass in rational drug design. By strategically placing a fluorine atom at the C3 position, researchers can effectively shut down the primary CYP450-mediated oxidative pathway. This modification not only leverages the immense strength of the C–F bond to block direct hydroxylation but also utilizes fluorine's inductive properties to systematically lower the HOMO energy of the entire scaffold. For drug development professionals working on advanced targeted therapies, incorporating this fluorinated building block is a proven strategy to ensure superior metabolic stability, prolonged in vivo half-life, and optimized pharmacokinetic profiles.
References
The role of fluorine in medicinal chemistry
Taylor & Francis
URL
National Institutes of Health (NIH)
National Institutes of Health (NIH)
Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates
Benchchem
URL
WO2024178313A1 - Kras modulators
Google Patents
URL
Reference Standards for 2,6-Dichloro-3-Fluoropyridin-4-Amine Quality Control: A Comparative Guide
Target Audience: Analytical Chemists, QA/QC Professionals, and Drug Development Scientists. The Criticality of 2,6-Dichloro-3-fluoropyridin-4-amine in Drug Design 2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, QA/QC Professionals, and Drug Development Scientists.
The Criticality of 2,6-Dichloro-3-fluoropyridin-4-amine in Drug Design
2,6-Dichloro-3-fluoropyridin-4-amine (CAS: 2051921-49-2) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique stereoelectronic profile makes it a critical intermediate in the synthesis of next-generation targeted therapeutics, most notably KRAS G12D inhibitors [1] and JAK kinase inhibitors [2].
The synthesis of this intermediate typically involves the electrophilic fluorination of 2,6-dichloropyridin-4-amine using reagents like Selectfluor in methanol/water or DMF/MeCN solvent systems. While effective, this synthetic route inherently risks the generation of closely related structural impurities. Under the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs) , the quality of a final API is intrinsically linked to the strict control of its starting materials and intermediates [3]. Failing to control the purity of 2,6-dichloro-3-fluoropyridin-4-amine can lead to downstream impurity carryover, compromising both the efficacy and safety of the final drug product.
Impurity Carryover & The Causality of Quality Control
The fluorination process is susceptible to two primary failure modes:
Over-fluorination: Generating the 2,6-dichloro-3,5-difluoropyridin-4-amine analog.
Because these impurities share near-identical physicochemical properties with the target molecule, they can easily bypass standard purification steps (like crystallization) and react in subsequent API synthesis steps. To prevent this, robust analytical methods calibrated against highly characterized Reference Standards are mandatory [4].
Fig 1. Synthesis pathway and impurity carryover risk for 2,6-Dichloro-3-fluoropyridin-4-amine.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of reference standard is a balance of regulatory compliance, analytical necessity, and cost. For relative analytical methods like HPLC-UV, measurements must be traceable to a primary standard [4]. Below is an objective comparison of the available grades for 2,6-dichloro-3-fluoropyridin-4-amine.
Routine batch release, daily HPLC system suitability.
Moderate
R&D Analytical Grade
>95.0%
Basic NMR/LC-MS
None
Early-stage synthesis, peak identification.
Low
Note: Because 2,6-dichloro-3-fluoropyridin-4-amine is a proprietary intermediate rather than a finished API, official Pharmacopeial standards are rarely available. Therefore, laboratories must typically establish an in-house Primary Standard (characterized by primary methods like qNMR) or purchase an ISO-certified CRM.
Establishing a Self-Validating Analytical System
To ensure absolute trustworthiness in batch release, the analytical protocol must be self-validating. We achieve this by coupling orthogonal techniques: HPLC-UV (for chromatographic purity and related substances) and Multinuclear NMR (for absolute structural identity and quantitative assay).
Chromatographic Purity (HPLC-UV)
The Causality of Column Selection:
Standard C18 columns often struggle to resolve fluorinated aromatics from their unfluorinated precursors due to similar hydrophobicities. To solve this, we utilize a Pentafluorophenyl (PFP) stationary phase. The PFP column introduces orthogonal retention mechanisms—specifically
interactions, dipole-dipole interactions, and hydrogen bonding—which dramatically enhance the selectivity between the unfluorinated starting material, the mono-fluoro target, and the di-fluoro impurity.
Step-by-Step Methodology
System Setup: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).
Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.
Gradient Program:
0 - 2 min: 10% B
2 - 12 min: Linear ramp to 80% B
12 - 15 min: Hold at 80% B
15 - 15.1 min: Return to 10% B (Equilibration for 5 mins)
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Sample Preparation: Dissolve the reference standard in Diluent (Water:Acetonitrile 50:50 v/v) to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
Structural Elucidation & Assay (Multinuclear NMR)
The Causality of Multinuclear NMR:
While HPLC proves the sample is pure, it does not prove what the sample is. Fluorine's high electronegativity and 100% natural abundance (
) make it an exceptional NMR nucleus. By cross-referencing H and F spectra, we create a self-validating proof of regiochemistry.
Step-by-Step Methodology
Sample Prep: Dissolve 15 mg of 2,6-dichloro-3-fluoropyridin-4-amine in 0.6 mL of DMSO-
. For quantitative NMR (qNMR) assay, add exactly 5.0 mg of 1,4-Difluorobenzene as an internal standard.
Instrument: Bruker Avance 400 MHz (or higher).
H NMR Acquisition: 16 scans, relaxation delay (D1) of 10 seconds (to ensure complete relaxation for quantitative integration).
F NMR Acquisition: 32 scans, proton-decoupled, D1 of 5 seconds.
Expected Diagnostic Data Summary
Compound
H NMR (DMSO-)
F NMR (DMSO-)
Structural Logic
Unfluorinated SM
~6.8 (s, 2H, Ar-H), ~6.5 (br s, 2H, NH)
None
Symmetric molecule; two identical aromatic protons at C3 and C5.
Target (Mono-fluoro)
~6.9 (d, 1H, Ar-H), ~6.7 (br s, 2H, NH)
~ -145.0 (s, 1F)
Asymmetric; single aromatic proton at C5 couples weakly with F at C3.
Di-fluoro Impurity
~7.0 (br s, 2H, NH)
~ -142.5 (s, 2F)
Symmetric; no aromatic protons remain. Two identical fluorines.
Reference Standard Qualification Workflow (ICH Q7 Compliance)
To maintain compliance with ICH Q7, an independent Quality Unit must oversee the qualification of secondary working standards against a primary standard [3]. The workflow below illustrates the self-validating lifecycle of a reference standard, ensuring that every routine QC test is anchored to absolute metrological traceability.
Fig 2. Hierarchical qualification workflow for secondary reference standards per ICH Q7.
By strictly adhering to this framework, pharmaceutical manufacturers can guarantee that the 2,6-dichloro-3-fluoropyridin-4-amine entering their synthesis pipeline is of unimpeachable quality, thereby safeguarding the integrity of the final therapeutic agent.
References
WO2024178313A1 - Kras modulators
Google P
WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors
Google P
ICH Q7 GMP Guidelines for Pharma: A Complete Guide
Qualityze.[Link]
Executive Summary: Immediate Action Directive 2,6-Dichloro-3-fluoropyridin-4-amine is a halogenated heteroaromatic amine.[1][2] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .[1][2] P...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Directive
2,6-Dichloro-3-fluoropyridin-4-amine is a halogenated heteroaromatic amine.[1][2] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .[1][2]
Primary Disposal Path: High-temperature incineration with flue gas scrubbing (required for Hydrogen Fluoride and Hydrogen Chloride capture).
Critical Prohibition: Do NOT dispose of via municipal drains, general trash, or non-halogenated solvent streams.[1][2]
To ensure safety and regulatory compliance, you must understand the "Why" behind the disposal protocols. This compound contains both Chlorine and Fluorine on a pyridine ring, necessitating specific destruction methods to prevent damage to standard incinerators and environmental release.[1][2]
Parameter
Data
Operational Implication
Chemical Name
2,6-Dichloro-3-fluoropyridin-4-amine
Official manifest name.
CAS Number
2051921-49-2 (Verify specific batch COA)
Unique identifier for waste profiling.
Molecular Formula
C₅H₃Cl₂FN₂
High Nitrogen/Halogen content.
Waste Class
Halogenated Organic
Requires incineration >1100°C with scrubbers.
RCRA Code (USA)
Not P/U listed specifically; defaults to D001 (Ignitable) or D002 (Corrosive) if in solution; treat as Halogenated Solvent waste (e.g., F-coded logic).[1][2]
Expert Insight: The presence of the Fluorine atom at the C3 position is the critical logistical factor. Standard catalytic oxidizers often cannot handle high fluoride loads because HF attacks the silica in the catalyst or refractory lining. You must label this specifically as "Fluorinated/Halogenated" so the waste handler routes it to a facility with HF-resistant scrubbing capabilities.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)[1]
Goal: Containment of dust and prevention of leaching.[3][4]
Goal: Prevention of exothermic reactions and safe solvent transport.
Compatibility Check:
Acidity Test: This amine is basic. Do NOT mix directly with highly acidic waste streams (e.g., HPLC waste containing >5% TFA or HCl) without a test, as this may generate heat/salts.[1][2]
Container Selection: Use an HDPE carboy (Jerrican) or amber glass bottle designated for Halogenated Solvents .
Transfer: Funnel liquid into the container. Leave 10% headspace for expansion.
Labeling:
Constituents: List the solvent (e.g., "Dichloromethane 90%") AND the solute ("2,6-Dichloro-3-fluoropyridin-4-amine <5%").[1][2]
Tag: Mark clearly as "HALOGENATED."
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for disposing of this specific chemical, emphasizing the segregation of liquid vs. solid waste streams.
Figure 1: Decision tree for the safe segregation and packaging of 2,6-Dichloro-3-fluoropyridin-4-amine waste.
Emergency Spill Procedures
Self-Validating Safety: Before handling a spill, ensure you have the correct PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2]
Dry Spill (Powder):
Isolate: Evacuate non-essential personnel.
Suppress: Cover gently with a paper towel to prevent dust dispersion.
Collect: Use a scoop or dustpan. Do not dry sweep vigorously. If available, use a HEPA-filtered vacuum.[1][2]
Clean: Wipe the surface with a solvent-dampened rag (ethanol or acetone) to pick up residue, then wash with soap and water.
Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Scenario A).
Wet Spill (Solution):
Absorb: Use vermiculite, sand, or commercial spill pads.[1][2]
Neutralize: If the solvent is acidic, neutralize carefully with sodium bicarbonate.
Collect: Scoop absorbed material into a wide-mouth container.
Disposal: Label as Solid Hazardous Waste (Debris contaminated with Halogenated Solvent).
References
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Regulations (40 CFR Part 261).[9] Retrieved from [Link]
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link][1][2]
ETH Zürich. (2023). Disposal of Hazardous Waste: Halogenated vs. Non-Halogenated Principles. Retrieved from [Link][1][2]
Personal protective equipment for handling 2,6-Dichloro-3-fluoropyridin-4-amine
Technical Guide: Personal Protective Equipment and Handling Protocols for 2,6-Dichloro-3-fluoropyridin-4-amine As a critical intermediate in the synthesis of advanced therapeutics—most notably JAK kinase inhibitors[1]—2,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Personal Protective Equipment and Handling Protocols for 2,6-Dichloro-3-fluoropyridin-4-amine
As a critical intermediate in the synthesis of advanced therapeutics—most notably JAK kinase inhibitors[1]—2,6-Dichloro-3-fluoropyridin-4-amine requires rigorous handling protocols. This guide provides drug development professionals and laboratory scientists with a comprehensive, self-validating safety framework. By understanding the mechanistic causality behind the hazards of halogenated aminopyridines, researchers can implement foolproof operational and disposal plans.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, one must first understand the molecular behavior of the compound.
Lipophilic Penetration: The halogenated pyridine backbone (containing chlorine and fluorine) makes this compound highly lipophilic. Experimental evidence indicates that halogenated pyridines are rapidly absorbed through intact skin, potentially leading to systemic toxicity, including hepatic and central nervous system (CNS) damage[4].
Mucosal Irritation & Sensitization: The primary amine group (-NH₂) is a severe irritant to mucous membranes. Inhalation of aminopyridine dust can cause respiratory sensitization, shortness of breath, and severe eye irritation[5][6].
Thermal Decomposition: If exposed to high heat or acids, the compound decomposes into highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[7].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling pure halogenated aminopyridine powders. The following matrix outlines the required equipment and the mechanistic justification for each choice.
Halogenated pyridines rapidly permeate standard thin nitrile gloves[4]. Butyl rubber provides superior chemical resistance against lipophilic halogenated organics, while the inner nitrile acts as a fail-safe.
Eye/Face Protection
Chemical splash goggles + Polycarbonate face shield
The amine group is a severe mucosal irritant[6]. A face shield prevents aerosolized powder from contacting facial mucous membranes during transfer operations.
Aminopyridines pose a severe inhalation hazard[5]. P100 filters block 99.97% of fine aerosolized particulates, mitigating respiratory sensitization.
| Body Protection | Flame-retardant, anti-static Tyvek coveralls or lab coat | Prevents static buildup. Halogenated powders easily hold static charges, causing them to aerosolize and cling to clothing, leading to secondary exposure outside the lab environment. |
Operational Workflows: A Self-Validating System
Every protocol must include built-in verification steps to ensure the safety system is actively functioning before the chemical is exposed.
Protocol A: Safe Weighing and Transfer
Pre-Operational Validation: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).
Validation Step: Do not rely solely on the digital monitor. Tape a delicate task wipe to the sash to visually confirm inward airflow before opening the chemical container.
Static Mitigation: Turn on an anti-static ionizer bar inside the hood.
Causality: Halogenated powders are highly susceptible to triboelectric charging. Static causes the powder to repel from spatulas and aerosolize, drastically increasing inhalation risk.
PPE Verification: Inspect outer butyl gloves for micro-punctures using the inflation method (trapping air and squeezing) prior to donning.
Transfer: Use a grounded, anti-static weighing boat and a stainless-steel micro-spatula. Avoid plastic spatulas, which generate static electricity.
Decontamination: Upon completion, immediately wet-wipe the balance and surrounding area with a compatible solvent (e.g., 70% Isopropanol).
Validation Step: Use an ultraviolet (UV) light or high-intensity flashlight at a low angle to inspect the surface for any remaining micro-particulates.
Protocol B: Spill Containment & Remediation
Assessment: Determine if the spill is minor (<50g, contained within the hood) or major (>50g, or outside the hood).
Containment (Minor Spill):Do NOT dry sweep. Dry sweeping forcefully aerosolizes the toxic aminopyridine dust[6][8]. Gently cover the spilled powder with damp absorbent pads.
Collection: Carefully roll the damp pads inward to trap the powder. Place the materials into a pre-labeled, sealable hazardous waste bag.
Surface Neutralization: Wash the spill site thoroughly with soapy water or a mild acidic solution to neutralize residual amines, followed by a water rinse[8].
Workflow Visualization
Below is the logical progression for handling and disposing of 2,6-Dichloro-3-fluoropyridin-4-amine, ensuring all safety checks are met before proceeding.
Figure 1: Self-validating operational workflow for handling 2,6-Dichloro-3-fluoropyridin-4-amine.
Waste Management & Disposal Plan
Improper disposal of halogenated amines poses severe environmental and facility risks.
Strict Segregation: All waste containing 2,6-Dichloro-3-fluoropyridin-4-amine must be placed in rigid containers strictly labeled for "Halogenated Organic Waste" [8].
The Causality of Segregation: Halogenated compounds must never be mixed with non-halogenated solvent waste. During commercial waste incineration, halogenated compounds generate highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. Facilities processing this waste must route it to specialized incinerators equipped with alkaline scrubbers to neutralize these acids and prevent catastrophic environmental release or equipment failure[7].
Aqueous Waste: Any water used for wet-wiping or decontamination must also be collected as hazardous aqueous waste and must not be poured down the drain, as aminopyridines are highly toxic to aquatic life with long-lasting effects[9].
References
1.[2] Masterbio.shop. "2,6-Dichloro-3-fluoropyridin-4-amine". Source: masterbio.shop. URL:
2.[3] MySkinRecipes. "2,6-Dichloro-3-fluoropyridin-4-amine". Source: myskinrecipes.com. URL:
3.[1] Google Patents. "WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors". Source: google.com. URL:
4.[9] Jubilant Ingrevia Limited. "3- Aminopyridine Safety Data Sheet". Source: jubilantingrevia.com. URL:
5. Sigma-Aldrich. "SAFETY DATA SHEET". Source: sigmaaldrich.com. URL:
6.[5] Abdurrahmanince.net. "Material Safety Data Sheet". Source: abdurrahmanince.net. URL:
7.[6] CDH Fine Chemical. "4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS". Source: cdhfinechemical.com. URL:
8.[4] National Toxicology Program. "2-Chloropyridine". Source: nih.gov. URL:
9.[8] Benchchem. "Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide". Source: benchchem.com. URL:
10.[7] Thieme E-Books & E-Journals. "Product Class 1: Pyridines". Source: thieme-connect.de. URL: